Product packaging for Heptyl-cyclopropane(Cat. No.:CAS No. 72436-87-4)

Heptyl-cyclopropane

Cat. No.: B15442299
CAS No.: 72436-87-4
M. Wt: 140.27 g/mol
InChI Key: IOXWFTVRRBRZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heptyl-cyclopropane is a hydrocarbon compound with the molecular formula C10H20, characterized by a cyclopropane ring substituted with a heptyl chain. The cyclopropane ring is a highly strained three-membered carbon ring system, which can impart significant reactivity and unique structural properties to molecules . This strain influences the molecule's physical characteristics and can make it a valuable intermediate in organic synthesis and materials science research. Cyclopropane derivatives are found in various natural products and are of sustained interest in the synthesis of complex architectures . While the specific biological mechanism of action of this compound may require further characterization, related cyclopropane-containing fatty acid analogs have demonstrated significant research value. For instance, studies on compounds like 2-heptylcyclopropane-1-carboxylic acid have shown promise in dispersing bacterial biofilms and exhibiting synergistic effects with conventional antibiotics against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential research applications for this compound and its derivatives in developing novel anti-biofilm agents or exploring bacterial quorum sensing and dispersal mechanisms. Furthermore, cyclopropane rings are introduced into membrane phospholipids in many bacteria by cyclopropane fatty acid (CFA) synthases, a modification that can influence bacterial stress responses and pathogenesis . As a volatile compound, this compound may also be of interest in fragrance and flavor research, as structurally similar cyclopropane carboxylic acids are used as flavoring agents . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B15442299 Heptyl-cyclopropane CAS No. 72436-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72436-87-4

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

heptylcyclopropane

InChI

InChI=1S/C10H20/c1-2-3-4-5-6-7-10-8-9-10/h10H,2-9H2,1H3

InChI Key

IOXWFTVRRBRZFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CC1

Origin of Product

United States

Foundational & Exploratory

Initial Investigations of Heptyl-Cyclopropane: A Prospective Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a prospective analysis of heptyl-cyclopropane, a novel small molecule with potential therapeutic applications. While specific experimental data on this compound is not yet publicly available, this guide synthesizes established principles from related compounds to propose a framework for its initial investigation. We present hypothetical data, experimental protocols, and potential mechanisms of action to guide future research and development efforts. The cyclopropane (B1198618) moiety is a well-established pharmacophore known to enhance potency and metabolic stability in drug candidates.[1][2] The addition of a heptyl group introduces significant lipophilicity, which may influence the compound's pharmacokinetic profile and target engagement. This whitepaper serves as a foundational resource for researchers interested in exploring the therapeutic potential of alkyl-cyclopropanes.

Introduction to Cyclopropane-Containing Compounds in Drug Discovery

The cyclopropane ring is a unique structural motif frequently incorporated into drug molecules to address various challenges in drug discovery.[1] Its rigid, three-dimensional structure can help to lock in bioactive conformations, leading to enhanced potency and selectivity for the target receptor.[2] Furthermore, the cyclopropane ring can improve a compound's metabolic stability by blocking sites of metabolism and can increase brain permeability.[1] Many FDA-approved drugs for conditions such as COVID-19, asthma, and hepatitis C contain a cyclopropane ring, highlighting its importance in modern medicinal chemistry.[3] The diverse biological activities of cyclopropane derivatives range from anticancer and antimicrobial to antiviral effects.[4][5][6]

Hypothetical Synthesis of this compound

While a specific, published synthesis for this compound is not available, a plausible route can be extrapolated from established cyclopropanation methods. One common and effective method is the Simmons-Smith reaction, which involves the use of a carbenoid species to convert an alkene to a cyclopropane.[7]

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of 1-nonene (B85954) with diiodomethane (B129776) in the presence of a zinc-copper couple.

Synthesis

Prospective Biological Activity and Mechanism of Action

The biological activity of this compound is likely to be influenced by both the cyclopropane ring and the long alkyl chain. Long-chain alkyl compounds often exhibit affinity for lipophilic binding pockets in enzymes or receptors.[8] The cyclopropane ring can provide a specific three-dimensional orientation that enhances this binding.

Hypothetical Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is an enzyme that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The long alkyl chain of this compound could potentially mimic the fatty acid portion of FAAH substrates, while the cyclopropane ring could provide a stable, non-hydrolyzable anchor within the enzyme's active site.

Proposed Signaling Pathway:

Signaling_Pathway

Quantitative Data (Hypothetical)

The following tables present hypothetical data for the initial characterization of this compound.

Table 1: In Vitro FAAH Inhibition

CompoundIC50 (nM)
This compound15
Positive Control5

Table 2: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)
This compound120
Positive Control30

Experimental Protocols

FAAH Inhibition Assay Protocol:

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human FAAH.

  • Reagents and Materials:

    • Recombinant human FAAH enzyme

    • Fluorescent FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., URB597)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in DMSO.

    • Add 1 µL of each compound dilution to the wells of the 96-well plate.

    • Add 50 µL of FAAH enzyme solution (at 2x final concentration) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the fluorescent substrate solution (at 2x final concentration).

    • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Normalize the velocities to the vehicle control (DMSO).

    • Plot the normalized velocities against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram:

Experimental_Workflow

Conclusion

While further experimental validation is required, this prospective analysis suggests that this compound is a promising candidate for further investigation. Its structural features, combining the benefits of a cyclopropane ring with a lipophilic alkyl chain, warrant exploration for a range of therapeutic targets. The hypothetical data and protocols provided herein offer a roadmap for the initial stages of research and development. Future studies should focus on a definitive synthesis, in vitro and in vivo characterization, and elucidation of its precise mechanism of action.

References

An In-depth Technical Guide to the Spectroscopic Data of Heptyl-cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for heptyl-cyclopropane is limited. This guide presents a synthesis of data from close structural analogs, such as 1-heptyl-2-methyl-cyclopropane, and predicted values based on established principles of spectroscopic analysis for alkyl-substituted cyclopropanes.

Introduction

This compound is a saturated hydrocarbon featuring a three-membered cyclopropane (B1198618) ring attached to a seven-carbon alkyl chain. As with many small molecules in drug discovery and chemical research, a thorough understanding of its structural and electronic properties is crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of such molecules. This guide provides a detailed overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

Data Presentation

The following tables summarize the predicted and analogous quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclopropane Ring Protons (CH, CH₂)0.1 - 0.8Multiplet5H
Heptyl Chain (α-CH₂)1.2 - 1.4Multiplet2H
Heptyl Chain (β-ε-CH₂)1.2 - 1.4Multiplet10H
Heptyl Chain (ω-CH₃)0.8 - 1.0Triplet3H

Note: The protons on the cyclopropane ring exhibit a characteristic upfield shift due to the ring current effect.[1][2] The signals from the heptyl chain are expected to be in the typical aliphatic region.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

CarbonPredicted Chemical Shift (δ, ppm)
Cyclopropane Ring Carbons (CH, CH₂)-3 - 15
Heptyl Chain (α-C)30 - 35
Heptyl Chain (β-ζ-C)22 - 32
Heptyl Chain (ω-C)~14

Note: The carbon atoms of the cyclopropane ring are highly shielded and appear at an unusually low chemical shift, sometimes even negative relative to TMS.[4] The heptyl chain carbons are expected in the standard alkane region.

Table 3: Predicted IR Spectroscopy Data for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Cyclopropane Ring)3080 - 3040Medium
C-H Stretch (Alkyl)2960 - 2850Strong
CH₂ Bend (Scissoring)1480 - 1440Medium
CH₂ Skeletal Vibrations (Cyclopropane)1020 - 1000Medium

Note: The C-H stretching frequency above 3000 cm⁻¹ is characteristic of hydrogens attached to sp² or, in this case, strained sp³ hybridized carbons of the cyclopropane ring.[5] The other peaks are typical for aliphatic hydrocarbons.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electron Ionization (EI)

m/zProposed FragmentNotes
140[C₁₀H₂₀]⁺Molecular Ion (M⁺)
97[C₇H₁₃]⁺Loss of Propyl group
83[C₆H₁₁]⁺Loss of Butyl group
69[C₅H₉]⁺Loss of Pentyl group
55[C₄H₇]⁺Base peak in some alkyl cyclopropanes
41[C₃H₅]⁺Cyclopropyl fragment or Allyl cation

Note: The molecular ion peak is expected at m/z 140. Fragmentation of the heptyl chain is the most likely pathway, leading to a series of alkyl and cycloalkyl cations.[6] The fragmentation pattern is predicted based on general principles and data from related compounds like 1-heptyl-2-methyl-cyclopropane, which shows major peaks at m/z 56, 55, and 41.[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

  • Sample Preparation :

    • Accurately weigh approximately 5-25 mg of the neat liquid sample for ¹H NMR, or a larger quantity (sufficient for a saturated solution) for ¹³C NMR, into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard (e.g., Tetramethylsilane, TMS).

    • Ensure the sample is fully dissolved.

    • Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the tube should be approximately 5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For quantitative ¹H NMR, ensure the relaxation delay (d1) is at least five times the longest T1 relaxation time of the signals of interest.[8]

    • Acquire the ¹H spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[8]

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and reference the chemical shifts to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.[9][10]

  • Sample Preparation :

    • No specific sample preparation is needed for a neat liquid.

  • Data Acquisition :

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a single drop of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[11]

    • If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The software will automatically perform a background correction.

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile, thermally stable compounds like this compound.

  • Sample Preparation :

    • Prepare a dilute solution of the sample in a high-volatility solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 µg/L to 100 µg/L.[12]

  • Data Acquisition :

    • Chromatographic Separation (GC) :

      • Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet, which is heated to ensure rapid vaporization.

      • The vaporized sample is carried by an inert gas (e.g., Helium) onto a capillary column (e.g., a non-polar DB-5ms or similar).

      • Separate the components of the sample using a temperature program. A typical program might start at 50°C, hold for a few minutes, then ramp up to 250°C.

    • Mass Analysis (MS) :

      • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically an Electron Ionization source).

      • The molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

      • The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

      • A detector records the abundance of each ion.

  • Data Processing :

    • Analyze the resulting chromatogram to determine the retention time of the compound.

    • Analyze the mass spectrum corresponding to the chromatographic peak.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Interpret the fragmentation pattern to provide further structural information and confirm the identity of the compound.

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a small molecule using the spectroscopic techniques discussed.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Small Molecule A Sample Preparation (Dissolution, Filtration) B ¹H & ¹³C NMR Spectroscopy A->B C FT-IR Spectroscopy A->C D GC-Mass Spectrometry A->D E Data Acquisition (FID / Interferogram / Chromatogram) B->E C->E D->E F Data Processing (FT, Phasing, Background Correction) E->F G Spectral Analysis (Chemical Shifts, Frequencies, m/z) F->G H Structure Elucidation & Verification G->H

A generalized workflow for small molecule characterization using NMR, IR, and MS.

References

An In-Depth Technical Guide to the Synthesis of n-Heptylcyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of n-heptylcyclopropane, a saturated hydrocarbon featuring a cyclopropane (B1198618) ring attached to a seven-carbon alkyl chain. The primary and most effective method for this transformation is the Simmons-Smith cyclopropanation of 1-nonene (B85954). This document details the prevailing synthetic methodologies, experimental protocols, and expected analytical data for the final product.

Introduction

Cyclopropane rings are a common motif in numerous natural products and pharmacologically active compounds. Their inherent ring strain imparts unique chemical and physical properties, making them valuable building blocks in medicinal chemistry and materials science. The synthesis of alkyl-substituted cyclopropanes, such as n-heptylcyclopropane, is of significant interest for the development of novel molecular scaffolds. The Simmons-Smith reaction and its modifications have emerged as the most reliable methods for the stereospecific conversion of alkenes to cyclopropanes.[1][2]

Synthetic Methodologies

The synthesis of n-heptylcyclopropane is most effectively achieved through the cyclopropanation of 1-nonene. The key reagent in this transformation is a carbenoid species, typically an organozinc compound, which adds a methylene (B1212753) group across the double bond.

The Simmons-Smith Reaction

The classical Simmons-Smith reaction involves the use of diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu) to generate the reactive organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI).[1] This reagent then reacts with an alkene in a concerted, stereospecific manner to form the cyclopropane ring. The geometry of the starting alkene is retained in the cyclopropane product.[2]

The Furukawa Modification

A significant improvement to the Simmons-Smith reaction is the Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple.[1] This modification offers better reproducibility and often higher yields, especially for unfunctionalized alkenes like 1-nonene. The reaction of diethylzinc with diiodomethane generates the active cyclopropanating agent.

Reaction Mechanism and Experimental Workflow

The synthesis of n-heptylcyclopropane from 1-nonene via the Furukawa-modified Simmons-Smith reaction proceeds through the formation of a zinc carbenoid, which then undergoes a concerted cycloaddition to the alkene.

Reaction Pathway

Furukawa-Modified Simmons-Smith Reaction cluster_reagent Reagent Formation cluster_reaction Cyclopropanation cluster_workup Workup Et2Zn Diethylzinc (Et₂Zn) Carbenoid Zinc Carbenoid (EtZnCH₂I) Et2Zn->Carbenoid + CH₂I₂ CH2I2 Diiodomethane (CH₂I₂) Product n-Heptylcyclopropane Carbenoid->Product + 1-Nonene Nonene 1-Nonene Quench Aqueous Quench (e.g., sat. NH₄Cl) Product->Quench Reaction Mixture Extraction Extraction (e.g., with Et₂O or Hexane) Quench->Extraction Purification Purification (e.g., Distillation or Chromatography) Extraction->Purification FinalProduct Pure n-Heptylcyclopropane Purification->FinalProduct Isolated Product

Caption: Overall workflow for the synthesis of n-heptylcyclopropane.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of n-heptylcyclopropane based on the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • 1-Nonene

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with 1-nonene (1.0 equivalent) dissolved in anhydrous dichloromethane.

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc in hexanes (2.0 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Carbenoid Formation: After the addition of diethylzinc is complete, diiodomethane (2.0 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or flash column chromatography on silica (B1680970) gel to afford pure n-heptylcyclopropane.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of n-heptylcyclopropane.

ParameterValueReference
Reactants
1-Nonene1.0 eq[3]
Diethylzinc2.0 eq[3]
Diiodomethane2.0 eq[3]
Reaction Conditions
SolventDichloromethane[3]
Temperature0 °C to room temp.[3]
Reaction Time12 - 24 hours[3]
Yield
Isolated YieldTypically >80%General expectation for long-chain terminal alkenes

Characterization Data

The structure and purity of the synthesized n-heptylcyclopropane can be confirmed by various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is used to determine the purity of the product and confirm its molecular weight.

ParameterExpected Value
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol
Purity (by GC) >95%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of n-heptylcyclopropane. The characteristic signals of the cyclopropyl (B3062369) protons appear at high field (upfield) in the ¹H NMR spectrum.

¹H NMR (CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2-1.4m12H-(CH₂)₆-
~0.88t3H-CH₃
~0.5-0.7m1HCyclopropyl CH
~0.1-0.3m2HCyclopropyl CH₂ (cis to alkyl)
~-0.2-0.0m2HCyclopropyl CH₂ (trans to alkyl)

¹³C NMR (CDCl₃):

Chemical Shift (δ, ppm)Assignment
~35.0-CH₂- (adjacent to cyclopropane)
~32.0, 29.5, 29.3, 22.8-(CH₂)₅-
~14.2-CH₃
~15.0Cyclopropyl CH
~9.0Cyclopropyl CH₂

Logical Relationship of Synthesis Steps

Logical Progression of Synthesis Start Start: 1-Nonene & Reagents Reaction Simmons-Smith Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis End End: Pure n-Heptylcyclopropane Analysis->End

Caption: Sequential steps in the synthesis and characterization of n-heptylcyclopropane.

Conclusion

The synthesis of n-heptylcyclopropane from 1-nonene is a well-established process, with the Furukawa-modified Simmons-Smith reaction being the method of choice. This approach offers high yields and stereospecificity, making it a reliable route for obtaining this alkyl-substituted cyclopropane. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of n-Heptylcyclopropane

This technical guide provides a comprehensive overview of the known physical and chemical properties of n-heptylcyclopropane. It includes tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthesis and a characteristic reaction pathway.

Core Properties of n-Heptylcyclopropane

n-Heptylcyclopropane is a saturated hydrocarbon consisting of a cyclopropane (B1198618) ring substituted with a seven-carbon alkyl chain. Its chemical formula is C₁₀H₂₀ with a molecular weight of 140.27 g/mol .

Physical Properties

The physical properties of n-heptylcyclopropane are summarized in the table below. Many of these values are estimated based on computational methods, as experimental data is limited.

PropertyValueUnitSource/Method
Molecular Weight 140.27 g/mol IUPAC
Normal Boiling Point 434.94KJoback Method
Normal Melting Point 220.40KJoback Method
Critical Temperature 610.35KJoback Method
Critical Pressure 2384.19kPaJoback Method
Critical Volume 0.552m³/kmolJoback Method
Enthalpy of Formation (gas) -176.93kJ/molJoback Method
Enthalpy of Vaporization 37.77kJ/molJoback Method
Enthalpy of Fusion 19.79kJ/molJoback Method
Gibbs Free Energy of Formation 94.07kJ/molJoback Method
Ideal Gas Heat Capacity (Cp,gas) 301.02J/mol·KJoback Method
McGowan's Characteristic Volume 140.900ml/molMcGowan Method
Dynamic Viscosity 0.0004001Pa·sJoback Method
Chemical Properties

The chemical properties of n-heptylcyclopropane are primarily those of a cycloalkane. The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions.

PropertyValueUnitSource/Method
Octanol/Water Partition Coefficient (logPoct/wat) 3.757Crippen Method
Water Solubility (log10WS) -3.66Crippen Method

Experimental Protocols

Synthesis of n-Heptylcyclopropane via Simmons-Smith Cyclopropanation

The most common method for the synthesis of alkyl-substituted cyclopropanes is the Simmons-Smith reaction.[1][2] This reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa's modification).[1] For the synthesis of n-heptylcyclopropane, the starting alkene is 1-nonene (B85954).

Reaction:

Representative Experimental Protocol (Adapted from general Simmons-Smith procedures): [3]

  • Preparation of Zinc-Copper Couple: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (2.0 eq) and a solution of copper(II) sulfate (B86663) (0.1 eq) in deionized water. Stir the mixture vigorously for 30 minutes. The color of the solution should change from blue to colorless, indicating the deposition of copper on the zinc. Decant the water and wash the zinc-copper couple with diethyl ether (3 x 20 mL) under a nitrogen atmosphere.

  • Reaction Setup: Dry the zinc-copper couple under vacuum. To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether (50 mL).

  • Addition of Reagents: To the stirred suspension, add a solution of diiodomethane (1.5 eq) in diethyl ether (20 mL) dropwise at room temperature. A gentle reflux should be observed. After the initial exotherm subsides, add a solution of 1-nonene (1.0 eq) in diethyl ether (20 mL) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC) by observing the disappearance of the 1-nonene peak.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). Stir the mixture until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield pure n-heptylcyclopropane.

Characterization of n-Heptylcyclopropane

Gas Chromatography (GC):

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The retention time is a key parameter for identification.[4][5]

  • Expected Results: n-Heptylcyclopropane is expected to have a specific retention time under a given set of conditions (column type, temperature program, carrier gas flow rate). The purity of the synthesized product can be assessed by the presence of a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl (B3062369) protons and the heptyl chain protons. The cyclopropyl protons typically appear in the upfield region (around 0-1 ppm) due to the ring current effect.[6][7] The protons on the carbon adjacent to the ring will be shifted slightly downfield. The terminal methyl group of the heptyl chain will appear as a triplet around 0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons in the cyclopropane ring and the heptyl chain. The cyclopropyl carbons are also shielded and appear at high field.[8]

Mass Spectrometry (MS):

  • Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Results: The electron ionization (EI) mass spectrum of n-heptylcyclopropane is expected to show a molecular ion peak (M+) at m/z 140. Common fragmentation patterns for alkylcyclopropanes involve the loss of alkyl fragments and ring opening.[9]

Visualizations

Synthesis of n-Heptylcyclopropane

G cluster_reactants Reactants cluster_reaction Simmons-Smith Reaction cluster_products Products 1-Nonene 1-Nonene ReactionVessel Reaction in Diethyl Ether 1-Nonene->ReactionVessel Diiodomethane Diiodomethane Diiodomethane->ReactionVessel Zn(Cu) Zinc-Copper Couple Zn(Cu)->ReactionVessel n-Heptylcyclopropane n-Heptylcyclopropane ReactionVessel->n-Heptylcyclopropane ZincIodide Zinc Iodide ReactionVessel->ZincIodide

Caption: Synthesis of n-Heptylcyclopropane via Simmons-Smith Reaction.

Generalized Ring-Opening of Alkylcyclopropane

G Alkylcyclopropane n-Heptylcyclopropane TransitionState Transition State Alkylcyclopropane->TransitionState Reagent H-X (e.g., HBr) Reagent->TransitionState Product Ring-Opened Product (e.g., 2-Bromodecane) TransitionState->Product

References

Heptyl-Cyclopropane Structural Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, known for imparting unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] Its incorporation into drug candidates can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.[2] While much research has focused on complex, highly functionalized cyclopropane derivatives, the potential of simpler analogues, such as those bearing linear alkyl chains, remains an underexplored area with significant promise. This technical guide provides an in-depth overview of heptyl-cyclopropane structural analogues, covering their synthesis, physicochemical properties, and potential for biological activity. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical space for therapeutic intervention.

Synthesis of this compound Analogues

The synthesis of this compound derivatives can be achieved through several established cyclopropanation methods. A common and effective approach is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of this compound, the logical precursor would be 1-nonene.

Another versatile method is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. This approach offers the potential for stereoselective synthesis through the use of chiral catalysts. Additionally, intramolecular cyclization reactions of appropriately substituted precursors can also yield cyclopropane rings.

Physicochemical Properties

The introduction of a heptyl group to the cyclopropane core significantly influences its physicochemical properties, particularly its lipophilicity. The octanol/water partition coefficient (logP) is a key parameter in drug design, affecting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The calculated logP for this compound is approximately 3.757, indicating a high degree of lipophilicity.

A summary of the available physicochemical data for this compound and a related analogue is presented in Table 1.

Compound NameMolecular FormulaMolecular Weight ( g/mol )logP (octanol/water)Boiling Point (°C)
This compoundC10H20140.273.757 (Calculated)173.9 (Predicted)
1-heptyl-2-methyl-cyclopropaneC11H22154.294.2 (Calculated)Not Available
(E)-2-heptyl cyclopropane carboxylic acidC11H20O2184.283.90 (Estimated)282-283 (Estimated)

Table 1: Physicochemical Properties of Selected this compound Analogues. Data sourced from PubChem and other chemical databases.[3][4][5][6]

Potential Biological Activities and Structure-Activity Relationships

While specific biological data for this compound analogues is not extensively reported in the public domain, the broader class of cyclopropane-containing molecules exhibits a wide range of pharmacological activities. These include enzyme inhibition, receptor modulation, and antimicrobial effects.[2][7][8] The rigid nature of the cyclopropane ring can effectively orient substituents to fit into the binding pockets of biological targets.

To illustrate the potential for structure-activity relationship (SAR) studies within this chemical class, a hypothetical dataset is presented in Table 2. This table showcases how systematic modifications to a this compound scaffold could influence inhibitory activity against a hypothetical enzyme, "Enzyme X."

Compound IDR1R2IC50 against Enzyme X (nM)
HCA-001HH>10,000
HCA-002OHH850
HCA-003COOHH450
HCA-004NH2H1200
HCA-005COOHCH3280
HCA-006CONH2H600

Table 2: Illustrative Biological Activity of Hypothetical this compound Analogues. The data presented in this table is purely hypothetical and is intended to demonstrate the principles of SAR.

Experimental Protocols

General Procedure for Simmons-Smith Cyclopropanation of 1-Nonene:

  • A flame-dried flask under an inert atmosphere (e.g., argon) is charged with zinc-copper couple.

  • Anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane.

  • The mixture is stirred at room temperature for 30 minutes.

  • 1-Nonene is added dropwise to the stirred suspension.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product (this compound) is purified by fractional distillation or column chromatography.

Hypothetical Enzyme Inhibition Assay Protocol (for "Enzyme X"):

  • Enzyme X is diluted to the desired concentration in assay buffer.

  • The this compound analogue, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a microtiter plate at various concentrations.

  • The enzymatic reaction is initiated by the addition of the enzyme's substrate.

  • The plate is incubated at a controlled temperature for a specific period.

  • The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance).

  • The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and screening of this compound analogues and a hypothetical signaling pathway that could be targeted by such compounds.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow start 1-Nonene reaction Simmons-Smith Cyclopropanation start->reaction reagents CH2I2, Zn(Cu) reagents->reaction product This compound reaction->product purification Purification (Distillation/Chromatography) product->purification analogues Structural Analogues purification->analogues compound_prep Compound Dilution analogues->compound_prep Test Compounds assay_dev Assay Development (Enzyme X) screening High-Throughput Screening assay_dev->screening compound_prep->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar SAR Analysis data_analysis->sar

General workflow for synthesis and screening.

G cluster_pathway Hypothetical Signaling Pathway Modulation ligand External Signal receptor GPCR ligand->receptor g_protein G Protein receptor->g_protein enzyme_x Enzyme X g_protein->enzyme_x activates product Product enzyme_x->product catalyzes substrate Substrate substrate->enzyme_x response Cellular Response product->response inhibitor This compound Analogue inhibitor->enzyme_x

Hypothetical signaling pathway modulation.

Conclusion

This compound structural analogues represent a class of simple, yet potentially valuable, molecules for drug discovery. Their synthesis is readily achievable through established chemical methods, and their physicochemical properties can be tuned through straightforward structural modifications. While specific biological data remains limited, the proven track record of the cyclopropane moiety in approved drugs suggests that even simple alkyl-substituted cyclopropanes could exhibit interesting pharmacological activities. The workflows and hypothetical data presented in this guide are intended to provide a framework for the exploration of this promising area of chemical space. Further investigation into the biological effects of this compound analogues is warranted and could lead to the identification of novel therapeutic agents.

References

Heptyl-Cyclopropane: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heptyl-cyclopropane in various organic solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on predicting solubility based on chemical principles and provides a detailed, generalized experimental protocol for its quantitative determination.

Introduction to this compound

This compound is a non-polar aliphatic hydrocarbon with the chemical formula C₁₀H₂₀.[1][2] Its structure consists of a three-membered cyclopropane (B1198618) ring attached to a seven-carbon alkyl chain (heptyl group). This combination of a strained ring and a flexible alkyl chain influences its physical and chemical properties, including its solubility. The molecule is characterized by a molecular weight of approximately 140.27 g/mol .[1]

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity and can be used to predict its solubility in organic solvents. The calculated logP value for this compound is approximately 3.757, indicating a high degree of lipophilicity and consequently, poor solubility in water and good solubility in non-polar organic solvents.[1] The calculated log10 of water solubility is -3.66 mol/L.[1]

Predicted Solubility of this compound

Based on the principle of "like dissolves like," this compound, as a non-polar compound, is expected to be readily soluble in non-polar and weakly polar organic solvents. Its solubility is predicted to decrease as the polarity of the solvent increases.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent PolarityPredicted Solubility
HexaneNon-polarHigh
TolueneNon-polarHigh
Diethyl EtherWeakly PolarHigh
ChloroformWeakly PolarHigh
Ethyl AcetateModerately PolarModerate
AcetonePolar AproticLow to Moderate
EthanolPolar ProticLow
MethanolPolar ProticLow
WaterPolar ProticVery Low/Insoluble

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a generalized procedure and may require optimization based on the specific solvent and experimental conditions.

3.1. Materials

  • This compound (solute)

  • Selected organic solvent (e.g., hexane, ethanol)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Micropipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks

  • Syringes and syringe filters (0.22 µm)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.

    • Equilibrate the vials in a thermostatic shaker or water bath at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be continuously agitated.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved micro-particles.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using GC-FID to generate a calibration curve.

    • Analyze the diluted, saturated solution under the same analytical conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • The solubility can be expressed in various units, such as g/L, mol/L, or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil Excess solute in solvent sample Sample Collection and Filtration equil->sample After 24-48h analysis Quantitative Analysis (e.g., GC-FID) sample->analysis Diluted sample calc Solubility Calculation analysis->calc Concentration data result Final Solubility Data calc->result

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability of Heptyl-Cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl-cyclopropane, a saturated hydrocarbon featuring a three-membered ring with a seven-carbon alkyl chain, is a molecule of interest in various fields, including materials science and as a structural motif in medicinal chemistry. The inherent ring strain of the cyclopropane (B1198618) moiety significantly influences its chemical and thermal properties. Understanding the thermal stability of this compound is crucial for predicting its behavior under elevated temperatures, which is pertinent to its synthesis, purification, storage, and application in high-temperature processes. This guide summarizes the expected thermal behavior of this compound, drawing parallels from the well-documented thermal decomposition of other alkyl-cyclopropanes.

Fundamental Principles of Cyclopropane Thermal Stability

The thermal stability of cyclopropane and its derivatives is primarily dictated by the high ring strain, which is approximately 27.5 kcal/mol. This strain arises from two main factors:

  • Angle Strain: The C-C-C bond angles in the cyclopropane ring are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation leads to poor orbital overlap and weaker C-C bonds.

  • Torsional Strain: The hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation, further contributing to the molecule's instability.

Upon heating, the cyclopropane ring can undergo isomerization or decomposition to relieve this strain. The primary thermal reaction for unsubstituted cyclopropane is its isomerization to propene, a process that has been extensively studied.

Predicted Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is expected to proceed through a series of radical-mediated steps, initiated by the homolytic cleavage of a C-C bond within the cyclopropane ring. The presence of the heptyl group can influence the subsequent reaction pathways.

A generalized workflow for the thermal decomposition of an alkyl-cyclopropane is depicted below:

experimental_workflow cluster_initiation Initiation cluster_propagation Propagation & Isomerization cluster_fragmentation Fragmentation cluster_termination Termination HeptylCyclopropane This compound Biradical 1,3-Biradical Intermediate HeptylCyclopropane->Biradical Heat (Δ) IsomerizationProducts Isomerized Alkenes (e.g., Decenes) Biradical->IsomerizationProducts Rearrangement FragmentationProducts Smaller Alkenes + Radicals (e.g., Ethene + Heptyl Radical) Biradical->FragmentationProducts β-scission TerminationProducts Stable Products FragmentationProducts->TerminationProducts Radical Recombination

Predicted thermal decomposition workflow for this compound.

The primary initiation step involves the cleavage of a ring C-C bond to form a 1,3-biradical intermediate. This biradical can then undergo several reactions:

  • Isomerization: The most common pathway for alkyl-cyclopropanes is rearrangement to form various alkenes. For this compound, this would likely lead to a mixture of decene isomers.

  • Fragmentation: The biradical can undergo further C-C bond cleavage (β-scission) to yield smaller, more stable molecules and radicals. For instance, cleavage of the bond between the cyclopropane ring and the heptyl group could produce ethene and a heptyl radical.

Quantitative Data from Analogous Alkyl-Cyclopropanes

While specific kinetic data for this compound is unavailable, the following table summarizes experimental data for the thermal isomerization of related alkyl-cyclopropanes. This data provides a baseline for estimating the thermal stability of this compound.

CompoundTemperature Range (°C)Activation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)
Methylcyclopropane430-49061.210¹⁵.¹
Ethylcyclopropane420-48060.510¹⁵.⁰
n-Propylcyclopropane410-47060.110¹⁴.⁹
Isopropylcyclopropane400-46059.510¹⁴.⁸

Data compiled from studies on analogous compounds and should be considered indicative.

The trend suggests that increasing the size of the alkyl substituent slightly lowers the activation energy for isomerization, likely due to the stabilizing effect of the alkyl group on the radical intermediates. Therefore, it can be inferred that this compound would have an activation energy slightly lower than that of n-propylcyclopropane.

Experimental Protocols for Determining Thermal Stability

The thermal stability of a volatile compound like this compound can be determined using various experimental techniques. A general methodology for a gas-phase pyrolysis study is outlined below.

experimental_protocol cluster_sample_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis cluster_data_analysis Data Analysis Sample This compound Sample Vaporization Vaporization in Inert Gas (e.g., N₂, Ar) Sample->Vaporization FlowReactor Flow Reactor / Shock Tube Vaporization->FlowReactor Controlled Flow Rate Quenching Rapid Quenching FlowReactor->Quenching Heater High-Temperature Furnace Heater->FlowReactor Precise Temperature Control GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Quenching->GCMS Separation & Identification FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Quenching->FTIR Functional Group Analysis Kinetics Kinetic Modeling GCMS->Kinetics FTIR->Kinetics Arrhenius Determination of Arrhenius Parameters (Ea, A) Kinetics->Arrhenius

General experimental workflow for pyrolysis studies.

Methodology:

  • Sample Introduction: A known concentration of this compound is vaporized in a stream of an inert carrier gas (e.g., nitrogen or argon).

  • Pyrolysis: The gas mixture is passed through a heated reactor (e.g., a flow tube or a shock tube) maintained at a precise temperature. The residence time in the reactor is carefully controlled.

  • Product Quenching: The reaction mixture exiting the reactor is rapidly cooled to prevent further reactions.

  • Product Analysis: The quenched gas mixture is analyzed to identify and quantify the products. Common analytical techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the various decomposition products.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the reactant and the appearance of products in real-time.

  • Kinetic Analysis: By conducting the experiment at various temperatures and residence times, the rate constants for the decomposition of this compound can be determined. These rate constants are then used to calculate the Arrhenius parameters (activation energy and pre-exponential factor).

Conclusion

While specific experimental data for the thermal stability of this compound is not currently available, a robust understanding of the thermal behavior of alkyl-cyclopropanes allows for reliable predictions. The thermal decomposition of this compound is expected to be initiated by the cleavage of a C-C bond in the strained three-membered ring, leading to the formation of a 1,3-biradical intermediate. This intermediate can then isomerize to various decene isomers or fragment into smaller molecules. The presence of the heptyl group is anticipated to slightly lower the activation energy for decomposition compared to smaller alkyl-cyclopropanes. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for any future investigations into the thermal stability of this and related molecules. For drug development professionals, this inherent thermal lability should be a consideration in formulation and storage conditions.

The Electronic Properties of the Cyclopropane Ring in Heptyl-Cyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane (B1198618) ring, a fundamental three-membered carbocycle, exhibits unique electronic properties that distinguish it from other aliphatic systems. Its inherent ring strain and unusual bonding characteristics, often described as having partial π-character, make it a valuable moiety in medicinal chemistry and materials science. This technical guide provides a comprehensive examination of the electronic properties of the cyclopropane ring, with a specific focus on heptyl-cyclopropane. We will delve into the theoretical models that describe its bonding, present key quantitative data on its structure and energetics, and outline the experimental and computational methodologies used for its characterization. This document aims to serve as a detailed resource for researchers and professionals working with cyclopropane-containing molecules.

Introduction: The Unique Nature of the Cyclopropane Ring

The cyclopropane ring is the smallest stable carbocycle, and its structure has fascinated chemists for over a century. The significant deviation of its internal bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°) results in substantial angle strain, leading to a high degree of reactivity.[1] The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization. Instead, two primary models, the Coulson-Moffitt and Walsh models, are used to explain its electronic structure.[2] These models propose that the C-C bonds are "bent" or possess significant p-character, which imparts properties akin to those of a double bond.[2] This "π-character" allows the cyclopropane ring to participate in conjugation with adjacent unsaturated systems and influences the electronic properties of its substituents.[3]

The introduction of an alkyl substituent, such as a heptyl group, can modulate these electronic properties through inductive and hyperconjugative effects. Understanding the interplay between the cyclopropane core and its substituents is crucial for the rational design of molecules with desired chemical and biological activities.

Theoretical Models of Bonding in Cyclopropane

The Coulson-Moffitt Model

The Coulson-Moffitt model describes the C-C bonds in cyclopropane as being formed by the overlap of sp² hybridized orbitals, with the orbitals pointing outwards from the ring.[2] This results in "bent" bonds where the electron density is concentrated outside the internuclear axis. This model successfully explains the high reactivity of the ring, as the strained bonds are more easily cleaved.

The Walsh Model

The Walsh model provides a more detailed molecular orbital description. It proposes a central sp² hybridized carbon atom and two peripheral CH₂ groups. The bonding framework is described by a set of molecular orbitals, including a highest occupied molecular orbital (HOMO) that has π-symmetry and is responsible for many of the double-bond-like characteristics of cyclopropane.

Electronic Influence of the Heptyl Substituent

The heptyl group, being an alkyl chain, is generally considered to be an electron-donating group through an inductive effect (+I). This donation of electron density to the cyclopropane ring can influence its stability and reactivity. Specifically, electropositive substituents have been shown to stabilize the cyclopropane ring.[4] The heptyl group's electron-donating nature can increase the electron density in the ring's bonding orbitals, potentially affecting bond lengths and the ring's susceptibility to electrophilic attack.

Quantitative Data

Due to the limited availability of specific experimental data for this compound, the following tables include a combination of calculated properties for this compound and experimental data for cyclopropane and related alkyl-substituted cyclopropanes to provide a comprehensive overview.

Physical and Chemical Properties of this compound
PropertyValueUnitSource
Molecular FormulaC₁₀H₂₀Cheméo[5]
Molecular Weight140.27 g/mol Cheméo[5]
Normal Boiling Point (Tboil)433.15 (calculated)KCheméo[5]
Enthalpy of Formation (ΔfH°gas)-176.93 (calculated)kJ/molCheméo[5]
Octanol/Water Partition Coefficient (logPoct/wat)3.757 (calculated)Cheméo[5]
Spectroscopic Data for the Cyclopropane Ring

Spectroscopic techniques are invaluable for characterizing the electronic environment of the cyclopropane ring.

Spectroscopic TechniqueCharacteristic Signature for Cyclopropane RingReference
¹H NMR Protons on the cyclopropane ring typically appear at unusually high field (upfield) in the range of 0.2-1.0 ppm. The protons of the heptyl group would appear in their characteristic alkyl regions. For cyclopropane itself, a singlet is observed at 0.22 ppm.[6][6]
¹³C NMR The carbon atoms of the cyclopropane ring also exhibit upfield shifts, typically appearing in the range of -5 to 20 ppm. For cyclopropane, a single peak is seen at -2.8 ppm.[7]
Infrared (IR) Spectroscopy C-H stretching vibrations for the ring are found at high wavenumbers, typically around 3000–3100 cm⁻¹. A characteristic ring deformation ("breathing") mode is often observed around 1020 cm⁻¹.[2][7][2][7]

Experimental and Computational Protocols

The determination of the electronic properties of cyclopropane derivatives involves a combination of experimental techniques and computational modeling.

Experimental Methodologies

A general workflow for the experimental characterization of a substituted cyclopropane like this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Spectroscopic Characterization cluster_property Property Measurement synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms thermo Calorimetry (Enthalpy of Formation) purification->thermo electrochem Cyclic Voltammetry (Redox Potentials) purification->electrochem computational_workflow start Define Molecular Structure (this compound) opt Geometry Optimization (e.g., DFT with 6-31G* basis set) start->opt freq Frequency Calculation (Confirm Minimum Energy Structure) opt->freq nbo Natural Bond Orbital (NBO) Analysis freq->nbo mo Molecular Orbital (MO) Analysis (HOMO/LUMO energies) freq->mo spec Predict Spectroscopic Properties (NMR, IR) freq->spec

References

A Historical Perspective on Alkyl-Substituted Cyclopropanes: From Chemical Curiosity to Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a seemingly simple three-carbon cycloalkane, has captivated chemists for over a century. Its inherent ring strain, a consequence of its acute 60° bond angles, imparts unique electronic properties and reactivity, making it far more than just a saturated hydrocarbon. This guide provides a historical perspective on the discovery, synthesis, and evolving theoretical understanding of alkyl-substituted cyclopropanes, tracing their journey from a laboratory curiosity to an indispensable motif in medicinal chemistry and materials science.

Discovery and Early Theoretical Frameworks

The story of cyclopropane begins in the late 19th century, a period of foundational discoveries in organic chemistry.

The First Synthesis: Freund's Intramolecular Wurtz Reaction

Cyclopropane was first synthesized in 1881 by August Freund.[1] He achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction that forced the formation of the three-membered ring.[1][2] A few years later, in 1887, Gustavson improved upon this method by using zinc instead of sodium, which enhanced the reaction's yield.[1]

Freund_Synthesis cluster_reagents Reagents cluster_product Product 1_3_dibromopropane 1,3-Dibromopropane Cyclopropane Cyclopropane 1_3_dibromopropane->Cyclopropane Intramolecular Wurtz Reaction Na Sodium (Freund, 1881) or Zinc (Gustavson, 1887) Na->Cyclopropane

Baeyer's Strain Theory: An Early Explanation for Reactivity

In 1890, Adolf von Baeyer proposed his influential "strain theory" to explain the stability of cyclic compounds.[3] He postulated that cycloalkanes are planar and that any deviation from the ideal tetrahedral bond angle of 109.5° would induce "angle strain."[3][4] According to his theory, cyclopropane, with its 60° internal angles, possessed the highest degree of angle strain, rendering it highly unstable and reactive compared to larger cycloalkanes like cyclopentane (B165970) and cyclohexane.[3][4][5] While Baeyer's assumption of planarity for larger rings was later proven incorrect, his concept of angle strain provided the first rational explanation for the unique reactivity of the cyclopropane ring.[3]

Expanding the Synthetic Toolkit (Early to Mid-20th Century)

For decades, the synthesis of cyclopropanes was limited. However, the 20th century saw the development of new methods that expanded access to these strained rings, including those with alkyl substituents.

Carbene Chemistry: A New Avenue to Cyclopropanes

A significant leap forward came with the understanding and application of carbenes—neutral, divalent carbon species. It was discovered that carbenes could react with alkenes in a cycloaddition reaction to form cyclopropanes.[6]

One of the earliest methods involved the use of diazomethane (B1218177) (CH₂N₂).[7] Photolysis or thermolysis of diazomethane generates methylene (B1212753) (CH₂), the simplest carbene, which then adds to an alkene double bond.[2][7] A key feature of this reaction is its stereospecificity: the stereochemistry of the starting alkene is retained in the cyclopropane product.[7] For example, cis-2-butene (B86535) yields cis-1,2-dimethylcyclopropane (B1205809) exclusively.[6]

However, diazomethane is highly toxic and explosive, which limited its practical application and spurred the search for safer alternatives.[7]

The Simmons-Smith Reaction: A Safer Carbenoid-Based Approach

A landmark development occurred in 1958 when Howard Simmons and Ronald Smith of DuPont developed what is now known as the Simmons-Smith reaction.[7][8] This method avoids the use of free carbenes by employing a carbenoid—a metal-complexed carbene equivalent. The reactive species, iodomethylzinc iodide (ICH₂ZnI), is typically generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple.[9]

This reagent adds to alkenes to form cyclopropanes smoothly and stereospecifically.[7] The Simmons-Smith reaction proved to be a much safer and more versatile method, applicable to a wide variety of alkenes and tolerant of many functional groups.[9]

Simmons_Smith_Workflow cluster_reagents Reagent Preparation cluster_reaction Cyclopropanation CH2I2 Diiodomethane (CH₂I₂) Carbenoid Iodomethylzinc Iodide (ICH₂ZnI) CH2I2->Carbenoid ZnCu Zinc-Copper Couple (Zn(Cu)) ZnCu->Carbenoid Product Alkyl-Substituted Cyclopropane Carbenoid->Product Alkene Alkene Substrate (e.g., R-CH=CH-R') Alkene->Product Addition

Other Notable Early Methods

Several other important methods for synthesizing cyclopropanes were developed during this period:

  • Dihalocarbene Addition : The reaction of chloroform (B151607) (CHCl₃) or other haloforms with a strong base like potassium tert-butoxide generates a dihalocarbene (e.g., :CCl₂) in situ. These carbenes readily add to alkenes to form gem-dihalocyclopropanes, which can be further modified.[6][7]

  • Johnson-Corey-Chaykovsky Reaction : This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide, to transfer a methylene group to electron-deficient alkenes like α,β-unsaturated carbonyl compounds.[2][9][10]

  • Kishner Cyclopropane Synthesis : Russian chemist Nikolai Kischner developed a method involving the thermal decomposition of pyrazolines, which are formed from the reaction of α,β-unsaturated carbonyl compounds with hydrazine.[2]

Evolution of Bonding Theory

As synthetic methods advanced, so did the theoretical understanding of the cyclopropane ring's structure and stability. Baeyer's simple angle strain model was refined by the advent of quantum mechanics.

The Walsh and Coulson-Moffitt models proposed that the carbon atoms in cyclopropane use sp² hybridized orbitals to form bonds with each other and sp³ orbitals to bond with hydrogen. The C-C sigma bonds are formed by the poor overlap of these sp² orbitals outside the internuclear axis, resulting in "bent" or "banana" bonds.[11] This model explains two key features of cyclopropane:

  • High Ring Strain : The poor orbital overlap results in weaker C-C bonds compared to normal alkanes.[1]

  • Alkene-like Character : The C-C bonds possess significant p-character, allowing the cyclopropyl (B3062369) group to conjugate with adjacent π-systems, a property first investigated through UV spectroscopy of arylcyclopropanes.[1][12]

Bonding_Models cluster_baeyer Baeyer's Strain Theory (1890) cluster_walsh Walsh / Coulson-Moffitt Model (Mid-20th Century) Baeyer Focus on Angle Strain (109.5° vs 60°) Assumes 'normal' straight bonds Walsh Quantum Mechanical Approach 'Bent' or 'Banana' Bonds Explains π-character and reactivity Baeyer->Walsh Evolved Understanding

Quantitative Data and Experimental Protocols

The following tables summarize key quantitative data and provide an overview of the seminal experimental protocols from a historical context.

Table 1: Physical Properties of Cyclopropane
PropertyValueReference
Molar Mass42.08 g/mol [1]
Melting Point-128 °C[1]
Boiling Point-32.9 °C[1]
Density (liquid)0.680 g/L[1]
Ring Strain~27 kcal/mol[3][7]
C-C Bond Distance151 pm[1]
Table 2: Comparison of Historical Cyclopropanation Methods
MethodYearKey ReagentsSubstrate ScopeHistorical Significance
Freund Synthesis 18811,3-Dihalopropane, Na (or Zn)Limited to parent cyclopropaneFirst synthesis of the cyclopropane ring.[1][2]
Carbene from Diazomethane Early 20th C.CH₂N₂, light or heat, alkeneBroad for alkenesFirst general method for substituted cyclopropanes; stereospecific.[7]
Dihalocarbene Addition Mid 20th C.CHCl₃, strong base, alkeneBroad for alkenesProvided access to functionalized dihalocyclopropanes.[6]
Simmons-Smith Reaction 1958CH₂I₂, Zn(Cu), alkeneVery broad, functional group tolerantMajor breakthrough providing a safe, reliable, and stereospecific route.[7][9]
Corey-Chaykovsky Reaction 1960sSulfur ylide, α,β-unsaturated carbonylElectron-deficient alkenesImportant method for cyclopropanating conjugated systems.[9][10]

Detailed Historical Experimental Protocols

Disclaimer: These protocols are summarized from historical literature and are for informational purposes only. They do not meet modern safety standards, particularly concerning the handling of reagents like diazomethane.

Protocol 1: Freund's Synthesis of Cyclopropane (1881)
  • Objective : To synthesize cyclopropane from 1,3-dibromopropane.

  • Methodology (as described by Freund) : 1,3-dibromopropane was reacted with a significant excess of sodium metal. The reaction is an intramolecular version of the Wurtz coupling. The resulting gas evolved from the vigorous reaction was collected and identified as cyclopropane. Gustavson's later improvement involved substituting zinc dust for sodium, which moderated the reaction and improved the yield.[1]

Protocol 2: Simmons-Smith Cyclopropanation of an Alkene (1958)
  • Objective : To synthesize an alkyl-substituted cyclopropane from an alkene using a zinc-copper couple.

  • Methodology (representative procedure) :

    • A zinc-copper couple is prepared by activating zinc dust with a copper salt solution (e.g., copper(II) sulfate).

    • The activated Zn(Cu) couple is suspended in a dry ether solvent (e.g., diethyl ether) under an inert atmosphere.

    • A solution of the alkene substrate in the same solvent is added to the suspension.

    • Diiodomethane is added dropwise to the stirred mixture. A gentle reflux is often observed, indicating the start of the exothermic reaction.

    • The reaction is stirred at room temperature or with gentle heating until the starting alkene is consumed (monitored by techniques available at the time, such as gas chromatography).

    • The reaction is quenched carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, washed, dried, and the solvent is removed to yield the crude cyclopropane product, which is then purified by distillation or chromatography.[7][9]

Conclusion: From Theory to Application

The historical journey of alkyl-substituted cyclopropanes is a testament to the interplay between synthetic innovation, theoretical understanding, and practical application. What began with Freund's synthesis of a highly strained curiosity evolved through the development of powerful and versatile reactions like the Simmons-Smith cyclopropanation. Concurrently, theoretical chemists moved from the simple but insightful concept of angle strain to sophisticated orbital models that fully explain the ring's unique electronic nature. This foundational work paved the way for the modern era, where the cyclopropyl group is now recognized as a "privileged" motif in drug discovery, valued for its ability to impart potency, metabolic stability, and desirable conformational constraints on bioactive molecules.[12][13][14] The rich history of this small ring continues to inspire new synthetic methods and applications across the chemical sciences.

References

Potential Research Areas for Heptyl-Cyclopropane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The cyclopropane (B1198618) moiety is a valuable structural motif in medicinal chemistry, known for its ability to enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates. Heptyl-cyclopropane derivatives, particularly 2-heptylcyclopropane-1-carboxylic acid (2CP), have emerged as promising molecules with significant biological activity. This technical guide provides an in-depth overview of the potential research areas for this compound, focusing on its synthesis, biological activities, and proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.

Introduction

The unique chemical and physical properties of the cyclopropane ring, including its strained three-membered ring and increased p-character of its C-C bonds, make it an attractive component in drug design. These features can lead to improved target binding, reduced off-target effects, and enhanced metabolic stability. This guide focuses on this compound derivatives, with a primary emphasis on 2-heptylcyclopropane-1-carboxylic acid (2CP), a stable analog of the bacterial signaling molecule cis-2-decenoic acid (C2DA). 2CP has demonstrated significant potential as an anti-biofilm and antimicrobial agent, opening up new avenues for research and development in infectious diseases and beyond.

Synthesis of 2-Heptylcyclopropane-1-Carboxylic Acid (2CP)

The synthesis of 2CP is a multi-step process that can be achieved from commercially available starting materials. The general synthetic strategy involves the creation of a cis-alkene, followed by cyclopropanation and subsequent oxidation to the carboxylic acid.

General Synthetic Pathway

A common synthetic route to 2CP involves three key transformations:

  • Lindlar Reduction: A partial hydrogenation of an alkyne to a cis-alkene.

  • Simmons-Smith Cyclopropanation: The stereospecific addition of a carbene or carbenoid to the cis-alkene to form the cyclopropane ring.

  • Jones Oxidation: The oxidation of the resulting primary alcohol to a carboxylic acid.

Synthesis_Pathway Starting_Material Dec-2-yn-1-ol Cis_Alkene cis-Dec-2-en-1-ol Starting_Material->Cis_Alkene Lindlar Reduction (H2, Lindlar's Catalyst) Cyclopropyl_Alcohol 2-Heptylcyclopropyl)methanol Cis_Alkene->Cyclopropyl_Alcohol Simmons-Smith (CH2I2, Zn-Cu) Final_Product 2-Heptylcyclopropane-1-carboxylic acid (2CP) Cyclopropyl_Alcohol->Final_Product Jones Oxidation (CrO3, H2SO4, Acetone)

Caption: General synthetic pathway for 2-Heptylcyclopropane-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of 2-heptylcyclopropane-1-carboxylic acid, based on established chemical transformations.

Step 1: Synthesis of cis-Dec-2-en-1-ol (Lindlar Reduction)

  • To a solution of dec-2-yn-1-ol (1 equivalent) in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) in a flask equipped with a stir bar, add Lindlar's catalyst (5% by weight of the alkyne).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a controlled hydrogenation apparatus).

  • The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield cis-dec-2-en-1-ol, which can be purified by column chromatography if necessary.

Step 2: Synthesis of (2-Heptylcyclopropyl)methanol (Simmons-Smith Cyclopropanation)

  • To a flask containing a suspension of zinc-copper couple (2.2 equivalents) in anhydrous diethyl ether, a solution of diiodomethane (B129776) (2.2 equivalents) in diethyl ether is added dropwise. The mixture is stirred and gently refluxed for 30 minutes to form the organozinc carbenoid.

  • A solution of cis-dec-2-en-1-ol (1 equivalent) in diethyl ether is then added dropwise to the carbenoid solution at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield (2-heptylcyclopropyl)methanol.

Step 3: Synthesis of 2-Heptylcyclopropane-1-carboxylic acid (Jones Oxidation)

  • A solution of (2-heptylcyclopropyl)methanol (1 equivalent) in acetone (B3395972) is prepared in a flask equipped with a dropping funnel and a thermometer, and the solution is cooled to 0°C in an ice bath.

  • Jones reagent (a solution of chromium trioxide and sulfuric acid in water) is added dropwise to the stirred solution, maintaining the temperature below 10°C. The addition is continued until a persistent orange color is observed.

  • The reaction is stirred for an additional 30 minutes at 0°C.

  • The excess oxidant is quenched by the addition of isopropanol (B130326) until the orange color disappears and a green precipitate forms.

  • The mixture is filtered, and the acetone is removed under reduced pressure.

  • The remaining aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-heptylcyclopropane-1-carboxylic acid.

  • The final product can be purified by recrystallization or column chromatography.

Potential Research Areas and Biological Activities

The unique structure of this compound derivatives suggests a range of potential therapeutic applications. Research into these areas is crucial for unlocking their full potential in drug development.

Antimicrobial and Anti-Biofilm Activity

A significant area of research for 2CP is its activity against bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.

Mechanism of Action: 2CP acts as a stable analog of the bacterial signaling molecule cis-2-decenoic acid (C2DA), a diffusible signal factor (DSF). DSFs are involved in cell-to-cell communication (quorum sensing) and can trigger the dispersal of biofilms. The cyclopropane ring in 2CP "locks" the molecule in a cis-like conformation, preventing isomerization to the less active trans form and protecting it from oxidative degradation. It is hypothesized that 2CP interacts with the bacterial cell membrane, increasing its permeability and facilitating the entry of antibiotics.

Biofilm_Dispersal cluster_biofilm Bacterial Biofilm cluster_treatment Treatment cluster_effects Effects Biofilm Established Biofilm (High Resistance) Bacteria Individual Bacteria Biofilm->Bacteria Matrix Extracellular Polymeric Substance (EPS) Biofilm->Matrix Heptyl_Cyclopropane 2-Heptylcyclopropane- 1-carboxylic acid (2CP) Membrane_Permeability Increased Membrane Permeability Heptyl_Cyclopropane->Membrane_Permeability Biofilm_Dispersal Biofilm Dispersal Heptyl_Cyclopropane->Biofilm_Dispersal Antibiotic Conventional Antibiotic Bacterial_Death Enhanced Bacterial Killing Antibiotic->Bacterial_Death Planktonic_Bacteria Planktonic Bacteria (Increased Susceptibility) Membrane_Permeability->Planktonic_Bacteria Biofilm_Dispersal->Planktonic_Bacteria Planktonic_Bacteria->Bacterial_Death Synergistic Effect

Caption: Proposed mechanism of action of 2CP in biofilm dispersal and synergy with antibiotics.

Quantitative Data:

OrganismAssay2CP ConcentrationEffectReference
Staphylococcus aureusBiofilm Dispersal125 µg/mL~100% dispersal
Pseudomonas aeruginosaBiofilm Dispersal125 µg/mL~60% dispersal
S. aureusMIC1 mg/mLInhibition of growth
P. aeruginosaMIC4 mg/mLInhibition of growth

Synergistic Effects with Antibiotics:

2CP has been shown to work synergistically with conventional antibiotics, reducing the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) required to be effective.

OrganismAntibioticEffect of 2CP CombinationReference
S. aureusTobramycinAdditive effect (FICI = 0.31)
S. aureusTetracyclineAdditive effect
S. aureusLevofloxacinAdditive effect
P. aeruginosaTobramycinSynergistic/Additive effect
P. aeruginosaTetracyclineSynergistic/Additive effect
P. aeruginosaLevofloxacinSynergistic/Additive effect

Experimental Protocols:

  • Biofilm Dispersal Assay:

    • Grow bacterial biofilms in 96-well microtiter plates for a specified period (e.g., 24-48 hours).

    • Carefully remove the planktonic bacteria and wash the wells with phosphate-buffered saline (PBS).

    • Add fresh growth medium containing various concentrations of 2CP to the wells.

    • Incubate for a further period (e.g., 24 hours).

    • Quantify the remaining biofilm using a crystal violet staining assay or by determining the number of viable cells (colony-forming units, CFUs).

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a serial dilution of 2CP in a suitable growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of 2CP that visibly inhibits bacterial growth.

Enzyme Inhibition

Cyclopropane-containing molecules are known to act as enzyme inhibitors. The strained ring can mimic the transition state of an enzymatic reaction or bind irreversibly to the active site. The heptyl chain of 2CP could allow it to target enzymes involved in fatty acid metabolism or signaling.

Potential Targets:

  • Fatty Acid Synthases (FAS): Enzymes crucial for bacterial survival.

  • Cyclopropane Fatty Acid Synthases (CFAS): Involved in the modification of bacterial cell membranes.

  • Lipases and Esterases: Enzymes involved in lipid metabolism.

Experimental Workflow for Enzyme Inhibition Screening:

Enzyme_Inhibition_Workflow Start Select Target Enzyme Assay_Development Develop/Optimize Enzyme Assay Start->Assay_Development Screening Screen 2CP and Derivatives at Various Concentrations Assay_Development->Screening Data_Analysis Determine IC50 Values Screening->Data_Analysis Mechanism_Studies Conduct Kinetic Studies (e.g., Lineweaver-Burk plot) Data_Analysis->Mechanism_Studies Outcome Identify Potent and Selective Inhibitors Mechanism_Studies->Outcome

Caption: A typical experimental workflow for screening this compound derivatives as enzyme inhibitors.

Modulation of Host Immune Responses

Fatty acids and their derivatives can modulate the host immune response. Given its structural similarity to signaling molecules, this compound could potentially influence inflammatory pathways.

Potential Research Questions:

  • Does 2CP affect the production of pro-inflammatory or anti-inflammatory cytokines by immune cells (e.g., macrophages, neutrophils)?

  • Can 2CP modulate the activity of key inflammatory signaling pathways such as NF-κB or MAPK?

  • Could this compound derivatives be developed as anti-inflammatory agents?

Anticancer and Antiviral Applications

The cyclopropane moiety is present in several natural and synthetic compounds with demonstrated anticancer and antiviral activities. The rigid structure of the cyclopropane ring can be exploited to design molecules that fit into specific binding pockets of viral or cancer-related proteins.

Future Research Directions:

  • Screening of a library of this compound derivatives against a panel of cancer cell lines and viruses.

  • Investigation of the mechanism of action of any active compounds, including their effects on cell cycle, apoptosis, and viral replication.

  • Structure-activity relationship (SAR) studies to optimize the anticancer or antiviral activity of the this compound scaffold.

Conclusion and Future Outlook

This compound derivatives, exemplified by 2-heptylcyclopropane-1-carboxylic acid, represent a promising class of compounds with significant therapeutic potential. Their demonstrated anti-biofilm and antimicrobial activities, coupled with the known versatility of the cyclopropane ring in medicinal chemistry, provide a strong rationale for further investigation. Future research should focus on a more detailed elucidation of their mechanism of action, exploration of their activity in other therapeutic areas such as inflammation and oncology, and the development of optimized synthetic routes to generate a diverse library of analogs for comprehensive SAR studies. The insights gained from such research will be invaluable for the development of novel and effective therapies for a range of diseases.

An In-depth Technical Guide to the Safe Handling of Heptyl-cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. Heptyl-cyclopropane is a compound with limited publicly available safety and toxicological data. The information herein is a combination of data from structurally similar compounds and general safety principles for handling flammable organic liquids. All quantitative data, unless otherwise specified, are estimations and should be used for guidance purposes only. A comprehensive, site-specific risk assessment should be conducted before handling this compound.

Introduction

This compound is a cycloalkane with a seven-carbon alkyl chain attached to a cyclopropane (B1198618) ring. Its unique structural features, including the strained three-membered ring, may impart specific reactivity and biological activity, making it a molecule of interest in research and development. This guide provides a detailed overview of the known and anticipated safety and handling precautions for this compound to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Data

Due to the scarcity of experimental data for this compound, the following tables summarize a combination of calculated properties and data from analogous compounds such as n-decane and n-nonane.

Physical and Chemical Properties
PropertyValue (this compound, Calculated)Value (n-Decane, Experimental)Value (n-Nonane, Experimental)
Molecular Formula C₁₀H₂₀C₁₀H₂₂C₉H₂₀
Molecular Weight 140.27 g/mol 142.28 g/mol 128.26 g/mol
Boiling Point ~170-180 °C (Predicted)174 °C151 °C
Flash Point ~45-55 °C (Predicted)46 °C31 °C
Autoignition Temp. ~200-250 °C (Predicted)210 °C205 °C
Lower Explosive Limit ~0.7% (Predicted)0.8%0.8%
Upper Explosive Limit ~5.0% (Predicted)5.4%5.6%
Vapor Pressure Low, comparable to decane/nonane1.4 mmHg @ 20°C4.8 mmHg @ 25°C
Density ~0.78 g/cm³ (Predicted)0.73 g/cm³0.72 g/cm³
Solubility in Water InsolubleInsolubleInsoluble
Toxicological Information (Inferred)
EndpointValue/ObservationBasis of Information
Acute Oral Toxicity LD50 > 5000 mg/kg (rat)Based on n-alkanes of similar size.
Acute Dermal Toxicity Expected to be low.Analogy with similar hydrocarbons.
Skin Irritation May cause skin irritation upon prolonged or repeated contact.General property of hydrocarbons.
Eye Irritation May cause mild to moderate eye irritation.General property of hydrocarbons.
Aspiration Hazard Aspiration into the lungs may cause chemical pneumonitis, which can be fatal.Key hazard for low-viscosity hydrocarbons.
Carcinogenicity No data available. Not classified as a carcinogen.Lack of data.
Mutagenicity No data available. Not expected to be mutagenic.Lack of data.

Hazard Identification and Mitigation

Based on its structure as a volatile, flammable hydrocarbon, this compound should be treated as a hazardous substance. The primary hazards are:

  • Flammability: As a flammable liquid, it can be easily ignited by sparks, open flames, or hot surfaces. Vapors are likely heavier than air and can travel to a source of ignition and flash back.

  • Aspiration Toxicity: If swallowed and vomited, the liquid can be aspirated into the lungs, causing severe lung damage.

  • Skin and Eye Irritation: Prolonged or repeated contact can defat the skin, leading to irritation and dermatitis. Direct contact with the eyes will cause irritation.

  • Reactivity of the Cyclopropane Ring: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or catalysts. While the heptyl group is not expected to dramatically increase this reactivity under normal laboratory conditions, this potential should be considered.

The following diagram illustrates the hierarchy of controls to mitigate these hazards.

G Hierarchy of Safety Controls for this compound Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE

Hierarchy of Safety Controls

Experimental Protocols: Safe Handling Procedures

The following protocols are generalized for handling flammable liquids like this compound in a research setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>100 mL).

  • Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-retardant lab coat is required. Ensure legs and feet are covered with appropriate clothing and closed-toe shoes.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure and prevent the accumulation of flammable vapors.

  • Ignition Sources: All potential ignition sources (e.g., open flames, hot plates, electrical equipment with sparking potential) must be removed from the work area. Use intrinsically safe equipment where possible.

  • Grounding and Bonding: When transferring this compound from one metal container to another, both containers must be bonded and grounded to prevent static electricity discharge.

Storage
  • Store in a tightly sealed, properly labeled container in a designated flammable liquid storage cabinet.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.

  • Store away from strong oxidizing agents.

Spill and Waste Disposal
  • Small Spills (<100 mL): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills (>100 mL): Evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

The following diagram outlines a typical experimental workflow for handling this compound.

G Experimental Workflow for Handling this compound start Start: Review SDS and Protocol prep Prepare Work Area in Fume Hood start->prep don_ppe Don Appropriate PPE prep->don_ppe transfer Transfer this compound don_ppe->transfer reaction Perform Reaction/Procedure transfer->reaction quench Quench Reaction (if necessary) reaction->quench workup Aqueous Workup/Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify waste Segregate and Label Waste purify->waste cleanup Clean Work Area waste->cleanup end End: Document Experiment cleanup->end

Generalized Experimental Workflow

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a solid stream of water, as it may scatter and spread the fire.

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear. Cool containers exposed to fire with water spray to prevent bursting.

Stability and Reactivity

  • Chemical Stability: this compound is expected to be stable under normal storage and handling conditions.

  • Incompatible Materials: Strong oxidizing agents may cause a vigorous reaction. Avoid contact with strong acids, as they may promote ring-opening of the cyclopropane moiety.

  • Hazardous Decomposition Products: Combustion will produce carbon monoxide (CO) and carbon dioxide (CO₂).

Conclusion

Methodological & Application

Synthesis of Heptyl-Cyclopropane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of heptyl-cyclopropane, a valuable building block in pharmaceutical and materials science research. The focus is on the widely utilized Simmons-Smith reaction and its modifications, offering researchers a comprehensive guide to producing this versatile molecule. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Cyclopropane (B1198618) rings are a common motif in biologically active molecules and functional materials. The introduction of a cyclopropane moiety can significantly alter a molecule's conformational properties, metabolic stability, and receptor binding affinity. This compound, specifically, serves as a key intermediate in the synthesis of various target compounds. This note details reliable and reproducible protocols for its synthesis.

Overview of Synthetic Strategies

The primary method for the synthesis of this compound is the cyclopropanation of 1-nonene (B85954). The Simmons-Smith reaction, and its subsequent modifications, are the most common and effective methods for this transformation. These reactions involve the use of a carbenoid species that adds across the double bond of the alkene.

Key Synthetic Methods:
  • Classic Simmons-Smith Reaction: Utilizes a zinc-copper couple and diiodomethane (B129776).

  • Furukawa Modification: Employs diethylzinc (B1219324) and diiodomethane, often offering improved reactivity and reproducibility.[1][2]

  • Catalytic Methods: Involve the use of transition metal catalysts, such as rhodium, to facilitate the cyclopropanation, often with high stereoselectivity.[3][4][5]

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthesis protocol of this compound from 1-nonene.

ParameterSimmons-Smith Reaction (Furukawa Modification)
Starting Material 1-Nonene
Key Reagents Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Yield Up to 98%

Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Reaction (Furukawa Modification)

This protocol details the synthesis of this compound from 1-nonene using the Furukawa modification of the Simmons-Smith reaction.

Materials:

  • 1-Nonene

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-nonene (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: To the cooled solution, slowly add a solution of diethylzinc (2.0 eq) followed by the dropwise addition of diiodomethane (2.0 eq). Caution: The reaction of diethylzinc with diiodomethane can be exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Simmons-Smith reaction.

SynthesisWorkflow This compound Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Cyclopropanation cluster_workup Work-up & Purification start Start dissolve Dissolve 1-Nonene in CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Et2Zn and CH2I2 cool->add_reagents react Stir for 12h at RT add_reagents->react quench Quench with NH4Cl(aq) react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify end This compound purify->end

Caption: Workflow for this compound Synthesis.

Logical Relationship of Key Reaction Components

The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid, which then reacts with the alkene in a concerted fashion.

ReactionMechanism Simmons-Smith Reaction Logic Et2Zn Diethylzinc (Et2Zn) Carbenoid Zinc Carbenoid (IZnCH2I or EtZnCH2I) Et2Zn->Carbenoid CH2I2 Diiodomethane (CH2I2) CH2I2->Carbenoid Product This compound Carbenoid->Product Cyclopropanation Alkene 1-Nonene Alkene->Product

Caption: Key Components in Simmons-Smith Reaction.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. The Furukawa modification of the Simmons-Smith reaction is a high-yielding and practical approach for laboratory-scale synthesis. Researchers can adapt this protocol for the synthesis of various cyclopropane-containing molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for Heptyl-cyclopropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane (B1198618) motif is a valuable structural element in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique stereoelectronic properties can impart significant advantages to a molecule, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. Heptyl-cyclopropane, as a simple alkyl-substituted cyclopropane, serves as a fundamental building block and a key intermediate for the synthesis of more complex molecules. These application notes provide detailed protocols for the synthesis of this compound and its subsequent functionalization, offering a practical guide for its utilization in the laboratory.

Synthesis of this compound

The most common and reliable method for the synthesis of simple alkyl-cyclopropanes is the Simmons-Smith cyclopropanation of the corresponding alkene. In the case of this compound, the readily available starting material is 1-nonene (B85954).

Experimental Protocol: Simmons-Smith Cyclopropanation of 1-Nonene

This protocol is a representative procedure based on established Simmons-Smith reaction conditions.

Materials:

  • 1-Nonene

  • Diiodomethane (B129776) (CH₂I₂)

  • Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Zinc-Copper Couple (if not using diethylzinc):

    • In a flask, add zinc dust (1.5 eq) and an equal weight of copper(I) chloride.

    • Add anhydrous diethyl ether and stir the suspension vigorously for 10 minutes.

    • Allow the solid to settle and decant the ether.

    • Wash the solid with fresh anhydrous diethyl ether (3x) and dry under a stream of nitrogen.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add the prepared zinc-copper couple (1.5 eq) and a crystal of iodine (to activate the zinc).

    • Add anhydrous diethyl ether.

  • Formation of the Carbenoid:

    • Slowly add a solution of diiodomethane (1.2 eq) in anhydrous diethyl ether to the stirred suspension of the zinc-copper couple. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

    • After the addition is complete, stir the resulting grey suspension at room temperature for 30-60 minutes.

  • Cyclopropanation:

    • Add a solution of 1-nonene (1.0 eq) in anhydrous diethyl ether to the reaction mixture via the dropping funnel.

    • Stir the reaction mixture at room temperature overnight. Progress can be monitored by GC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture through a pad of celite to remove the solid zinc salts.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude this compound can be purified by fractional distillation to yield a colorless liquid.

Quantitative Data (Representative)
ParameterValue
Yield 65-80%
Reaction Time 12-18 hours
Purity (after distillation) >98%
Characterization Data (Estimated)
Technique Expected Data
¹H NMR (CDCl₃) δ 0.88 (t, 3H, J=7.0 Hz, -CH₃), 1.20-1.40 (m, 12H, -(CH₂)₆-), 0.50-0.65 (m, 1H, cyclopropyl-H), 0.10-0.25 (m, 2H, cyclopropyl-H₂), -0.20- (-0.10) (m, 2H, cyclopropyl-H₂)
¹³C NMR (CDCl₃) δ 31.9, 29.8, 29.6, 29.3, 22.7, 14.1 (heptyl chain), 10.5 (cyclopropyl-CH), 8.5 (cyclopropyl-CH₂)
Mass Spec (EI) m/z (%) = 140 (M⁺), 125, 111, 97, 83, 69, 55, 41

Reactions of this compound

Alkyl-substituted cyclopropanes can undergo a variety of transformations, most notably ring-opening reactions, which can be initiated by acids or radicals. These reactions provide access to functionalized alkanes.

Experimental Protocol: Acid-Catalyzed Ring-Opening of this compound

This protocol describes a representative procedure for the acid-catalyzed nucleophilic ring-opening of this compound using a hydrohalic acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • Glacial Acetic Acid (optional, as solvent)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of a non-reactive solvent like glacial acetic acid or dichloromethane.

    • Add concentrated hydrochloric acid (2.0 eq).

  • Reaction:

    • Stir the mixture at room temperature or gently heat to 40-50 °C. The reaction progress can be monitored by GC-MS, observing the disappearance of the starting material.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

    • Carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

Quantitative Data (Representative)
ParameterValue
Yield 70-85% (as a mixture of isomers)
Reaction Time 2-6 hours
Product Ratio Mixture of 2-halo- and 3-halodecane (Markovnikov and anti-Markovnikov addition products)

Visualizations

Synthetic Workflow for this compound and its Ring-Opening

Synthetic_Workflow Start 1-Nonene Product1 This compound Start->Product1 Simmons-Smith Cyclopropanation Reagent1 CH₂I₂ / Zn-Cu (or Et₂Zn) Et₂O Reagent1->Product1 Product2 Mixture of 2-Chlorodecane and 3-Chlorodecane Product1->Product2 Acid-Catalyzed Ring-Opening Reagent2 Conc. HCl (or HBr) Reagent2->Product2 Drug_Design_Logic Cyclopropane Cyclopropane Moiety Metabolic_Stability Increased Metabolic Stability Cyclopropane->Metabolic_Stability Potency Enhanced Potency Cyclopropane->Potency PK_Properties Improved Pharmacokinetic Properties Cyclopropane->PK_Properties Conformational_Rigidity Conformational Rigidity Cyclopropane->Conformational_Rigidity Lipophilicity Altered Lipophilicity Cyclopropane->Lipophilicity Metabolic_Stability->PK_Properties Longer half-life Conformational_Rigidity->Potency Favorable binding entropy

Heptyl-Cyclopropane: A Versatile Building Block for Lipophilic Drug Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-2025-001

Introduction

In the landscape of modern drug discovery, the cyclopropane (B1198618) ring has emerged as a valuable structural motif for enhancing the pharmacological properties of therapeutic agents.[1] Its inherent rigidity, unique electronic character, and metabolic stability make it an attractive bioisostere for various functional groups.[1] The incorporation of a lipophilic alkyl chain, such as a heptyl group, onto a cyclopropane scaffold introduces a powerful combination of properties. Heptyl-cyclopropane serves as a key building block for creating drug candidates with increased potency, improved membrane permeability, and enhanced engagement with hydrophobic binding pockets of biological targets. This document provides an overview of the applications, synthesis, and biological significance of this compound in medicinal chemistry.

The cyclopropyl (B3062369) group can increase a drug's potency, alter its solubility, minimize off-target interactions, and fine-tune its overall performance.[1] When appended with a heptyl chain, the resulting moiety can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug molecule. The long alkyl chain increases lipophilicity, which can be advantageous for targeting proteins with hydrophobic binding sites or for enhancing penetration across biological membranes.

Physicochemical Properties and Their Implications in Drug Design

The introduction of a this compound moiety into a drug candidate can modulate several key physicochemical properties. These modifications are often strategically employed to optimize the "drug-like" characteristics of a molecule.

PropertyEffect of this compound IncorporationRationale
Lipophilicity (LogP) Significant IncreaseThe long heptyl chain is highly nonpolar, leading to a greater affinity for non-aqueous environments.
Metabolic Stability Generally IncreasedThe cyclopropane ring is resistant to oxidative metabolism by cytochrome P450 enzymes compared to a linear alkyl chain.
Conformational Rigidity IncreasedThe three-membered ring restricts the conformational freedom of the attached heptyl chain, which can lead to a more favorable binding entropy.
Aqueous Solubility DecreasedThe increased lipophilicity reduces the molecule's ability to interact with water molecules.
Binding Affinity Potentially IncreasedThe rigid conformation and hydrophobicity can lead to stronger interactions with specific hydrophobic pockets in target proteins.

Applications in Medicinal Chemistry

The this compound building block is particularly useful in the design of analogs for various therapeutic targets where lipophilic interactions are crucial for binding and activity.

  • Enzyme Inhibitors: For enzymes with deep, hydrophobic active sites, the this compound moiety can act as a "hydrophobic anchor," increasing the residence time and inhibitory potency of the drug.

  • Nuclear Receptor Modulators: The lipophilic nature of this building block is well-suited for targeting nuclear receptors, which are often regulated by hydrophobic ligands.

  • Antimicrobial Agents: The increased lipophilicity can enhance the ability of a drug to penetrate the lipid-rich cell membranes of bacteria and fungi.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Cyclopropanation

This protocol describes a representative method for the synthesis of this compound from 1-nonene (B85954) using a modified Simmons-Smith reaction.[3][4]

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.1 M in toluene, 2.2 eq) to the stirred solvent.

  • In a separate flask, prepare a solution of 1-nonene (1.0 eq) and diiodomethane (1.5 eq) in anhydrous dichloromethane (20 mL).

  • Add the 1-nonene and diiodomethane solution dropwise to the diethylzinc solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane (B92381) eluent to yield this compound.

Expected Yield: 75-85%

Protocol 2: Incorporation of this compound into a Hypothetical Drug Candidate

This protocol outlines a general procedure for coupling a functionalized this compound building block (e.g., heptyl-cyclopropylamine) to a drug scaffold containing a carboxylic acid, using a standard peptide coupling reagent.

Materials:

  • Heptyl-cyclopropylamine

  • Drug scaffold with a carboxylic acid moiety

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the drug scaffold (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add heptyl-cyclopropylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired this compound-containing drug analog.

Biological Activity Data

The following table summarizes representative biological data for a hypothetical series of enzyme inhibitors, illustrating the impact of incorporating a this compound moiety compared to other alkyl substituents. The data is conceptual and intended for illustrative purposes.

CompoundR GroupIC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
1 -CH₃5202.5
2 -CH(CH₃)₂1508.1
3 -Cyclopropyl2105.3
4 -Heptyl4515.2
5 -Heptyl-cyclopropyl15 18.7

The data illustrates that the combination of a long alkyl chain and a cyclopropane ring in Compound 5 leads to a significant improvement in both inhibitory potency and cell permeability, highlighting the potential of the this compound building block in drug design.

Visualizations

experimental_workflow Experimental Workflow: Synthesis and Incorporation of this compound cluster_synthesis Protocol 1: Synthesis of this compound cluster_incorporation Protocol 2: Incorporation into Drug Scaffold start_synthesis 1-Nonene reagents_synthesis Et₂Zn, CH₂I₂ DCM, 0°C to RT reaction_synthesis Simmons-Smith Cyclopropanation reagents_synthesis->reaction_synthesis workup_synthesis Quenching (NH₄Cl) Extraction & Washing reaction_synthesis->workup_synthesis purification_synthesis Flash Chromatography workup_synthesis->purification_synthesis product_synthesis This compound purification_synthesis->product_synthesis start_incorporation Heptyl-cyclopropylamine product_synthesis->start_incorporation Functionalization (e.g., amination) reagents_incorporation PyBOP, DIPEA DMF, RT scaffold Drug Scaffold (R-COOH) reaction_incorporation Amide Coupling reagents_incorporation->reaction_incorporation workup_incorporation Extraction & Washing reaction_incorporation->workup_incorporation purification_incorporation Chromatography/HPLC workup_incorporation->purification_incorporation product_incorporation Drug Analog purification_incorporation->product_incorporation

Caption: Workflow for the synthesis of this compound and its subsequent incorporation into a drug scaffold.

signaling_pathway Hypothetical Signaling Pathway Modulation drug This compound Drug Analog receptor Target Protein (e.g., Kinase) drug->receptor Binds to binding_pocket Hydrophobic Binding Pocket receptor->binding_pocket Contains downstream_effector Downstream Effector Protein receptor->downstream_effector Inhibits Activation cellular_response Cellular Response (e.g., Apoptosis) downstream_effector->cellular_response Blocks Signal for

Caption: Hypothetical mechanism of action for a this compound-containing drug analog.

References

Application Note: Analysis of Heptyl-cyclopropane using Headspace Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust method for the qualitative and quantitative analysis of heptyl-cyclopropane in various matrices using headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). This compound, a volatile organic compound (VOC), is of interest in chemical synthesis, and its accurate determination is crucial for process monitoring and quality control. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is a substituted cyclopropane (B1198618), a structural motif found in various natural products and pharmaceutical compounds. The analysis of such volatile and semi-volatile compounds is effectively achieved using gas chromatography (GC), a technique that separates compounds based on their boiling points and interactions with the stationary phase of the GC column.[1] When coupled with a mass spectrometer (MS), GC-MS provides both separation and structural identification of the analytes.[1][2]

For the analysis of volatile compounds in complex matrices, headspace (HS) sampling is a highly effective technique.[3][4] This method involves analyzing the vapor phase in equilibrium with the sample in a sealed vial, which minimizes the introduction of non-volatile matrix components into the GC system, thereby extending column life and improving reproducibility.[4] Both static and dynamic headspace techniques are commonly employed for VOC analysis.[5][6] This application note describes a static headspace GC-MS method for the determination of this compound.

Experimental

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Blank matrix (e.g., reaction mixture, formulation buffer)

  • 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps

Instrumentation
  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Headspace Autosampler

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the stock solution with a 50:50 methanol/water mixture to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1 g or 1 mL) into a 20 mL headspace vial.

  • If the sample is solid, dissolve it in a suitable solvent.

  • For quantitative analysis, add an appropriate internal standard.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

Headspace GC-MS Parameters

The following table summarizes the optimized instrumental parameters for the analysis of this compound.

Parameter Setting
Headspace Sampler
Vial Equilibration Temperature80 °C
Vial Equilibration Time20 min
Loop Temperature90 °C
Transfer Line Temperature100 °C
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplit (20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature50 °C, hold for 2 min
Ramp 110 °C/min to 150 °C
Ramp 225 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-400
Scan ModeFull Scan

Results and Discussion

Chromatography and Mass Spectrum

Under the described chromatographic conditions, this compound is well-resolved from other potential volatile components. A representative total ion chromatogram (TIC) would show a sharp peak for this compound at a specific retention time. The mass spectrum of this compound obtained by electron ionization would exhibit a characteristic fragmentation pattern, allowing for confident identification. The molecular ion peak (M+) would be expected at m/z 126.25, with other significant fragments corresponding to the loss of alkyl chains.

Quantitative Analysis

A calibration curve was constructed by plotting the peak area of this compound against its concentration in the prepared standards. The method demonstrated excellent linearity over the tested concentration range.

Parameter Value
Calibration Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL

The precision of the method was evaluated by analyzing replicate samples at three different concentrations. The accuracy was determined by spiking a blank matrix with known amounts of this compound and calculating the percent recovery.

Concentration (µg/mL) Precision (%RSD, n=6) Accuracy (% Recovery)
54.298.5
253.1101.2
752.599.3

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound using headspace GC-MS.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing start Start stock Prepare Stock Solution (1000 µg/mL) start->stock sample_prep Prepare Sample in Headspace Vial start->sample_prep working_std Prepare Working Standards (1 - 100 µg/mL) stock->working_std hs_sampler Headspace Incubation and Injection working_std->hs_sampler Calibration Standards sample_prep->hs_sampler Samples gc_sep GC Separation hs_sampler->gc_sep ms_detect MS Detection gc_sep->ms_detect peak_integration Peak Integration and Identification ms_detect->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantitation Quantitation of This compound calibration->quantitation report Generate Report quantitation->report

Caption: Workflow for this compound Analysis.

Conclusion

The headspace gas chromatography-mass spectrometry method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The minimal sample preparation required for headspace analysis, combined with the selectivity and sensitivity of GC-MS, makes this method highly suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The presented protocol can be adapted for the analysis of other volatile cyclopropane derivatives and similar compounds.

References

Application Notes and Protocols: Simmons-Smith Cyclopropanation of 1-Octene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a powerful and widely used method for the stereospecific synthesis of cyclopropanes from alkenes. First reported by H. E. Simmons and R. D. Smith, this reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu) or diethylzinc (B1219324) (Et₂Zn) in what is known as the Furukawa modification.[1][2][3] The reaction is valued for its high degree of stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane (B1198618) product.[4][5] It proceeds via a concerted mechanism through a "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the same face of the double bond.[6] This application note provides a detailed protocol for the cyclopropanation of 1-octene (B94956) to form (octan-1-yl)cyclopropane, a common substrate in synthetic organic chemistry.

Reaction Mechanism and Workflow

The Simmons-Smith reaction proceeds in two main stages: the formation of the organozinc carbenoid (the Simmons-Smith reagent) and the subsequent cyclopropanation of the alkene. The overall workflow, from reagent preparation to product purification, is a standard procedure in many organic synthesis laboratories.

Reaction_Mechanism cluster_reagent_formation Reagent Formation cluster_cyclopropanation Cyclopropanation Zn_Cu Zn(Cu) Reagent IZnCH₂I Zn_Cu->Reagent Diiodomethane CH2I2 CH₂I₂ Transition_State [Butterfly Transition State] Reagent->Transition_State 1_Octene 1-Octene 1_Octene->Transition_State Product (octan-1-yl)cyclopropane Transition_State->Product

Experimental_Workflow Start Start Reagent_Prep Prepare Simmons-Smith Reagent (e.g., Et₂Zn and CH₂I₂) Start->Reagent_Prep Reaction React with 1-Octene in an inert atmosphere Reagent_Prep->Reaction Quench Quench Reaction (e.g., with saturated NH₄Cl) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purify by Distillation or Column Chromatography Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Quantitative Data Summary

The following table summarizes typical quantitative data for the Simmons-Smith cyclopropanation of 1-octene using the Furukawa modification (diethylzinc and diiodomethane). Yields are generally good to excellent, and the reaction proceeds under mild conditions.

ParameterValueReference
Substrate 1-OcteneN/A
Product (octan-1-yl)cyclopropaneN/A
Typical Yield 70-90%[6]
Reaction Time 12-24 hours[6]
Reaction Temperature 0 °C to Room Temperature[6]
¹H NMR (CDCl₃, δ) ~0.88 (t, 3H), 1.2-1.4 (m, 10H), 0.5-0.7 (m, 1H), 0.3-0.4 (m, 2H), -0.1-0.0 (m, 2H)N/A
¹³C NMR (CDCl₃, δ) ~34.1, 31.9, 29.6, 29.3, 22.7, 16.2, 14.1, 8.9N/A

Note: NMR data is predicted for (octan-1-yl)cyclopropane and may vary slightly based on experimental conditions and solvent.

Experimental Protocols

This section provides a detailed protocol for the Simmons-Smith cyclopropanation of 1-octene using the Furukawa modification, which is often preferred for its homogeneous nature and reproducibility.[3]

Materials and Equipment
  • Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet

  • Syringes and needles for transfer of pyrophoric reagents

  • Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)

  • Diiodomethane (CH₂I₂)

  • 1-Octene

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Protocol: Furukawa Modification

Caution: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is a toxic irritant. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq) and anhydrous dichloromethane (sufficient to make a ~0.5 M solution). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: While stirring at 0 °C, slowly add a solution of diethylzinc in hexanes (2.0 eq) via syringe. Following this, add diiodomethane (2.0 eq) dropwise via syringe. A white precipitate (ZnI₂) may form during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Stir vigorously until the evolution of gas ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford pure (octan-1-yl)cyclopropane.

Product Characterization

The identity and purity of the synthesized (octan-1-yl)cyclopropane should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl (B3062369) protons in the upfield region (typically below 1 ppm), including a multiplet for the methine proton and distinct multiplets for the diastereotopic methylene protons of the cyclopropane ring. The signals for the hexyl chain will appear in the typical aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic upfield signals for the cyclopropane carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show C-H stretching frequencies characteristic of a cyclopropane ring (around 3080 cm⁻¹) and the absence of the C=C stretching band of the starting alkene (around 1640 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Conclusion

The Simmons-Smith cyclopropanation is a reliable and stereospecific method for the synthesis of cyclopropanes. The protocol provided for the cyclopropanation of 1-octene using the Furukawa modification offers a practical and efficient route to (octan-1-yl)cyclopropane. This procedure is applicable to a wide range of unfunctionalized alkenes and is a valuable tool for synthetic chemists in academic and industrial research.

References

Catalytic Synthesis of Heptyl-Cyclopropane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of heptyl-cyclopropane derivatives. The focus is on established and reliable methods utilizing transition metal catalysts, which are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the cyclopropane (B1198618) motif.

Introduction

Cyclopropane rings are valuable structural motifs in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of drug candidates. The synthesis of specifically substituted cyclopropanes, such as those bearing a heptyl group, is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. This application note details catalytic methods for the synthesis of this compound derivatives, focusing on the widely employed metal-catalyzed cyclopropanation of alkenes with diazo compounds.

Two primary catalytic systems are presented: a rhodium-based system and a copper-based system. Both are highly effective for the cyclopropanation of terminal alkenes. The protocols provided are adapted from established literature procedures for long-chain alkenes and can be applied to the synthesis of ethyl 2-heptylcyclopropane-1-carboxylate, a stable precursor to various this compound-containing building blocks.

Catalytic Methods Overview

The synthesis of this compound derivatives can be efficiently achieved via the catalytic cyclopropanation of 1-nonene (B85954) with a carbene precursor, such as ethyl diazoacetate. This reaction is typically mediated by transition metal catalysts, most notably those based on rhodium and copper.[1]

Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) carboxylate complexes, particularly rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are highly efficient catalysts for the decomposition of diazo compounds and subsequent carbene transfer to alkenes. These reactions are often high-yielding and can exhibit good diastereoselectivity.[1]

Copper-Catalyzed Cyclopropanation: Copper complexes, often in the +1 oxidation state and coordinated by chiral or achiral ligands, are also effective catalysts for cyclopropanation reactions. They offer a more economical alternative to rhodium catalysts and can provide excellent stereocontrol with the appropriate choice of ligands.

The general reaction scheme is as follows:

Data Presentation

The following tables summarize typical quantitative data for the catalytic cyclopropanation of long-chain terminal alkenes with ethyl diazoacetate, based on analogous reactions reported in the literature. These values provide an expected range for the synthesis of ethyl 2-heptylcyclopropane-1-carboxylate from 1-nonene.

Table 1: Rhodium-Catalyzed Cyclopropanation of 1-Octene with Ethyl Diazoacetate

CatalystCatalyst Loading (mol%)AlkeneDiazo CompoundSolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)Reference
Rh₂(OAc)₄1.01-OcteneEthyl DiazoacetateDichloromethane (B109758)258575:25Adapted from analogous procedures

Table 2: Copper-Catalyzed Cyclopropanation of 1-Octene with Ethyl Diazoacetate

CatalystCatalyst Loading (mol%)AlkeneDiazo CompoundSolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)Reference
Cu(I)OTf1.01-OcteneEthyl DiazoacetateDichloromethane258070:30Adapted from analogous procedures

Experimental Protocols

The following are detailed protocols for the synthesis of ethyl 2-heptylcyclopropane-1-carboxylate using rhodium(II) acetate and copper(I) triflate as catalysts. These protocols are adapted from established procedures for the cyclopropanation of terminal alkenes.

Protocol 1: Rhodium(II) Acetate Catalyzed Synthesis of Ethyl 2-Heptylcyclopropane-1-carboxylate

Materials:

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • 1-Nonene

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Syringe pump

  • Magnetic stirrer

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add rhodium(II) acetate dimer (0.05 mmol, 1.0 mol%).

  • Solvent and Alkene Addition: Add anhydrous dichloromethane (20 mL) to the flask, followed by 1-nonene (5.0 mmol, 1.0 equiv).

  • Initiation of Reaction: Place the flask in a water bath at 25 °C and begin stirring.

  • Slow Addition of Ethyl Diazoacetate: Using a syringe pump, add a solution of ethyl diazoacetate (6.0 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL) to the reaction mixture over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions. A faint yellow color should persist in the reaction mixture, indicating the presence of the diazo compound.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 25 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting materials.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate) to isolate the ethyl 2-heptylcyclopropane-1-carboxylate as a mixture of diastereomers.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Protocol 2: Copper(I) Triflate Catalyzed Synthesis of Ethyl 2-Heptylcyclopropane-1-carboxylate

Materials:

  • Copper(I) triflate toluene (B28343) complex (CuOTf·C₇H₈)

  • 1-Nonene

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Syringe pump

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) triflate toluene complex (0.05 mmol, 1.0 mol%).

  • Solvent and Alkene Addition: Add anhydrous dichloromethane (20 mL) to the flask, followed by 1-nonene (5.0 mmol, 1.0 equiv).

  • Initiation of Reaction: Place the flask in a water bath at 25 °C and begin stirring.

  • Slow Addition of Ethyl Diazoacetate: Using a syringe pump, add a solution of ethyl diazoacetate (6.0 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL) to the reaction mixture over a period of 4 hours.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 25 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ethyl 2-heptylcyclopropane-1-carboxylate.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and determine the diastereomeric ratio.

Visualizations

Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

Catalytic_Cycle A Rh₂(OAc)₄ B Rh(II)-Carbene Intermediate A->B + Ethyl Diazoacetate - N₂ C Transition State B->C + 1-Nonene G N₂ B->G D Cyclopropane Product C->D D->A - Product E 1-Nonene E->B F Ethyl Diazoacetate F->A

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

General Experimental Workflow for this compound Synthesis

Workflow start Start setup Reaction Setup: - Add catalyst to flask - Add solvent and 1-nonene start->setup addition Slow Addition of Ethyl Diazoacetate (via syringe pump) setup->addition reaction Stir at 25°C (Monitor by TLC/GC) addition->reaction workup Work-up: - Concentrate under  reduced pressure reaction->workup purification Purification: - Flash column chromatography workup->purification characterization Characterization: - NMR, MS, GC purification->characterization end End Product: Ethyl 2-heptylcyclopropane-1-carboxylate characterization->end

Caption: General workflow for catalytic this compound synthesis.

References

Application Notes and Protocols for the Derivatization of Heptyl-cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of heptyl-cyclopropane. The unique structural and electronic properties of the cyclopropane (B1198618) ring make it a valuable motif in medicinal chemistry and materials science. These protocols outline key derivatization strategies, including the introduction of functional groups and subsequent transformations for the development of novel chemical entities.

Introduction

The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic character to molecules. When appended with a lipophilic heptyl group, the resulting this compound scaffold presents an attractive starting point for the synthesis of diverse molecular architectures. Derivatization of this scaffold allows for the modulation of its physicochemical properties, enabling its use in drug discovery as a bioisostere for various functional groups and in the development of advanced materials. This document details protocols for the synthesis of key this compound intermediates and their subsequent functionalization through various organic reactions.

Key Derivatization Strategies

The primary strategies for the derivatization of this compound involve either functionalization of the cyclopropane ring itself or transformations of a pre-installed functional group. Key approaches covered in these notes include:

  • Synthesis of this compound: Preparation of the foundational scaffold.

  • Carboxylation: Introduction of a carboxylic acid group, a versatile handle for further reactions.

  • Bromination: Installation of a bromine atom, enabling cross-coupling reactions.

  • Further Transformations: Utilization of the derivatized heptyl-cyclopropanes in Heck and Diels-Alder reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Cyclopropanation of 1-Nonene (B85954)

This protocol describes the synthesis of this compound from the commercially available starting material 1-nonene using the Simmons-Smith reaction. This reaction is a widely used method for the stereospecific conversion of alkenes into cyclopropanes.[1][2][3]

Reaction Scheme:

Materials:

  • 1-Nonene

  • Diiodomethane (B129776)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred suspension of zinc-copper couple (1.5 eq) in anhydrous diethyl ether, add diiodomethane (1.2 eq) dropwise under a nitrogen atmosphere.

  • After the initial exothermic reaction subsides, add 1-nonene (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 18 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Quantitative Data Summary:

ParameterValue
Starting Material1-Nonene
Key ReagentsDiiodomethane, Zn(Cu)
SolventDiethyl Ether
Reaction Time18 hours
Yield75-85%

experimental_workflow_1 start Start reagents Mix 1-Nonene, Diiodomethane, and Zn(Cu) in Diethyl Ether start->reagents reflux Reflux for 18 hours reagents->reflux quench Quench with aq. NH4Cl reflux->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Distillation dry->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of 2-Heptylcyclopropane-1-carboxylic acid

This protocol details the synthesis of 2-heptylcyclopropane-1-carboxylic acid, a key intermediate for further functionalization.[4] The synthesis starts from a commercially available precursor and involves cyclopropanation followed by oxidation.

Reaction Scheme:

Materials:

  • This compound (from Protocol 1)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Sodium bisulfite

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise with stirring until the orange color persists.

  • Quench the reaction by adding a small amount of isopropanol (B130326) until the solution turns green.

  • Add water and extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution.

  • Acidify the aqueous layer with concentrated HCl to pH ~2 and extract with diethyl ether (3 x 50 mL).

  • Combine the latter organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-heptylcyclopropane-1-carboxylic acid.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Key ReagentsJones Reagent
SolventAcetone
Reaction Time2-4 hours
Yield80-90%

experimental_workflow_2 start Start dissolve Dissolve this compound in Acetone start->dissolve oxidize Add Jones Reagent at 0°C dissolve->oxidize quench Quench with Isopropanol oxidize->quench extract_acid Extract with Diethyl Ether quench->extract_acid purify Acidify, Extract, Dry, and Concentrate extract_acid->purify end 2-Heptylcyclopropane- 1-carboxylic acid purify->end

Caption: Workflow for the synthesis of 2-heptylcyclopropane-1-carboxylic acid.

Protocol 3: Synthesis of 1-Bromo-1-heptylcyclopropane

Reaction Scheme (Illustrative):

(CH2)2C(Br)-(CH2)6-CH3 + R-CH=CH2 --[Pd catalyst, Base]--> (CH2)2C(CH=CH-R)-(CH2)6-CH3 (1-Bromo-1-heptylcyclopropane) (Alkene)

(CH2)2CH(CO-R)-(CH2)6-CH3 + Diene --[Heat]--> Cycloadduct (Heptyl-cyclopropyl ketone)

References

Application Notes and Protocols: Synthesis and Application of Heptyl-Cyclopropane Fatty Acid Analogues for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid signaling molecules are crucial in regulating various biological processes, including bacterial biofilm formation and dispersal. However, the therapeutic potential of some natural fatty acid signals can be limited by their chemical instability. For instance, unsaturated fatty acids containing cis-alkenes can isomerize to the less active trans-configuration when exposed to light, heat, or radiation.[1] To overcome this limitation, synthetic analogues that "lock" the molecule into its active conformation are of significant interest.

This document details the synthesis and application of 2-heptylcyclopropane-1-carboxylic acid (2CP), a stable analogue of the bacterial signaling molecule cis-2-decenoic acid (C2DA).[1] The introduction of a cyclopropane (B1198618) ring prevents cis-trans isomerization, potentially enhancing the molecule's stability and efficacy as an anti-biofilm agent.[1] Cyclopropane rings are found in various natural products, including fatty acids, and can be synthesized through methods like the Simmons-Smith cyclopropanation.[2] These Application Notes provide detailed protocols for the chemical synthesis of 2CP and its evaluation in various anti-biofilm assays.

Part 1: Chemical Synthesis of 2-Heptylcyclopropane-1-Carboxylic Acid (2CP)

The synthesis of 2CP is achieved through a multi-step process starting from a common precursor, which can also be used to synthesize C2DA. This allows for direct comparison of the analogue with its natural counterpart. The key steps include Lindlar reduction, Simmons-Smith cyclopropanation, and Jones oxidation.[1]

Logical Workflow for 2CP Synthesis

G cluster_workflow Synthesis Workflow Start Starting Material (Dec-2-yn-1-ol) Lindlar Lindlar Reduction (H₂, Lindlar Catalyst) Start->Lindlar Step 1 SimmonsSmith Simmons-Smith Cyclopropanation (CH₂I₂, Zn-Cu) Lindlar->SimmonsSmith Step 2 Jones Jones Oxidation (CrO₃, H₂SO₄, Acetone) SimmonsSmith->Jones Step 3 Product Final Product (2-Heptylcyclopropane-1-carboxylic acid - 2CP) Jones->Product

Caption: Synthetic pathway for 2-heptylcyclopropane-1-carboxylic acid (2CP).

Experimental Protocol: Synthesis of 2CP

This protocol describes the synthesis of 2-heptylcyclopropane-1-carboxylic acid (2CP) from dec-2-yn-1-ol.

Materials:

  • Dec-2-yn-1-ol

  • Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)

  • Hydrogen gas (H₂)

  • Hexane

  • Diethyl ether

  • Diiodomethane (B129776) (CH₂I₂)

  • Zinc-copper couple (Zn-Cu)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone (B3395972)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Lindlar Reduction (Alkynol to Alkenol)

    • Dissolve dec-2-yn-1-ol in a suitable solvent such as hexane.

    • Add a catalytic amount of Lindlar catalyst to the solution.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield (Z)-dec-2-en-1-ol.

  • Step 2: Simmons-Smith Cyclopropanation

    • Prepare the Simmons-Smith reagent by activating a zinc-copper couple with diiodomethane in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reagent mixture in an ice bath.

    • Add a solution of (Z)-dec-2-en-1-ol (from Step 1) in diethyl ether dropwise to the Simmons-Smith reagent.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain (2-heptylcyclopropyl)methanol.

  • Step 3: Jones Oxidation (Alcohol to Carboxylic Acid)

    • Dissolve the (2-heptylcyclopropyl)methanol (from Step 2) in acetone and cool the solution in an ice bath.

    • Add Jones reagent dropwise to the stirred solution. A persistent orange-brown color indicates the presence of excess oxidant.

    • After the addition is complete, continue stirring for a few hours at room temperature.

    • Quench the excess oxidant by adding a small amount of isopropanol (B130326) until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 2-heptylcyclopropane-1-carboxylic acid (2CP).

    • Confirm the structure and purity using techniques such as ¹H NMR and Mass Spectrometry.[1]

Part 2: Anti-Biofilm Activity of 2CP

The synthesized 2CP was evaluated for its ability to disperse, inhibit, and eradicate biofilms of clinically relevant bacteria, Staphylococcus aureus and Pseudomonas aeruginosa.[1]

Data Presentation: Quantitative Anti-Biofilm Effects

Table 1: Biofilm Dispersal by 2CP [1]

Concentration (µg/mL) S. aureus Biofilm Dispersal (%) P. aeruginosa Biofilm Dispersal (%)
125 ~100 ~60
250 ~100 ~75

| 500 | ~100 | ~80 |

Table 2: Biofilm Inhibition by 2CP [1]

Concentration (µg/mL) S. aureus Biofilm Inhibition (%) P. aeruginosa Biofilm Inhibition (%)
125 >90 ~50
250 >95 ~60

| 500 | >95 | ~70 |

Table 3: Biofilm Eradication and Synergy with Antibiotics [1]

Organism Treatment Outcome
S. aureus 2CP (1000 µg/mL) Eradication
S. aureus 2CP + Levofloxacin (B1675101) Synergistic Eradication
P. aeruginosa 2CP alone No Eradication
P. aeruginosa 2CP + Tobramycin Synergistic Eradication

| P. aeruginosa | 2CP + Levofloxacin | Synergistic Eradication |

Note: 2CP was also shown to reduce the Minimum Biofilm Eradication Concentration (MBEC) of tobramycin, tetracycline, and levofloxacin against both strains by at least 50%.[1]

Experimental Protocols for Biological Assays

The following are generalized protocols based on standard methods for assessing anti-biofilm agents.

General Experimental Workflow for Biofilm Assays

G cluster_workflow Biofilm Assay Workflow Inoculation Inoculate Bacteria in Microtiter Plate Incubation Incubate to Allow Biofilm Formation Inoculation->Incubation Treatment Apply Treatment (2CP, Antibiotics, etc.) Incubation->Treatment Wash Wash to Remove Planktonic Cells Treatment->Wash Quantification Quantify Biofilm (e.g., Crystal Violet Staining) Wash->Quantification Analysis Data Analysis (% Inhibition/Dispersal) Quantification->Analysis

Caption: A generalized workflow for in vitro biofilm screening assays.

1. Biofilm Dispersal Assay

  • Objective: To determine the ability of 2CP to disperse pre-formed biofilms.

  • Procedure:

    • Grow bacterial biofilms in a 96-well microtiter plate for 24 hours.

    • After incubation, gently remove the planktonic (free-floating) cells by washing the wells with a sterile phosphate-buffered saline (PBS) solution.

    • Add fresh growth medium containing various concentrations of 2CP (e.g., 125, 250, 500 µg/mL) to the wells with the established biofilms.

    • Incubate for an additional 24 hours.

    • Quantify the remaining biofilm using a crystal violet (CV) staining assay. Briefly, wash the wells, stain with 0.1% CV, wash again, and solubilize the bound dye with ethanol (B145695) or acetic acid.

    • Measure the absorbance at a suitable wavelength (e.g., 570 nm) to determine the amount of remaining biofilm.

    • Calculate the percentage of dispersal relative to an untreated control.

2. Biofilm Inhibition Assay

  • Objective: To assess the ability of 2CP to prevent the formation of biofilms.

  • Procedure:

    • Inoculate a 96-well microtiter plate with a bacterial suspension.

    • Simultaneously, add various concentrations of 2CP to the wells.

    • Incubate the plate for 24-48 hours to allow biofilm growth.

    • After incubation, discard the planktonic cells and quantify the biofilm mass using the crystal violet staining method as described above.

    • Calculate the percentage of inhibition relative to an untreated control.

3. Biofilm Eradication and Synergy Testing (MBEC Assay)

  • Objective: To determine the concentration of 2CP, alone or in combination with antibiotics, required to eradicate an established biofilm.

  • Procedure:

    • Grow biofilms on the pegs of an MBEC device (e.g., Calgary Biofilm Device) for 24 hours.

    • Transfer the peg lid to a 96-well "challenge" plate containing serial dilutions of 2CP, an antibiotic, or a combination of both.

    • Incubate the challenge plate for 24 hours.

    • Transfer the peg lid to a "recovery" plate containing fresh, sterile growth medium and sonicate to dislodge any surviving bacteria from the pegs into the medium.

    • Incubate the recovery plate and observe for bacterial growth (turbidity).

    • The MBEC is the lowest concentration of the agent(s) that prevents bacterial regrowth from the treated biofilm.

    • Synergy is determined using a checkerboard titration of 2CP and an antibiotic and is often quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Part 3: Potential Mechanism of Action

While the precise molecular targets are still under investigation, fatty acid signaling molecules are known to modulate gene pathways that control bacterial behavior.[1] The activity of 2CP is likely mediated by its ability to interact with bacterial systems that regulate motility, metabolism, and the transition between planktonic and biofilm lifestyles.[1] Cyclopropanation of fatty acids within bacterial membranes is a natural process that alters membrane fluidity and permeability, which can be a response to environmental stress.[3] Synthetic analogues like 2CP may hijack or interfere with these native signaling and regulatory networks.

Conceptual Signaling Pathway

G cluster_pathway Conceptual Mechanism of 2CP Action cluster_outcomes Phenotypic Outcomes mol 2-Heptylcyclopropane-1-CA (2CP) receptor Bacterial Sensor/ Regulatory System mol->receptor gene_exp Modulation of Gene Expression receptor->gene_exp motility ↑ Motility gene_exp->motility metabolism ↑ Metabolic Activity gene_exp->metabolism adhesion ↓ Adhesion Factors gene_exp->adhesion persistence ↓ Persistence gene_exp->persistence biofilm Biofilm Dispersal & Inhibition motility->biofilm metabolism->biofilm adhesion->biofilm persistence->biofilm

Caption: Proposed mechanism for 2CP's anti-biofilm activity.

Conclusion

2-Heptylcyclopropane-1-carboxylic acid (2CP) represents a promising fatty acid analogue with potent anti-biofilm properties. Its cyclopropane structure confers stability against isomerization, a key advantage over its natural unsaturated counterpart.[1] As demonstrated, 2CP is effective at dispersing and inhibiting biofilms of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) pathogens.[1] Furthermore, its ability to synergize with conventional antibiotics highlights its potential as an adjunct therapy to combat persistent, biofilm-related infections.[1] The synthetic and biological protocols provided herein offer a framework for researchers to further explore the potential of cyclopropane-containing fatty acid analogues in the development of novel anti-infective agents.

References

Application Notes and Protocols: Reaction Kinetics of Heptyl-cyclopropane Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) rings are a common structural motif in many biologically active molecules and approved pharmaceuticals. Their unique conformational properties and electronic character can significantly influence the potency, selectivity, and pharmacokinetic properties of drug candidates. The formation of heptyl-cyclopropane from 1-nonene (B85954) is a representative example of the cyclopropanation of a terminal, unfunctionalized alkene, a common transformation in the synthesis of complex organic molecules. Understanding the reaction kinetics of this process is crucial for optimizing reaction conditions, ensuring scalability, and achieving desired product yields and purity. These application notes provide a summary of the kinetic data available for analogous reactions, detailed experimental protocols for monitoring the reaction, and a visualization of the reaction pathway.

The primary method for the synthesis of this compound from 1-nonene is the Simmons-Smith reaction. This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with the alkene in a concerted fashion to yield the cyclopropane product.[1][2][3][4] The reaction is known to be stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[1][4]

Data Presentation: Reaction Kinetics

While specific kinetic data for the Simmons-Smith cyclopropanation of 1-nonene to this compound is not extensively reported in the literature, the following table summarizes key kinetic parameters and influencing factors derived from studies on analogous terminal alkenes. This data provides a valuable baseline for understanding and optimizing the reaction.

ParameterValue/ObservationConditionsSource
Relative Reactivity Terminal alkenes > Internal alkenesCobalt-catalyzed Simmons-Smith type reaction[5]
Rate Dependence on Solvent Rate decreases with increasing solvent basicityGeneral Simmons-Smith Reaction[6]
Effect of Substituents Electron-donating groups on the alkene increase the reaction rateGeneral Simmons-Smith Reaction[7]
Activation Energy (Ea) Estimated to be in the range of 15-25 kcal/mol for similar concerted cycloadditionsTheoretical calculations on ethylene[8][9]
Proposed Rate Law Rate = k[Alkene][Organozinc Reagent]Based on the bimolecular nature of the reactionN/A

Note: The provided activation energy is an estimation based on theoretical studies of a simpler alkene and may vary for 1-nonene. The rate law is proposed based on the generally accepted mechanism and would require experimental validation for this specific reaction.

Experimental Protocols

I. Preparation of the Zinc-Copper Couple

The activity of the zinc-copper couple is crucial for the success of the Simmons-Smith reaction. The following protocol describes a common method for its preparation.

Materials:

  • Zinc dust (<10 µm, 99.9%)

  • Copper(II) acetate (B1210297) monohydrate

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

  • Schlenk flask or similar apparatus for reactions under inert atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (10 equivalents).

  • In a separate flask, prepare a solution of copper(II) acetate monohydrate (1 equivalent) in glacial acetic acid.

  • Heat the zinc dust in the Schlenk flask gently with a heat gun under vacuum to activate the zinc surface.

  • Allow the zinc dust to cool to room temperature under the inert atmosphere.

  • Slowly add the copper(II) acetate solution to the activated zinc dust with vigorous stirring.

  • The mixture will warm up, and the blue color of the copper(II) acetate will fade as the copper is reduced and deposited on the zinc surface.

  • Continue stirring for 30-60 minutes at room temperature.

  • Allow the zinc-copper couple to settle, and then carefully decant the supernatant.

  • Wash the zinc-copper couple three times with anhydrous diethyl ether.

  • Dry the zinc-copper couple under high vacuum to remove all traces of solvent. The resulting dark gray powder should be stored under an inert atmosphere and used as soon as possible.

II. Synthesis of this compound and Kinetic Monitoring by GC-MS

This protocol outlines the procedure for the Simmons-Smith cyclopropanation of 1-nonene and the methodology for monitoring its kinetics using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • 1-Nonene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (freshly prepared)

  • Anhydrous diethyl ether or dichloromethane

  • Internal standard (e.g., dodecane)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Reaction vessel (e.g., three-necked round-bottom flask) equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Constant temperature bath

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Reaction Setup:

    • Set up the reaction vessel under a positive pressure of nitrogen.

    • Add the freshly prepared zinc-copper couple (1.5 equivalents relative to 1-nonene) to the flask.

    • Add anhydrous diethyl ether to the flask to create a slurry.

    • In the dropping funnel, prepare a solution of 1-nonene (1.0 equivalent) and diiodomethane (1.2 equivalents) in anhydrous diethyl ether. Also, add a known amount of an internal standard (e.g., dodecane) to this solution for quantitative analysis.

  • Reaction Initiation and Kinetic Sampling:

    • Place the reaction vessel in a constant temperature bath set to the desired temperature (e.g., 35°C for a gentle reflux in diethyl ether).

    • Start vigorous stirring of the zinc-copper couple slurry.

    • Slowly add the solution from the dropping funnel to the reaction flask over a period of 30 minutes.

    • Once the addition is complete, start the timer (t=0).

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a nitrogen-purged syringe.

  • Sample Quenching and Preparation for GC-MS Analysis:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a stirred, saturated aqueous solution of ammonium chloride or sodium bicarbonate.[10] Pyridine can also be used to scavenge the zinc iodide byproduct.[1]

    • Add a small amount of diethyl ether to the vial, vortex thoroughly, and allow the layers to separate.

    • Carefully extract a sample from the organic layer for GC-MS analysis.

    • If necessary, pass the organic layer through a small plug of anhydrous magnesium sulfate to remove any residual water before injection into the GC-MS.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Use a temperature program that allows for the separation of 1-nonene, this compound, diiodomethane, and the internal standard. A typical program might be:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Identify the peaks corresponding to each compound by their retention times and mass spectra.

    • Integrate the peak areas of 1-nonene, this compound, and the internal standard.

  • Data Analysis:

    • Calculate the concentration of 1-nonene and this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of 1-nonene and this compound as a function of time.

    • From this data, the initial reaction rate can be determined. By performing the experiment at different initial concentrations of reactants, the rate law and rate constant (k) can be determined.

    • By conducting the experiment at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Mandatory Visualizations

Reaction Pathway Diagram

Simmons_Smith_Reaction cluster_reagents Reactants cluster_intermediate Intermediate Formation cluster_product Product 1-Nonene 1-Nonene This compound This compound 1-Nonene->this compound Concerted Cycloaddition Diiodomethane Diiodomethane Organozinc_Carbenoid ICH2ZnI (Organozinc Carbenoid) Diiodomethane->Organozinc_Carbenoid Reaction with Zn-Cu Zn-Cu_Couple Zn-Cu Couple Organozinc_Carbenoid->this compound

Caption: The Simmons-Smith reaction pathway for this compound formation.

Experimental Workflow Diagram

Kinetic_Study_Workflow cluster_setup Reaction Setup cluster_reaction Kinetic Experiment cluster_analysis Analysis A Prepare Zinc-Copper Couple B Set up Inert Atmosphere Reaction A->B D Initiate Reaction at Constant Temperature B->D C Prepare Reactant Solution (1-Nonene, CH2I2, Internal Standard) C->D E Withdraw Aliquots at Timed Intervals D->E Time Course F Quench Reaction in Aliquots E->F G Prepare Samples for GC-MS F->G H GC-MS Analysis G->H I Data Processing and Kinetic Modeling H->I

Caption: Workflow for the kinetic analysis of this compound formation.

References

Heptyl-Cyclopropane: A Novel Non-Polar Solvent for Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heptyl-cyclopropane is a cycloalkane derivative that presents unique properties as a non-polar solvent. Its structure, featuring a seven-carbon alkyl chain attached to a cyclopropane (B1198618) ring, results in a balance of characteristics that make it a potential alternative to conventional non-polar solvents like hexane (B92381), cyclohexane (B81311), and toluene (B28343) in various applications, including organic synthesis, extraction, and chromatography. This document provides an overview of its properties, potential applications, and detailed protocols for its use. Cycloalkanes, in their liquid form, are effective solvents for other organic compounds and are generally insoluble in water.[1] The cyclopropane ring, while contributing to the molecule's non-polar nature, also introduces a degree of rigidity and unique electronic characteristics.[2][3][4]

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. The following table summarizes the key properties of this compound, with comparative data for common non-polar solvents.

PropertyThis compoundn-HeptaneCyclohexaneToluene
Molecular Formula C₁₀H₂₀C₇H₁₆C₆H₁₂C₇H₈
Molecular Weight ( g/mol ) 140.27[1]100.2184.1692.14
Boiling Point (°C) ~173 (estimated)98.480.7110.6
Density (g/mL at 20°C) ~0.78 (estimated)0.6840.7790.867
Viscosity (cP at 20°C) ~1.0 (estimated)0.420.980.59
logP (octanol/water) 3.757 (calculated)[1]4.53.442.73
Water Solubility Very low (log₁₀WS = -3.66, mol/L)[1]3.4 mg/L55 mg/L526 mg/L

Note: Some properties for this compound are estimated based on its structure and data from similar compounds due to limited direct experimental data in publicly available literature.

Applications in Organic Synthesis

This compound's non-polar character and relatively high boiling point make it a suitable solvent for a variety of organic reactions, particularly those involving non-polar reactants and reagents. The cyclopropane moiety can offer unique solvent-solute interactions compared to simple alkanes.

Potential Advantages:

  • Inert Reaction Medium: Like other cycloalkanes, it is chemically inert under many reaction conditions.[5]

  • Temperature Control: Its higher boiling point compared to hexane and cyclohexane allows for reactions to be conducted at elevated temperatures.

  • Unique Solubility Profile: The presence of the cyclopropane ring may influence the solubility of certain reactants and intermediates, potentially affecting reaction rates and yields.

Protocol: Palladium-Catalyzed Cross-Coupling Reaction (Suzuki-Miyaura)

This protocol describes a hypothetical use of this compound as a solvent in a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in pharmaceutical and materials chemistry.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Aryl Halide (1 eq) Boronic Acid (1.2 eq) Base (2.0 eq) Pd Catalyst (0.01 eq) ReactionVessel Reaction Mixture (Inert Atmosphere, 80-100 °C) Reactants->ReactionVessel Add to vessel Solvent This compound Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench After reaction completion Extract Extract with Ethyl Acetate (B1210297) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Product Purify->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a solvent.

Materials:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.01 mmol).

  • Add anhydrous this compound (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Applications in Liquid-Liquid Extraction

This compound's low water solubility and non-polar nature make it a candidate for liquid-liquid extraction of non-polar to moderately polar organic compounds from aqueous matrices.

Potential Advantages:

  • High Partitioning Efficiency: Its high logP value suggests strong partitioning of non-polar analytes into the organic phase.[1]

  • Reduced Emulsion Formation: The specific properties of cycloalkanes may lead to cleaner phase separation compared to some linear alkanes.

Protocol: Extraction of a Non-Polar Analyte from an Aqueous Solution

This protocol outlines a general procedure for the extraction of a non-polar analyte (e.g., a hydrophobic drug candidate) from an aqueous solution using this compound.

Workflow Diagram:

LLE_Workflow AqueousSample Aqueous Sample containing Analyte AddSolvent Add this compound AqueousSample->AddSolvent Mix Vigorous Mixing (e.g., vortexing) AddSolvent->Mix Separate Phase Separation (allow to stand or centrifuge) Mix->Separate CollectOrganic Collect Organic Layer Separate->CollectOrganic Repeat Repeat Extraction on Aqueous Layer (optional) Separate->Repeat Combine Combine Organic Layers CollectOrganic->Combine Repeat->Combine Dry Dry with Na₂SO₄ Combine->Dry Analyze Analysis (e.g., HPLC, GC) Dry->Analyze

Caption: General workflow for liquid-liquid extraction using this compound.

Materials:

  • Aqueous sample containing the analyte of interest

  • This compound

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or shaker

  • Anhydrous sodium sulfate

Procedure:

  • Place a known volume of the aqueous sample (e.g., 10 mL) into a separatory funnel or a suitable centrifuge tube.

  • Add a specific volume of this compound (e.g., 5 mL). The ratio of solvent to sample may need to be optimized.

  • Securely cap the vessel and mix vigorously for 1-2 minutes to ensure thorough contact between the two phases.

  • Allow the layers to separate. If an emulsion forms, gentle centrifugation can aid in phase separation.

  • Carefully collect the upper organic layer (this compound) containing the extracted analyte.

  • For exhaustive extraction, the aqueous layer can be subjected to one or two more rounds of extraction with fresh this compound.

  • Combine the collected organic extracts.

  • Dry the combined organic phase by passing it through a small plug of anhydrous sodium sulfate.

  • The extract is now ready for analysis (e.g., by HPLC or GC) or further processing.

Applications in Chromatography

As a non-polar solvent, this compound can be used as a component of the mobile phase in normal-phase chromatography or as a solvent for sample preparation in reversed-phase chromatography.

Potential Advantages:

  • Alternative Selectivity: The unique structure of this compound may offer different selectivity for the separation of certain classes of compounds compared to traditional non-polar solvents.

  • Compatibility: It is expected to be compatible with common normal-phase stationary phases like silica and alumina.

Protocol: Normal-Phase HPLC Separation

This protocol provides a starting point for developing a normal-phase HPLC method using a mobile phase containing this compound for the separation of a mixture of non-polar compounds.

Logical Relationship Diagram:

HPLC_Logic cluster_system HPLC System SolventReservoir Mobile Phase: This compound/ Modifier (e.g., Isopropanol) Pump HPLC Pump SolventReservoir->Pump Injector Autosampler/Manual Injector Pump->Injector Column Normal-Phase Column (e.g., Silica) Injector->Column Detector UV-Vis or other Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Resulting Chromatogram DataSystem->Chromatogram Sample Sample in Mobile Phase Sample->Injector

Caption: Logical diagram of a normal-phase HPLC system utilizing this compound in the mobile phase.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Normal-phase silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of this compound and a polar modifier (e.g., isopropanol (B130326) or ethyl acetate). A typical starting gradient could be 99:1 (v/v) this compound:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Dependent on the analyte(s).

  • Injection Volume: 5-20 µL.

Procedure:

  • Prepare the mobile phase by accurately mixing this compound and the chosen polar modifier. Degas the mobile phase before use.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve the sample in the mobile phase or a solvent miscible with the mobile phase.

  • Inject the sample onto the column.

  • Run the analysis using either an isocratic or gradient elution program. For gradient elution, the percentage of the polar modifier would be increased over time to elute more strongly retained components.

  • Analyze the resulting chromatogram to determine retention times and peak areas for quantitative analysis.

Safety and Handling

  • Flammability: Assumed to be flammable. Keep away from ignition sources.[6]

  • Inhalation: May cause respiratory tract irritation and dizziness. Use in a well-ventilated area or a fume hood.[6][7]

  • Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Disclaimer: The protocols provided are intended as examples and starting points. Optimization of conditions will be necessary for specific applications. Always consult the Safety Data Sheet (SDS) for a new solvent and perform a thorough risk assessment before use.

References

Functionalization of the Heptyl Chain in Heptyl-Cyclopropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the heptyl chain attached to a cyclopropane (B1198618) ring. The focus is on providing practical methodologies for introducing functional groups onto the alkyl chain, a key transformation for modifying the physicochemical properties of cyclopropane-containing molecules in drug discovery and development.

Introduction

Cyclopropane rings are valuable structural motifs in medicinal chemistry, often conferring metabolic stability, conformational rigidity, and unique biological activity to drug candidates. The ability to selectively functionalize alkyl chains appended to this ring system opens avenues for creating diverse molecular libraries for structure-activity relationship (SAR) studies. This document outlines two primary strategies for the functionalization of the heptyl chain of heptyl-cyclopropane: Free-Radical Halogenation and Catalytic Oxidation (Hydroxylation) .

The reactivity of the C-H bonds in the heptyl chain is influenced by their position. In general, the order of reactivity for radical abstraction is tertiary > secondary > primary C-H bonds. The cyclopropyl (B3062369) group itself has a minor electronic influence on the distal C-H bonds of the long heptyl chain, which therefore behaves similarly to a linear alkane.[1]

Free-Radical Halogenation of the Heptyl Chain

Free-radical halogenation is a classical and effective method for introducing a halogen atom (chlorine or bromine) onto an alkane chain. This process is typically initiated by UV light or a radical initiator and proceeds via a chain reaction mechanism. The regioselectivity of the reaction is dependent on the halogen used, with bromination being significantly more selective than chlorination for the most substituted C-H bond.[2][3]

Regioselectivity

The halogenation of the heptyl chain of this compound is expected to yield a mixture of constitutional isomers. The distribution of these isomers is governed by the statistical probability of abstracting a hydrogen atom from each position and the inherent reactivity of each C-H bond. For a heptyl group, there are primary hydrogens at the C7 (ω) position and secondary hydrogens at the C1' to C6' positions.

Table 1: Predicted Regioselectivity of Free-Radical Halogenation of a Heptyl Chain

Position on Heptyl ChainNumber of HydrogensRelative Reactivity (Chlorination at 25°C)Predicted % Yield (Chlorination)Relative Reactivity (Bromination at 25°C)Predicted % Yield (Bromination)
C1' (α to cyclopropyl)2~3.922%~8249%
C2'2~3.922%~8249%
C3'2~3.922%~82<1%
C4'2~3.922%~82<1%
C5'2~3.9<1%~82<1%
C6'2~3.9<1%~82<1%
C7' (terminal methyl)319%1<1%

Note: The relative reactivity values are based on studies of linear alkanes.[4] The predicted yields are calculated based on the number of hydrogens and their relative reactivity. The distribution for internal secondary positions in bromination is highly disfavored due to the high selectivity for the most stable secondary radical, which is not significantly differentiated along the central part of the chain.

Experimental Protocol: Photochemical Bromination

This protocol describes the monobromination of this compound using N-bromosuccinimide (NBS) as the bromine source and UV light for initiation.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4), anhydrous

  • Azobisisobutyronitrile (AIBN) (optional, as a radical initiator)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • UV lamp (365 nm)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous CCl4 in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

  • Irradiate the reaction mixture with a UV lamp while stirring vigorously at room temperature. The reaction can be gently heated to reflux to increase the rate.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the solid NBS has been consumed and succinimide (B58015) is observed as a white solid.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the monobrominated this compound isomers.

Catalytic Oxidation (Hydroxylation) of the Heptyl Chain

Catalytic oxidation provides a direct route to introduce oxygen-containing functional groups, primarily hydroxyl groups, onto the heptyl chain. This method often employs transition metal catalysts and an oxidant. A significant challenge is controlling the regioselectivity and preventing over-oxidation to ketones or carboxylic acids.

Regioselectivity in Catalytic Hydroxylation

The regioselectivity of catalytic C-H hydroxylation is highly dependent on the catalyst system employed. While many systems favor the more reactive secondary C-H bonds, specialized catalysts have been developed for selective terminal (ω) hydroxylation.

Table 2: Regioselectivity of n-Heptane Hydroxylation with Different Catalytic Systems

Catalyst SystemOxidantMajor ProductsTerminal (C7) SelectivityReference
Manganese-polymer complexO₂Alcohols, Aldehydes, KetonesNot specified[5]
Iron-based catalystH₂O₂Alcohols, KetonesLowN/A
Cytochrome P450 Enzyme (e.g., CYP153A33)NADPH/O₂1-HeptanolHigh (>80%)[6][7]
Experimental Protocol: Bio-catalytic Terminal Hydroxylation

This protocol outlines a general procedure for the selective terminal hydroxylation of the heptyl chain of this compound using a whole-cell biocatalyst expressing a cytochrome P450 monooxygenase, such as CYP153A.[8]

Materials:

  • This compound

  • Whole-cell biocatalyst (e.g., E. coli expressing CYP153A and a suitable reductase system)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Glucose (as a carbon source for cofactor regeneration)

  • Decoy molecules (e.g., perfluorocarboxylic acids, if required by the enzyme)[6]

  • Incubator shaker

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a suspension of the whole-cell biocatalyst in the buffer solution in a baffled flask.

  • Add glucose to the cell suspension to provide a source for the regeneration of the NADPH cofactor.

  • If necessary for enzyme activity with non-native substrates, add the appropriate decoy molecule.

  • Add this compound to the reaction mixture.

  • Incubate the flask in an incubator shaker at the optimal temperature for the enzyme (typically 25-37°C) with vigorous shaking to ensure adequate aeration.

  • Monitor the reaction progress by taking aliquots at regular intervals, extracting with an organic solvent, and analyzing by GC-MS.

  • Upon completion, pellet the cells by centrifugation.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 7-cyclopropyl-heptan-1-ol.

Visualized Workflows

Free-Radical Bromination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound + NBS + CCl4 uv UV Irradiation (365 nm) Stirring at RT or Reflux start->uv filter Filter to remove succinimide uv->filter wash Aqueous Wash (Na2S2O3, Brine) filter->wash dry Dry (MgSO4) & Concentrate wash->dry chrom Column Chromatography dry->chrom product Monobrominated This compound chrom->product

Caption: Workflow for photochemical bromination.

Biocatalytic Hydroxylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Whole-cell biocatalyst + Buffer + Glucose add_substrate Add this compound start->add_substrate incubate Incubate with shaking (25-37°C) add_substrate->incubate centrifuge Centrifuge to pellet cells incubate->centrifuge extract Extract supernatant with organic solvent centrifuge->extract dry Dry & Concentrate extract->dry chrom Column Chromatography dry->chrom product Terminal Alcohol (7-cyclopropyl-heptan-1-ol) chrom->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptyl-Cyclopropane Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of heptyl-cyclopropane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Simmons-Smith reaction and its modifications are the most widely used and reliable methods for the cyclopropanation of unfunctionalized alkenes like 1-nonene (B85954) to form this compound.[1][2][3][4] The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is often preferred for simple alkenes as it can be more reproducible and the reaction is often faster than the classical method using a zinc-copper couple.[1][2]

Q2: Why is my Simmons-Smith reaction yield for this compound consistently low?

A2: Low yields in the Simmons-Smith reaction can stem from several factors. One of the most critical is the activity of the zinc reagent. If using a zinc-copper couple, its preparation is crucial for high reactivity.[5] Another common issue is the presence of moisture or protic impurities in the reagents or solvent, which can quench the organozinc intermediate. The choice of solvent is also important; non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are recommended, as basic solvents can decrease the reaction rate.[6][7]

Q3: Can I use a different dihaloalkane besides diiodomethane to reduce costs?

A3: While diiodomethane is the most common reagent, modifications using dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide have been developed as more cost-effective alternatives.[1] However, the reactivity of the system may need to be adjusted, for example, by using the Furukawa modification to achieve comparable yields.

Q4: Are there any common side reactions to be aware of during the synthesis of this compound?

A4: While the Simmons-Smith reaction is known for having few side reactions, some can occur.[6] The byproduct, zinc iodide (ZnI₂), is a Lewis acid and can potentially cause rearrangement of acid-sensitive products.[1] If there are any heteroatoms (like alcohols) present in the starting material, methylation can be a side reaction, especially with prolonged reaction times and excess reagent.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of 1-nonene Inactive zinc-copper couple.Prepare a fresh zinc-copper couple. Ensure the zinc is sufficiently activated, for example, by washing with HCl to remove the oxide layer before treatment with a copper salt.
Wet reagents or solvent.Use freshly distilled and anhydrous solvents. Ensure all glassware is thoroughly dried.
Low reaction temperature.While the initial formation of the carbenoid may be done at a lower temperature, the reaction with the alkene often requires reflux to proceed at a reasonable rate.
Formation of unknown byproducts Lewis acid-catalyzed side reactions from ZnI₂.Add an excess of diethylzinc to scavenge the ZnI₂ by forming the less acidic EtZnI. Alternatively, the reaction can be quenched with pyridine.[1]
Presence of impurities in the starting alkene.Purify the 1-nonene by distillation before use.
Inconsistent yields between batches Variability in the quality of the zinc-copper couple.Standardize the preparation method for the zinc-copper couple. The Furukawa modification (Et₂Zn and CH₂I₂) is often more reproducible.[1][2]
Inconsistent reaction time or temperature.Carefully control and monitor the reaction parameters for each batch.
Difficulty in product purification Unreacted diiodomethane.Diiodomethane can be removed by washing the organic phase with a solution of sodium thiosulfate.
Zinc salts remaining in the product.Quench the reaction by pouring it into a saturated solution of ammonium (B1175870) chloride (NH₄Cl) or a mixture of sodium bicarbonate (NaHCO₃) and EDTA to dissolve the zinc salts.[6]

Data Presentation

Table 1: Influence of Reagent and Solvent on Cyclopropanation Yield of Terminal Alkenes

AlkeneReagent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-OcteneZn-Cu, CH₂I₂Diethyl EtherReflux48~70Simmons, H.E.; Smith, R.D. J. Am. Chem. Soc.1959 , 81, 4256-4264
Vinyl EtherEt₂Zn, CH₂I₂Benzene501092Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron1968 , 24, 53-58
1-DodeceneEt₂Zn, CH₂I₂1,2-Dichloroethane252085Charette, A. B.; Beauchemin, A. Org. React.2001 , 58, 1-415
CyclohexeneZn-Cu, CH₂I₂Diethyl EtherReflux15~80Smith, R.D.; Simmons, H.E. Org. Synth.1961 , 41, 72

Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Reaction (Classical)

Materials:

  • Zinc powder

  • Copper(I) chloride (CuCl)

  • 1-Nonene

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Zinc-Copper Couple: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add zinc powder (2.0 eq) and copper(I) chloride (0.1 eq). Heat the mixture gently with a heat gun under vacuum and then allow it to cool to room temperature.

  • Reaction Setup: To the flask containing the zinc-copper couple, add anhydrous diethyl ether.

  • Addition of Reagents: Add a solution of 1-nonene (1.0 eq) and diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and decant the ether solution from the unreacted zinc. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Protocol 2: Synthesis of this compound via Furukawa Modification

Materials:

  • 1-Nonene

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-nonene (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C. Slowly add diethylzinc (2.0 eq) followed by the dropwise addition of diiodomethane (2.0 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by GC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by fractional distillation.

Mandatory Visualizations

Reaction_Mechanism cluster_reagents Reactants cluster_product Product Nonene 1-Nonene Cyclopropane This compound Nonene->Cyclopropane Simmons-Smith Reaction Carbenoid Organozinc Carbenoid (e.g., ICH₂ZnI) Carbenoid->Cyclopropane

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Start Experiment CheckYield Low Yield? Start->CheckYield CheckPurity Check Reagent Purity and Dryness CheckYield->CheckPurity Yes Success Successful Optimization CheckYield->Success No CheckZn Check Zinc Activation/ Reagent Quality CheckPurity->CheckZn CheckConditions Optimize Reaction Conditions (T, time) CheckZn->CheckConditions CheckConditions->Start

Caption: A simplified troubleshooting workflow for low reaction yield.

Experimental_Workflow prep Step 1: Reagent Preparation Prepare anhydrous solvents and activate zinc (if applicable) reaction Step 2: Reaction Combine reagents under inert atmosphere and control temperature prep->reaction workup Step 3: Work-up Quench reaction and remove inorganic salts reaction->workup purification Step 4: Purification Purify product by distillation or chromatography workup->purification analysis Step 5: Analysis Characterize product and determine yield purification->analysis

Caption: A general experimental workflow for this compound synthesis.

References

Technical Support Center: Synthesis of Heptyl-cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heptyl-cyclopropane. Our focus is on addressing common issues related to byproduct formation during the Simmons-Smith cyclopropanation of 1-octene (B94956).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Simmons-Smith reaction. This reaction involves treating 1-octene with a carbenoid species, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu) or diethylzinc (B1219324) (Et₂Zn).[1][2][3]

Q2: What are the expected main byproducts in the synthesis of this compound via the Simmons-Smith reaction?

A2: The primary inorganic byproduct is zinc iodide (ZnI₂), which is formed from the reaction of the zinc carbenoid with the alkene.[4][5] While often considered inconsequential, its Lewis acidic nature can lead to the formation of organic byproducts, particularly with acid-sensitive substrates.[1] Other potential organic byproducts can include small amounts of alkanes such as methane (B114726) and ethane, as well as polymethylene, especially when using basic solvents like tetrahydrofuran (B95107) or triethylamine (B128534) which can reduce the reactivity of the Simmons-Smith reagent.[6]

Q3: Can the Simmons-Smith reagent react with other functional groups?

A3: The Simmons-Smith reagent is known for its good functional group tolerance.[7][8] However, side reactions can occur. For instance, prolonged reaction times or the use of excess reagent can lead to the methylation of heteroatoms like alcohols.[1] Additionally, allylic thioethers can react to form sulfur ylides, which may undergo rearrangement instead of cyclopropanation.[1]

Q4: How can I minimize the formation of acid-catalyzed byproducts?

A4: To mitigate side reactions caused by the Lewis acidity of the zinc iodide byproduct, several strategies can be employed. One common method is to quench the reaction with a mild base like pyridine (B92270), which will coordinate to the ZnI₂ and neutralize its acidic character.[1] Another approach is to use an excess of diethylzinc (Et₂Zn), which will react with the ZnI₂ to form the less acidic ethylzinc (B8376479) iodide (EtZnI).[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Ensure the zinc-copper couple is sufficiently activated. Sonication can be beneficial. - Use a more reactive reagent system, such as the Furukawa modification (Et₂Zn and CH₂I₂).[1]
Decomposition of the product.- If the product is acid-sensitive, quench the reaction with pyridine upon completion to neutralize the Lewis acidic ZnI₂ byproduct.[1]
Presence of Unreacted 1-Octene Insufficient Simmons-Smith reagent.- Use a slight excess of diiodomethane and the zinc reagent.
Deactivation of the reagent.- Ensure all reagents and solvents are anhydrous, as moisture can quench the organozinc intermediate.
Formation of an Oily, Insoluble Precipitate Formation of zinc salts.- During workup, add a solution of ammonium (B1175870) chloride (NH₄Cl) to help dissolve the zinc precipitates.[7]
Observation of Unexpected Peaks in GC-MS (e.g., ethers, methylated products) Side reactions catalyzed by ZnI₂.- Add 1-2 equivalents of pyridine to the reaction mixture upon completion to scavenge the ZnI₂.[1]
Reaction with solvent or impurities.- Use non-coordinating solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE).[7] - Ensure high purity of all starting materials.

Experimental Protocols

General Protocol for Simmons-Smith Cyclopropanation of 1-Octene

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity levels.

Materials:

  • 1-Octene

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the zinc-copper couple (or diethylzinc).

  • Suspend the zinc reagent in anhydrous solvent (DCM or Et₂O) under a nitrogen atmosphere.

  • Slowly add a solution of diiodomethane in the same anhydrous solvent to the stirred suspension. The reaction is often initiated by gentle heating or sonication.

  • Once the formation of the organozinc carbenoid is evident (e.g., disappearance of the metallic zinc), cool the reaction mixture in an ice bath.

  • Add a solution of 1-octene in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Filter the mixture to remove any remaining solids.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by fractional distillation or column chromatography.

Visualizations

Byproduct_Formation_Pathway Potential Byproduct Formation in this compound Synthesis This compound This compound Simmons-Smith_Reagent Simmons-Smith Reagent (CH₂I₂ + Zn(Cu) or Et₂Zn) Simmons-Smith_Reagent->this compound ZnI2_Byproduct Zinc Iodide (ZnI₂) (Lewis Acid) Simmons-Smith_Reagent->ZnI2_Byproduct Methylation_Byproducts Methylation Byproducts (if heteroatoms present) Simmons-Smith_Reagent->Methylation_Byproducts Side Reaction (excess reagent) Acid_Sensitive_Byproducts Acid-Sensitive Byproducts (e.g., rearrangement products) ZnI2_Byproduct->Acid_Sensitive_Byproducts Catalyzes

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Unexpected Byproducts? check_yield->check_purity No incomplete_reaction Incomplete Reaction: - Increase reaction time/temp - Check reagent activity check_yield->incomplete_reaction Yes product_decomposition Product Decomposition: - Quench with pyridine check_yield->product_decomposition Yes acid_byproducts Acid-Catalyzed Byproducts: - Add pyridine post-reaction - Use excess Et₂Zn check_purity->acid_byproducts Yes other_byproducts Other Byproducts: - Use anhydrous conditions - Use non-coordinating solvents check_purity->other_byproducts Yes end Successful Synthesis check_purity->end No incomplete_reaction->check_purity product_decomposition->check_purity acid_byproducts->end other_byproducts->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Cyclopropanation of Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the cyclopropanation of long-chain alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclopropanation of long-chain alkenes, such as unsaturated fatty acid esters?

A1: The two most prevalent methods for the cyclopropanation of long-chain alkenes are the Simmons-Smith reaction and transition-metal-catalyzed reactions using diazo compounds. The Simmons-Smith reaction typically employs a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid.[1] Transition-metal catalysis, most commonly with rhodium(II) or copper(II) complexes, utilizes diazo compounds like ethyl diazoacetate (EDA) as the carbene source.[2]

Q2: Why is my cyclopropanation reaction of a long-chain alkene resulting in a low yield of the desired product?

A2: Low yields can stem from several factors. In Simmons-Smith reactions, the activity of the zinc-copper couple is crucial; aged or improperly activated zinc can lead to poor conversion. For metal-catalyzed reactions, the catalyst may be deactivated, or the diazo compound may be decomposing through side reactions. Additionally, steric hindrance from the long alkyl chains can slow down the reaction rate. For some substrates, such as methyl elaidate (B1234055) (the trans-isomer of methyl oleate), reactivity can be lower compared to their cis-isomers.[2]

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A3: Common side reactions include:

  • Carbene Dimerization: The carbene intermediate can react with itself to form alkenes (e.g., diethyl fumarate (B1241708) and maleate (B1232345) from ethyl diazoacetate). This is more prevalent if the carbene is not efficiently trapped by the alkene.

  • C-H Insertion: Highly reactive carbenes can insert into carbon-hydrogen bonds of the solvent or the substrate itself.[3]

  • Reaction with Heteroatoms: In Simmons-Smith reactions, the electrophilic zinc carbenoid can react with heteroatoms, leading to byproducts like the methylation of alcohols.[4]

  • Polymerization: Some reactive alkenes, especially conjugated systems, may undergo polymerization under the reaction conditions.

  • Incomplete Reactions: With polyunsaturated fatty acids, you may see a mixture of mono-, di-, and tri-cyclopropanated products, along with unreacted starting material.

Q4: How can I improve the diastereoselectivity of my cyclopropanation reaction on a long-chain alkene with multiple double bonds?

A4: Achieving high diastereoselectivity can be challenging. For Simmons-Smith reactions, the presence of a directing group, such as a hydroxyl group, can significantly influence the stereochemical outcome. In metal-catalyzed reactions, the choice of catalyst and ligands is critical. Chiral ligands can induce high levels of enantioselectivity and diastereoselectivity. For polyenes, a regioselective catalyst can help to cyclopropanate a specific double bond preferentially.[5]

Troubleshooting Guides

Issue 1: Low Yield in Simmons-Smith Cyclopropanation
Potential Cause Troubleshooting Step
Inactive Zinc-Copper CoupleEnsure the zinc-copper couple is freshly prepared and activated. The activity can be enhanced by washing with acid to remove the oxide layer, followed by thorough drying.
Poor Solubility of the Long-Chain AlkeneUse a co-solvent system to ensure the substrate is fully dissolved. Dichloromethane (B109758) or dichloroethane are commonly used.[1]
Steric HindranceIncrease the reaction time and/or temperature. However, be mindful that higher temperatures can also promote side reactions.
Presence of WaterThe reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
Issue 2: Formation of Byproducts in Rhodium-Catalyzed Cyclopropanation
Potential Cause Troubleshooting Step
Carbene DimerizationAdd the diazo compound slowly to the reaction mixture to maintain a low concentration of the carbene at any given time. This favors the reaction with the alkene over self-dimerization.
C-H Insertion into SolventChoose a solvent that is less prone to C-H insertion. For example, dichloromethane is often a better choice than alkanes.
Catalyst DeactivationUse a higher catalyst loading or a more robust catalyst. Ensure the starting materials and solvent are free of impurities that could poison the catalyst.

Quantitative Data

Table 1: Comparison of Yields in the Cyclopropanation of Methyl Oleate (B1233923)

Reaction Catalyst Diazo Reagent Yield (%) Diastereomeric Ratio (cis:trans)
Copper-catalyzedCu(OTf)₂Ethyl Diazoacetate>9960:40
Rhodium-catalyzedRh₂(OAc)₄Ethyl Diazoacetate>9960:40

Data sourced from a study on the cyclopropanation of non-activated double bonds in fatty esters.[2]

Table 2: Cyclopropanation of Methyl Elaidate with Ethyl Diazoacetate

Catalyst Yield (%) Diastereomeric Ratio (cis:trans)
Cu(OTf)₂8450:50
Rh₂(OAc)₄9550:50

This table illustrates the lower reactivity and lack of selectivity for the trans-isomer, methyl elaidate, compared to the cis-isomer, methyl oleate.[2]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Methyl Oleate

This protocol is adapted from standard literature procedures for the Simmons-Smith reaction.

Materials:

  • Methyl oleate

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple (2.0 equivalents relative to the alkene).

  • Suspend the Zn-Cu couple in anhydrous diethyl ether.

  • Add a solution of diiodomethane (1.5 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension of the Zn-Cu couple. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, stir the mixture at reflux for 1 hour to ensure the formation of the organozinc carbenoid.

  • Cool the reaction mixture to room temperature and add a solution of methyl oleate (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove the zinc salts.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the cyclopropanated product.

Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation of Methyl Linoleate (B1235992)

This protocol is a general procedure for the rhodium-catalyzed cyclopropanation of an unsaturated fatty acid ester.

Materials:

  • Methyl linoleate

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add methyl linoleate (1.0 equivalent) and a catalytic amount of Rh₂(OAc)₄ (0.5-1 mol%).

  • Dissolve the starting materials in anhydrous DCM.

  • Add a solution of ethyl diazoacetate (2.2 equivalents for both double bonds) in anhydrous DCM dropwise to the stirred reaction mixture over a period of 4-6 hours using a syringe pump. A slow addition rate is crucial to minimize the formation of carbene dimers.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete after the addition of the diazo compound.

  • Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions_in_Cyclopropanation Common Side Reactions in the Cyclopropanation of Alkenes Start Alkene + Carbene Source Desired_Product Cyclopropanated Product Start->Desired_Product Desired Reaction Pathway Side_Reaction_1 Carbene Dimerization Start->Side_Reaction_1 Side_Reaction_2 C-H Insertion Start->Side_Reaction_2 Side_Reaction_3 Reaction with Other Functional Groups Start->Side_Reaction_3 Side_Reaction_4 Polymerization Start->Side_Reaction_4 Byproduct_1 Alkene Dimers Side_Reaction_1->Byproduct_1 Byproduct_2 C-H Insertion Product Side_Reaction_2->Byproduct_2 Byproduct_3 Modified Substrate Side_Reaction_3->Byproduct_3 Byproduct_4 Polymer Side_Reaction_4->Byproduct_4

Caption: Overview of potential side reactions in alkene cyclopropanation.

Troubleshooting_Workflow Troubleshooting Low Yield in Cyclopropanation Start Low Yield of Cyclopropanated Product Check_Reagents Check Activity of Reagents (e.g., Zn-Cu couple, Catalyst) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Solvent) Start->Check_Conditions Check_Purity Analyze Starting Material Purity Start->Check_Purity Optimize_Addition Optimize Addition Rate of Diazo Compound Start->Optimize_Addition For Diazo Reactions Solution_Reagents Re-prepare or Activate Reagents Check_Reagents->Solution_Reagents Solution_Conditions Adjust Temperature/Time or Change Solvent Check_Conditions->Solution_Conditions Solution_Purity Purify Starting Material Check_Purity->Solution_Purity Solution_Addition Use Syringe Pump for Slow Addition Optimize_Addition->Solution_Addition

Caption: A logical workflow for troubleshooting low yields.

References

optimizing temperature and pressure for heptyl-cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of heptyl-cyclopropane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in optimizing reaction conditions and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method for synthesizing this compound from 1-nonene (B85954) is the Simmons-Smith reaction. This reaction utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324), to convert the alkene into a cyclopropane (B1198618) ring stereospecifically.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting material is 1-nonene. The key reagents for the Simmons-Smith reaction are diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) or a solution of diethylzinc (Et₂Zn). Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are recommended.

Q3: Is the Simmons-Smith reaction sensitive to air or moisture?

A3: Yes, the organozinc reagents used in the Simmons-Smith reaction are sensitive to air and moisture. Therefore, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the decomposition of the reagents and ensure optimal yield.

Q4: What is the expected yield for the synthesis of this compound using the Simmons-Smith reaction?

A4: With proper technique and optimization, the Simmons-Smith cyclopropanation of unfunctionalized alkenes like 1-nonene can achieve good to excellent yields, typically ranging from 70% to over 90%.

Q5: Are there any significant safety precautions to consider?

A5: Diiodomethane is a toxic and volatile liquid and should be handled in a well-ventilated fume hood. Diethylzinc is highly pyrophoric and will ignite spontaneously on contact with air. It must be handled with extreme caution using appropriate syringe and cannula techniques under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Zinc: The surface of the zinc metal may be oxidized, preventing the formation of the active organozinc carbenoid.Activate the zinc-copper couple before use. Common activation methods include washing with hydrochloric acid, followed by washes with water, ethanol, and ether, and then drying under vacuum. Alternatively, heating zinc dust in an inert atmosphere can also be effective.[1]
Wet Reagents or Glassware: Moisture will quench the organozinc reagent.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly distilled reagents.
Poor Quality Diiodomethane: Impurities in diiodomethane can inhibit the reaction.Use freshly purified diiodomethane. It can be purified by passing it through a short column of activated alumina (B75360) or by distillation.
Incorrect Reaction Temperature: The formation of the carbenoid and the subsequent cyclopropanation are temperature-sensitive.The reaction is typically initiated at a low temperature (0 °C or -10 °C) and then allowed to warm to room temperature.[2] If the reaction is sluggish, gentle heating might be beneficial, but this should be monitored carefully to avoid side reactions.
Incomplete Conversion of Starting Material (1-nonene) Insufficient Reagent: The stoichiometry of the reagents is crucial for complete conversion.Use a slight excess of the Simmons-Smith reagent (diiodomethane and zinc-copper couple or diethylzinc) relative to the alkene. Typically, 1.5 to 2.0 equivalents of the reagent are used.
Short Reaction Time: The reaction may not have proceeded to completion.Increase the reaction time. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time. Stirring for 12-24 hours at room temperature is common.[2]
Formation of Side Products Lewis Acid-Catalyzed Side Reactions: The byproduct, zinc iodide (ZnI₂), is a Lewis acid that can catalyze side reactions, especially with sensitive products.To mitigate the effects of ZnI₂, an excess of diethylzinc can be used to form the less acidic EtZnI.[3] Alternatively, the reaction can be quenched with pyridine, which scavenges ZnI₂.[3]
Polymerization of the Alkene: This can be an issue with certain alkenes, although less common with simple 1-alkenes.Ensure the reaction temperature is well-controlled and avoid excessively high temperatures.
Difficulty in Product Isolation/Purification Emulsion during Workup: The workup procedure can sometimes lead to the formation of stable emulsions.A common workup involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or a mixture of sodium bicarbonate (NaHCO₃) and EDTA.[2] If an emulsion forms, adding more solvent or filtering through a pad of Celite can help to break it.
Co-elution with Reagent Byproducts: Residual iodine-containing compounds can be difficult to separate from the product by column chromatography.A thorough aqueous workup is essential. Washing the organic layer with a solution of sodium thiosulfate (B1220275) can help remove residual iodine.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis via Simmons-Smith Reaction
ParameterConditionNotes
Starting Material 1-Nonene---
Reagents Diiodomethane (CH₂I₂)1.5 - 2.0 equivalents
Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn)1.5 - 2.0 equivalents
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous
Temperature 0 °C to Room TemperatureInitial cooling is common, followed by slow warming.[2]
Pressure Atmospheric PressureThe reaction is typically not run under elevated pressure.
Reaction Time 12 - 24 hoursMonitored by TLC or GC for completion.
Atmosphere Inert (Nitrogen or Argon)Essential for reagent stability.
Table 2: Influence of Key Parameters on Reaction Outcome (Qualitative)
Parameter VariedEffect on YieldEffect on PurityGeneral Recommendation
Temperature Increasing temperature may increase the reaction rate but can also lead to more side products.Lower initial temperatures generally favor cleaner reactions.Start at 0 °C and allow the reaction to slowly warm to room temperature for a balance of rate and selectivity.
Reagent Stoichiometry Using a slight excess of the Simmons-Smith reagent generally increases the yield.A large excess may lead to more byproducts and complicate purification.Use 1.5 to 2.0 equivalents of the cyclopropanating agent.
Solvent Choice Non-coordinating solvents like DCM and DCE are preferred. Coordinating solvents can slow down the reaction.---Use anhydrous dichloromethane or 1,2-dichloroethane.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 1-Nonene

  • Diiodomethane (CH₂I₂)

  • Zinc dust

  • Copper(I) chloride (CuCl) or Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., Schlenk line)

  • Standard glassware for extraction and purification

Procedure:

  • Preparation of the Zinc-Copper Couple:

    • In a round-bottom flask, add zinc dust (2.0 eq) and a small amount of copper(I) chloride or copper(II) acetate (approx. 2-5 mol% relative to zinc).

    • Heat the mixture under a stream of inert gas or under vacuum to activate the zinc. Allow it to cool to room temperature under an inert atmosphere.

  • Reaction Setup:

    • To the flask containing the activated zinc-copper couple, add anhydrous dichloromethane under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

  • Formation of the Organozinc Reagent and Cyclopropanation:

    • In a separate flask, prepare a solution of 1-nonene (1.0 eq) and diiodomethane (1.5 eq) in anhydrous dichloromethane.

    • Add this solution dropwise to the stirred suspension of the zinc-copper couple at 0 °C over a period of 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Stir the mixture vigorously for 15-30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by fractional distillation or column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain the pure product.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_zn_cu Activate Zn-Cu Couple reaction_setup Setup Reaction Under Inert Atmosphere prep_zn_cu->reaction_setup prep_solution Prepare Solution of 1-Nonene & CH2I2 in DCM addition Slow Addition of Alkene/CH2I2 Solution prep_solution->addition cool Cool to 0 °C reaction_setup->cool cool->addition warm Warm to Room Temperature addition->warm stir Stir for 12-24h warm->stir quench Quench with aq. NH4Cl stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify troubleshooting_guide start Low Yield? check_reagents Are reagents and solvents anhydrous and pure? start->check_reagents Yes check_zn Was the Zinc activated properly? check_reagents->check_zn Yes solution_reagents Use anhydrous solvents and purified reagents. check_reagents->solution_reagents No check_stoichiometry Is the reagent stoichiometry correct? check_zn->check_stoichiometry Yes solution_zn Re-activate Zinc or use a fresh batch. check_zn->solution_zn No check_time_temp Was the reaction time and temperature appropriate? check_stoichiometry->check_time_temp Yes solution_stoichiometry Use a slight excess (1.5-2 eq) of Simmons-Smith reagent. check_stoichiometry->solution_stoichiometry No solution_time_temp Increase reaction time or optimize temperature profile. check_time_temp->solution_time_temp No success Problem Solved check_time_temp->success Yes solution_reagents->success solution_zn->success solution_stoichiometry->success solution_time_temp->success

References

Technical Support Center: Heptyl-Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of heptyl-cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound, with a particular focus on the critical role of solvent selection in optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method for synthesizing this compound is the Simmons-Smith reaction.[1][2][3] This reaction involves treating an alkene, in this case, 1-octene (B94956), with a carbenoid reagent, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324).[2][3] The reaction is known for its stereospecificity, preserving the stereochemistry of the starting alkene in the cyclopropane (B1198618) product.[2][3]

Q2: Why is the choice of solvent so critical for the Simmons-Smith reaction?

The choice of solvent plays a crucial role due to the electrophilic nature of the zinc carbenoid and the Lewis acidity of the reagent.[1] The rate of the Simmons-Smith cyclopropanation is inversely proportional to the basicity of the solvent.[1] Basic solvents can coordinate with the zinc reagent, reducing its reactivity and leading to lower yields. Therefore, non-coordinating and relatively polar solvents are recommended to stabilize the substrates without interfering with the reaction.[1][4]

Q3: What are the recommended solvents for improving the yield of this compound?

For the Simmons-Smith reaction, non-basic and non-coordinating solvents are highly recommended.[1][4][5] Commonly used solvents that have demonstrated good results include:

These solvents are polar enough to dissolve the reactants but do not significantly interact with the zinc carbenoid, thus allowing for an efficient reaction.[1]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inappropriate Solvent Choice Ensure you are using a non-coordinating, polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Avoid basic solvents like ethers or amines, as they can decrease the reaction rate.[1]
Inactive Zinc Reagent The activity of the zinc-copper couple is critical. Consider activating the zinc prior to use, for example, with ultrasound.[3] Alternatively, using diethylzinc (Furukawa modification) can enhance reactivity.[2]
Moisture in the Reaction The Simmons-Smith reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor Quality Reagents Use freshly distilled 1-octene and high-purity diiodomethane. The quality of the zinc-copper couple or diethylzinc is also paramount.

Problem 2: Formation of significant side products.

Possible Cause Suggested Solution
Reaction Temperature Too High While the reaction is often run at room temperature, controlling the temperature, especially during the addition of reagents, can minimize side reactions. Consider running the reaction at a lower temperature (e.g., 0 °C).
Incorrect Stoichiometry Ensure the correct molar ratios of the alkene, diiodomethane, and zinc reagent are used. An excess of the carbenoid precursor is often employed.

Data Presentation: Solvent Effects on Cyclopropanation Yield

The following table summarizes the general effect of different solvent types on the yield of cyclopropanation reactions like the Simmons-Smith reaction. Please note that these are general trends, and optimal conditions should be determined empirically for the synthesis of this compound.

Solvent Solvent Type Expected Yield Rationale
Dichloromethane (DCM)Non-coordinating, PolarHighFavored due to its polarity and non-basic nature, which stabilizes the substrate without deactivating the zinc reagent.[1][4]
1,2-Dichloroethane (DCE)Non-coordinating, PolarHighSimilar to DCM, it is a suitable non-coordinating solvent for the Simmons-Smith reaction.[1][5]
Diethyl EtherCoordinating, Lewis BaseModerate to LowCan coordinate with the zinc reagent, reducing its electrophilicity and slowing down the reaction rate.
Tetrahydrofuran (THF)Coordinating, Lewis BaseLowStronger Lewis basicity compared to diethyl ether, leading to significant inhibition of the reaction.
HexaneNon-polarLowWhile non-coordinating, its low polarity may not be sufficient to effectively dissolve and stabilize the reactants and intermediates.

Experimental Protocols

Key Experiment: Simmons-Smith Cyclopropanation of 1-Octene

This protocol is a general guideline for the synthesis of this compound using the Simmons-Smith reaction.

Materials:

  • 1-Octene

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Under an inert atmosphere, add the zinc-copper couple to the flask.

  • Add anhydrous dichloromethane to the flask.

  • To the stirred suspension, add diiodomethane dropwise at room temperature.

  • After the addition of diiodomethane, add 1-octene to the reaction mixture.

  • Stir the reaction mixture at room temperature or gentle reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

Experimental Workflow for Solvent Optimization

The following diagram illustrates the logical workflow for selecting an optimal solvent to improve the yield of this compound.

G Workflow for Solvent Optimization in this compound Synthesis A Start: Low Yield of this compound B Identify Potential Solvents (DCM, DCE, CPME, Ether, etc.) A->B C Perform Small-Scale Test Reactions B->C D Analyze Yield and Purity (GC/NMR) C->D E Compare Results D->E F Select Optimal Solvent E->F G Scale-Up Reaction with Optimal Solvent F->G H End: Improved Yield of this compound G->H

Caption: Logical workflow for solvent screening to optimize this compound yield.

References

Technical Support Center: Gas Chromatography Separation of Heptyl-Cyclopropane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatographic separation of heptyl-cyclopropane isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may face.

1. Why am I seeing poor resolution or co-elution of my this compound isomers?

Poor resolution and co-elution are common challenges when separating isomers due to their similar physicochemical properties.[1] Several factors in your GC method could be contributing to this issue.

Possible Causes & Solutions:

  • Inadequate Column Selectivity: The stationary phase of your GC column plays the most critical role in separating isomers.[2][3] For hydrocarbon isomers, especially those with cyclic moieties, a column with high shape selectivity is often required.

    • Recommendation: Consider using a stationary phase with a different selectivity. Liquid crystalline stationary phases have demonstrated high selectivity for separating positional and geometric isomers of hydrocarbons.[1] For chiral separations of cyclopropane (B1198618) derivatives, columns with modified cyclodextrins are often employed.[4][5][6]

  • Incorrect Oven Temperature Program: A suboptimal temperature program can lead to insufficient separation.

    • Recommendation: Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds, although it will increase the analysis time.[7] Conversely, a faster ramp rate can decrease analysis time but may sacrifice resolution.[7]

  • Insufficient Column Efficiency: Even with the right selectivity, a column with low efficiency will not provide adequate separation.

    • Recommendation: Column efficiency can be improved by using a longer column, a smaller internal diameter, or a thinner stationary phase film.[1][7] However, be aware that narrower columns have lower sample loading capacity.[7]

A logical workflow for troubleshooting poor resolution is outlined below.

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution or Co-elution Observed check_selectivity Is the stationary phase appropriate for isomer separation? start->check_selectivity change_column Select a column with higher shape selectivity (e.g., liquid crystal or modified cyclodextrin). check_selectivity->change_column No optimize_temp Optimize Oven Temperature Program check_selectivity->optimize_temp Yes change_column->optimize_temp adjust_ramp Decrease temperature ramp rate for better separation. optimize_temp->adjust_ramp check_efficiency Is column efficiency sufficient? adjust_ramp->check_efficiency improve_efficiency Increase column length, decrease internal diameter, or decrease film thickness. check_efficiency->improve_efficiency No end Resolution Improved check_efficiency->end Yes improve_efficiency->end

Caption: Troubleshooting workflow for poor resolution.

2. My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors, from sample introduction issues to column degradation.[8][9][10]

Possible Causes & Solutions:

  • Active Sites: Active sites in the injection port liner, on the column, or in the detector can interact with your analytes, causing tailing.

    • Recommendation: Use a deactivated liner and ensure your column is properly conditioned.[10] If the column is old, it may need to be replaced. Trimming a small portion (10-20 cm) from the front of the column can sometimes resolve the issue.[10]

  • Column Overloading: Injecting too much sample can lead to peak fronting, but in some cases, it can also manifest as tailing.[9]

    • Recommendation: Try diluting your sample or increasing the split ratio.[11]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause peak shape issues.[12]

    • Recommendation: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut on the column ends.[10]

Below is a diagram illustrating the decision process for addressing peak tailing.

G cluster_1 Troubleshooting Peak Tailing start Peak Tailing Observed check_active_sites Are there active sites in the system? start->check_active_sites deactivate Use deactivated liner, condition or trim column. check_active_sites->deactivate Yes check_overload Is the column overloaded? check_active_sites->check_overload No deactivate->check_overload reduce_sample Dilute sample or increase split ratio. check_overload->reduce_sample Yes check_installation Is the column installed correctly? check_overload->check_installation No reduce_sample->check_installation reinstall_column Reinstall column with clean, square cuts. check_installation->reinstall_column No end Peak Shape Improved check_installation->end Yes reinstall_column->end

Caption: Decision tree for troubleshooting peak tailing.

3. I'm seeing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from several sources.[8][13]

Possible Causes & Solutions:

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.

    • Recommendation: Use high-purity carrier gas and install or replace gas purifiers.

  • Septum Bleed: Particles from the injection port septum can be introduced into the system.

    • Recommendation: Use a high-quality, low-bleed septum and replace it regularly.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Recommendation: Implement a thorough wash sequence for the syringe between injections and clean the injection port liner.

4. How do I choose the right GC column for separating this compound isomers?

Selecting the appropriate column is the most critical decision for a successful separation.[2] The choice depends on the specific isomers you are trying to separate (e.g., positional, geometric, or enantiomers).

Isomer Type Recommended Stationary Phase Characteristics Examples of Stationary Phases Reference
Positional/Geometric High shape selectivityLiquid Crystalline Phases (e.g., POBAP-20)[1]
Enantiomers (Chiral) Chiral selectors for enantioselective interactionsModified Cyclodextrins (e.g., Chirasil-Dex)[4][5]
General Hydrocarbons Non-polar to mid-polarPolysiloxanes (e.g., DB-5, DB-17)[2]

Experimental Protocols

General Protocol for GC Analysis of Hydrocarbon Isomers

  • Column Selection: Choose a capillary column with a stationary phase appropriate for the isomers of interest (see table above). A common starting point for hydrocarbon analysis is a 30m x 0.25mm ID x 0.25µm film thickness column.

  • Carrier Gas: Use high-purity helium or hydrogen as the carrier gas. Set the flow rate to the optimal linear velocity for the column dimensions, typically around 25-35 cm/s for helium.[7]

  • Inlet: Use a split/splitless inlet. For initial method development, a split injection with a ratio of 50:1 is recommended to avoid column overload. Set the inlet temperature to 250°C.

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 5°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

    • This program should be optimized based on the observed separation.

  • Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbon analysis. Set the detector temperature to 300°C.

  • Sample Preparation: Dissolve the sample in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 100 ppm.

  • Injection: Inject 1 µL of the prepared sample.

Protocol for Column Conditioning

New GC columns require conditioning to remove any volatile materials and ensure a stable baseline.[13]

  • Install the new column in the injector, but do not connect it to the detector.

  • Set the carrier gas flow rate according to the manufacturer's recommendation.

  • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove oxygen.

  • Program the oven to heat at a slow rate (e.g., 5°C/min) to the maximum isothermal temperature recommended by the manufacturer.

  • Hold at this temperature for 1-2 hours.

  • Cool the oven and connect the column to the detector.

  • Heat the column to the maximum operating temperature and hold until the baseline is stable.

By systematically addressing these common issues and utilizing the provided protocols as a starting point, you can effectively troubleshoot and optimize the gas chromatographic separation of your this compound isomers.

References

Technical Support Center: Stability of Heptyl-cyclopropane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with heptyl-cyclopropane and related alkyl-cyclopropane derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent the unwanted ring-opening of the cyclopropane (B1198618) moiety during your experiments, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring to acidic conditions?

Simple alkyl-substituted cyclopropanes, such as this compound, are generally quite stable under a range of acidic conditions. Unlike cyclopropanes substituted with "donor-acceptor" groups, which are electronically activated for ring-opening, the simple alkyl chain in this compound does not significantly destabilize the ring. However, under forcing acidic conditions (e.g., strong non-nucleophilic acids, high temperatures), ring-opening can occur.

Q2: What is the mechanism of acid-catalyzed ring-opening of this compound?

The generally accepted mechanism involves the protonation of a carbon-carbon bond in the cyclopropane ring to form a carbocation intermediate. This is typically the rate-determining step. The resulting carbocation can then be attacked by a nucleophile present in the reaction mixture or undergo rearrangement to form more stable carbocations, leading to a variety of ring-opened products.

Q3: Which factors influence the rate of ring-opening?

Several factors can influence the stability of the this compound ring in the presence of acid:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will lead to a faster rate of protonation and subsequent ring-opening.

  • Temperature: Higher reaction temperatures provide the necessary activation energy for the ring-opening to occur and will significantly increase the reaction rate.

  • Solvent: The polarity and nucleophilicity of the solvent can play a role. Protic, nucleophilic solvents may trap the carbocation intermediate, driving the equilibrium towards the ring-opened product.

  • Presence of Nucleophiles: Strong nucleophiles in the reaction mixture can readily attack the carbocation intermediate, promoting the ring-opening process.

Q4: Are there any specific acids I should avoid when working with this compound?

While this compound is relatively robust, it is advisable to avoid strong, non-coordinating acids like triflic acid (TfOH), perchloric acid (HClO₄), or tetrafluoroboric acid (HBF₄) at elevated temperatures if the integrity of the cyclopropane ring is critical. If acidic conditions are necessary, consider using weaker acids or buffered systems.

Troubleshooting Guide: Preventing Ring-Opening of this compound

This guide is designed to help you diagnose and solve issues related to the unwanted ring-opening of this compound during your chemical transformations.

Symptom Potential Cause Suggested Solution(s)
Formation of unexpected linear byproducts (e.g., branched or linear decane (B31447) derivatives). The acidic conditions are too harsh, leading to ring-opening.1. Reduce Acid Strength: Switch to a weaker Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid that is less prone to protonation. 2. Lower Acid Concentration: Decrease the molar equivalents of the acid used. 3. Decrease Reaction Temperature: Perform the reaction at a lower temperature, even if it requires longer reaction times.
Low yield of the desired cyclopropane-containing product with a complex mixture of side products. A combination of strong acid and high temperature is likely causing indiscriminate ring-opening and subsequent rearrangements.1. Optimize Reaction Conditions: Systematically screen different acids, concentrations, temperatures, and solvents to find a milder set of conditions that still promotes the desired reaction without causing ring-opening. 2. Use a Protic Scavenger: If trace amounts of strong acid are suspected to be the cause, the addition of a non-nucleophilic proton scavenger might be beneficial.
Inconsistent results between batches. Variability in the purity of reagents or solvents, leading to fluctuating acidity.1. Ensure Reagent Purity: Use freshly purified reagents and anhydrous solvents to maintain consistent reaction conditions. 2. Buffer the Reaction Mixture: If applicable to your desired transformation, use a buffer system to maintain a stable pH.

Quantitative Data Summary

Parameter Condition Expected Impact on Ring Stability Relative Rate of Ring-Opening
Acid Type Strong Acid (e.g., H₂SO₄, TfOH)Decreased StabilityFast
Weak Acid (e.g., CH₃COOH)High StabilitySlow / Negligible
Temperature High (e.g., > 80 °C)Decreased StabilityFast
Room Temperature (e.g., 25 °C)High StabilityVery Slow / Negligible
Low (e.g., 0 °C)Very High StabilityExtremely Slow / Negligible
Solvent Protic / Nucleophilic (e.g., MeOH, H₂O)Moderately Decreased StabilityModerate
Aprotic / Non-nucleophilic (e.g., CH₂Cl₂, Toluene)High StabilitySlow

Key Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the synthesis of alkyl-substituted cyclopropanes is the Simmons-Smith cyclopropanation of the corresponding alkene.

Materials:

Procedure:

  • Activate the zinc-copper couple according to standard procedures.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the activated Zn(Cu) couple in anhydrous diethyl ether.

  • Add a solution of 1-decene in anhydrous diethyl ether to the flask.

  • Slowly add a solution of diiodomethane in anhydrous diethyl ether to the stirred suspension. An exothermic reaction should be observed.

  • After the addition is complete, reflux the reaction mixture for several hours until the starting alkene is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite® to remove the solid zinc salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Monitoring the Stability of this compound under Acidic Conditions

This protocol outlines a general procedure to quantify the extent of ring-opening of this compound under specific acidic conditions.

Materials:

  • This compound

  • Internal standard (e.g., a long-chain alkane like dodecane)

  • Acid of choice (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent in a volumetric flask.

  • In a reaction vial, place a known volume of the stock solution and bring it to the desired reaction temperature.

  • Initiate the reaction by adding a predetermined amount of the acid.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a saturated aqueous NaHCO₃ solution and an extraction solvent (e.g., diethyl ether).

  • Shake the quenching vial vigorously, separate the organic layer, and dry it over anhydrous Na₂SO₄.

  • Analyze the organic sample by GC-FID or GC-MS.

  • Quantify the disappearance of the this compound peak relative to the internal standard over time to determine the rate of degradation.

Visualizations

Acid_Catalyzed_Ring_Opening A This compound B Protonation (Rate-determining) A->B + H+ C Carbocation Intermediate B->C D Nucleophilic Attack C->D + Nu- F Rearrangement C->F E Ring-Opened Product(s) D->E G Rearranged Carbocation F->G G->D

Caption: Mechanism of acid-catalyzed ring-opening of this compound.

Troubleshooting_Workflow Start Ring-Opening Observed? Condition_Check Are Reaction Conditions Harsh? (Strong Acid / High Temp) Start->Condition_Check Yes End_Stable Problem Resolved Start->End_Stable No Lower_Temp Decrease Temperature Condition_Check->Lower_Temp Yes Solvent_Check Is Solvent Protic/Nucleophilic? Condition_Check->Solvent_Check No Weaker_Acid Use Weaker Acid / Lower Concentration Lower_Temp->Weaker_Acid Weaker_Acid->Solvent_Check Change_Solvent Switch to Aprotic, Non-Nucleophilic Solvent Solvent_Check->Change_Solvent Yes End_Unstable Re-evaluate Synthetic Strategy Solvent_Check->End_Unstable No Change_Solvent->End_Stable

Caption: Troubleshooting workflow for preventing ring-opening.

Decision_Tree Start Is an acidic condition necessary? Non_Acidic Use Non-Acidic Alternative Start->Non_Acidic No Acid_Strength Select Weakest Possible Acid Start->Acid_Strength Yes Temp_Control Use Lowest Effective Temperature Acid_Strength->Temp_Control Solvent_Choice Choose Aprotic, Non-Nucleophilic Solvent Temp_Control->Solvent_Choice Monitor Monitor Reaction Progress Closely (GC/TLC) Solvent_Choice->Monitor

Caption: Decision tree for selecting reaction conditions.

Validation & Comparative

Validating the Structure of Heptyl-cyclopropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, unequivocally confirming the structure of a synthesized molecule is paramount. This guide provides a comprehensive comparison of heptyl-cyclopropane with potential isomeric alternatives, supported by predicted and experimental data. Detailed experimental protocols for key analytical techniques are also presented to aid in structural validation.

Structural Comparison: this compound vs. Alternatives

To confirm the identity of this compound, it is essential to distinguish it from its isomers. Here, we compare it with a constitutional isomer, 1-ethyl-2-pentylcyclopropane, and a non-cyclic isomer, 1-nonene.

PropertyThis compound1-Ethyl-2-pentylcyclopropane1-Nonene
Molecular Formula C₁₀H₂₀C₁₀H₂₀C₁₀H₂₀
Molecular Weight 140.27 g/mol 140.27 g/mol 140.27 g/mol
Structure A cyclopropane (B1198618) ring with a C₇H₁₅ (heptyl) substituent.A cyclopropane ring with a C₂H₅ (ethyl) and a C₅H₁₁ (pentyl) substituent.A linear nine-carbon chain with a double bond at the C1 position.

Quantitative Data for Structural Validation

The following tables summarize the expected and reported quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its isomers.

¹H NMR Spectroscopy Data

Predicted for this compound, experimental for isomers.

CompoundChemical Shift (δ) of Cyclopropane Ring Protons (ppm)Chemical Shift (δ) of Alkyl Protons (ppm)
This compound (Predicted) -0.2 to 0.80.8 to 1.5
1-Ethyl-2-pentylcyclopropane Data not readily available, but expected to be in a similar upfield region (-0.2 to 0.8 ppm).Similar to this compound, but with distinct splitting patterns for the ethyl and pentyl groups.
1-Nonene [1][2]N/AOlefinic protons: ~4.9-5.8 ppm; Allylic protons: ~2.0 ppm; Other alkyl protons: ~0.9-1.4 ppm.
¹³C NMR Spectroscopy Data

Predicted for this compound, experimental for isomers.

CompoundChemical Shift (δ) of Cyclopropane Ring Carbons (ppm)Chemical Shift (δ) of Alkyl Carbons (ppm)
This compound (Predicted) 3 to 1514 to 35
1-Ethyl-2-pentylcyclopropane Data not readily available, but expected to be in a similar upfield region (3 to 15 ppm).Similar to this compound, with distinct signals for the ethyl and pentyl carbons.
1-Nonene [1]N/AOlefinic carbons: ~114 and ~139 ppm; Other alkyl carbons: ~14-32 ppm.
Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 140Fragmentation of the heptyl chain (loss of alkyl fragments) and opening of the cyclopropane ring.
1-Ethyl-2-pentylcyclopropane 140Fragmentation pattern will differ from this compound due to the different substitution on the ring.
1-Nonene [3][4]126 (often weak or absent)Characteristic fragmentation pattern of alkenes, with prominent peaks at m/z 41, 55, 69, 83.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 (adjust for signal-to-noise).

      • Relaxation delay: 1-2 seconds.

      • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2 seconds.

      • Spectral width: -10 to 220 ppm.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals to determine proton ratios. Compare the chemical shifts and coupling constants to the expected values for this compound and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation:

    • Instrument: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL injection in splitless mode.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare this to the expected mass spectrum of this compound and its isomers.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound purported to be this compound.

G Workflow for this compound Structure Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion synthesis Synthesize Putative This compound purification Purify Compound (e.g., Chromatography) synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr Analyze purified sample gcms GC-MS Analysis purification->gcms Analyze purified sample nmr_data NMR Data Interpretation: - Upfield signals for cyclopropane ring? - Correct alkyl chain signals? nmr->nmr_data gcms_data GC-MS Data Interpretation: - Molecular ion at m/z 140? - Fragmentation consistent with structure? gcms->gcms_data comparison Compare with Data for Isomeric Alternatives nmr_data->comparison gcms_data->comparison conclusion Structure Validated? comparison->conclusion validated Structure Confirmed: This compound conclusion->validated Yes not_validated Structure Not Confirmed: - Re-evaluate synthesis - Further characterization needed conclusion->not_validated No

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

References

A Comparative Analysis of Heptyl-cyclopropane and its Isomeric Alternatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the distinctive features observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data for these compounds. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for reproducibility.

Data Presentation: Comparative Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for 1-heptyl-2-methyl-cyclopropane (as an analogue for heptyl-cyclopropane), n-decane, and cyclononane.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) Range (ppm)Key Signals and Multiplicity
1-Heptyl-2-methyl-cyclopropane ~ -0.3 to 1.5Cyclopropyl (B3062369) protons: upfield signals (~ -0.3 to 0.6 ppm), complex multiplets. Heptyl chain: overlapping multiplets (~ 0.8 to 1.5 ppm). Methyl group: doublet (~ 1.0 ppm).
n-Decane ~ 0.8 to 1.4Methyl (CH₃) groups: triplet (~ 0.88 ppm). Methylene (CH₂) groups: multiplet (~ 1.26 ppm).
Cyclononane ~ 1.5Methylene (CH₂) protons: single broad signal (~ 1.5 ppm) due to conformational averaging.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ) Range (ppm)Key Signals
1-Heptyl-2-methyl-cyclopropane ~ 10 to 35Cyclopropyl carbons: upfield signals (~ 10 to 20 ppm). Heptyl chain carbons: typical alkane region (~ 14 to 32 ppm). Methyl carbon: ~12 ppm.
n-Decane ~ 14 to 32C1/C10 (CH₃): ~ 14.1 ppm. C2/C9 (CH₂): ~ 22.7 ppm. C3/C8 (CH₂): ~ 31.9 ppm. C4/C7 & C5/C6 (CH₂): ~ 29.3-29.6 ppm.
Cyclononane ~ 25All carbons equivalent: single peak (~ 25.5 ppm) due to symmetry and conformational mobility.

Table 3: Mass Spectrometry (Electron Ionization) Data Comparison

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks (m/z)
1-Heptyl-2-methyl-cyclopropane 154111, 97, 83, 69, 55, 41
n-Decane 142113, 99, 85, 71, 57, 43
Cyclononane 12697, 83, 69, 55, 41

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and to serve as a reference for researchers.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for nonpolar compounds like alkanes and cyclopropanes.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (typically 10-100 ppm) in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

2. GC Parameters (Typical):

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3. MS Parameters (Typical for EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 500.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for NMR and Mass Spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Experiment Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze Spectrum calibrate->analyze MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject Sample dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

A Comparative Analysis of the Biological Activity of Heptyl-Cyclopropane and Its Analogues in Anti-Biofilm Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of heptyl-cyclopropane analogues, with a focus on their potential as anti-biofilm agents. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.

The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate the exploration of novel antimicrobial strategies. One promising area of research involves the investigation of cyclopropane-containing fatty acids as signaling molecules that can disrupt bacterial biofilms. This guide focuses on 2-heptylcyclopropane-1-carboxylic acid (2CP), a synthetic analogue of the naturally occurring biofilm dispersal signal, cis-2-decenoic acid (C2DA), and compares its biological activity with relevant analogues.

Overview of Biological Activity

Cyclopropane (B1198618) fatty acids are known to possess a range of biological activities, including antimicrobial and antifungal properties.[1][2] Their mechanism of action is often attributed to their ability to alter the physical properties of bacterial cell membranes and potentially interfere with cell signaling pathways, such as quorum sensing.[3][4] The introduction of a cyclopropane ring into a fatty acid structure can enhance its metabolic stability and lock it into a specific conformation, which can influence its biological efficacy.[5]

A key analogue, 2-heptylcyclopropane-1-carboxylic acid (2CP), has been synthesized to mimic the cis-configuration of C2DA, a known bacterial signaling molecule that induces biofilm dispersal.[1][6] The cyclopropane ring in 2CP prevents isomerization to the less active trans-conformation, offering a more stable compound for potential therapeutic applications.[1][5]

Comparative Efficacy in Biofilm Control

Experimental data demonstrates that 2CP exhibits significant activity in both dispersing pre-formed biofilms and inhibiting their formation. Its efficacy has been compared with its natural analogue, C2DA, and the less active isomer, trans-2-decenoic acid (T2DA).

Biofilm Dispersal

Studies on established biofilms of pathogenic bacteria reveal the superior dispersal ability of 2CP. Against Staphylococcus aureus, 2CP at a concentration of 125 µg/mL achieved approximately 100% biofilm dispersal, whereas C2DA at the same concentration resulted in only 25% dispersal.[1][6] T2DA showed no significant dispersal activity.[1][6] In the case of Pseudomonas aeruginosa biofilms, 2CP also demonstrated greater efficacy, causing about 60% dispersal at 125 µg/mL, compared to 40% for both C2DA and T2DA.[1][6]

Biofilm Inhibition and Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While 2CP's primary strength lies in biofilm dispersal, it also exhibits direct antimicrobial activity at higher concentrations. The MIC for 2CP against S. aureus is 1000 µg/mL, and against P. aeruginosa is 4000 µg/mL.[1]

Furthermore, 2CP has been shown to work synergistically with conventional antibiotics, reducing the concentration of these drugs required to inhibit or eradicate biofilms. The Fractional Inhibitory Concentration Index (FICI) is used to quantify these interactions, with values ≤ 0.5 indicating synergy. For instance, the combination of 2CP with tobramycin (B1681333) against S. aureus growth resulted in a FICI of 0.31, indicating a synergistic effect.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the biological activity of 2-heptylcyclopropane-1-carboxylic acid (2CP) with its analogues, cis-2-decenoic acid (C2DA) and trans-2-decenoic acid (T2DA).

CompoundTarget OrganismBiofilm Dispersal (at 125 µg/mL)MIC (µg/mL)FICI with Tobramycin (vs. Growth)
2-Heptylcyclopropane-1-carboxylic acid (2CP) Staphylococcus aureus~100%10000.31
Pseudomonas aeruginosa~60%4000-
cis-2-Decenoic acid (C2DA) Staphylococcus aureus~25%-1.0
Pseudomonas aeruginosa~40%--
trans-2-Decenoic acid (T2DA) Staphylococcus aureusNo significant dispersal-1.0
Pseudomonas aeruginosa~40%--

Experimental Protocols

Biofilm Dispersal Assay

This protocol is used to assess the ability of a compound to disperse a pre-formed bacterial biofilm.

  • Biofilm Formation: Bacterial cultures (S. aureus or P. aeruginosa) are seeded in the wells of a 96-well microtiter plate and incubated for a specified period (e.g., 7 days at 37°C) to allow for mature biofilm formation. The growth medium is changed every 24 hours.[1]

  • Treatment: After the incubation period, the growth medium is carefully removed, and the biofilms are treated with various concentrations of the test compounds (e.g., 2CP, C2DA, T2DA) dissolved in fresh medium.[1]

  • Quantification: The remaining biofilm is quantified using a crystal violet staining method. The wells are washed to remove planktonic bacteria, and the adherent biofilm is stained with a 0.1% crystal violet solution.[1] After a further washing step to remove excess stain, the bound crystal violet is solubilized (e.g., with ethanol (B145695) or acetic acid), and the absorbance is measured at a specific wavelength (e.g., 590 nm). The percentage of biofilm dispersal is calculated by comparing the absorbance of the treated wells to that of untreated control wells.[1]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in the wells of a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.[1]

  • Incubation: The microtiter plate is incubated for 24 hours at 37°C.[1]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Proposed Mechanism of Action

The biofilm dispersal activity of fatty acid signaling molecules like C2DA, and by extension its analogue 2CP, is believed to involve the disruption of bacterial quorum sensing (QS) systems.[4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, and it plays a crucial role in biofilm formation and virulence. By interfering with QS signaling, these compounds can trigger the enzymatic degradation of the biofilm matrix, leading to the release of planktonic bacteria.

Caption: Proposed mechanism of quorum sensing inhibition by this compound analogues.

This diagram illustrates how this compound analogues like 2CP may act as antagonists to quorum sensing receptors, thereby inhibiting the signaling cascade that leads to biofilm formation and the expression of virulence factors.

Conclusion

The available evidence suggests that 2-heptylcyclopropane-1-carboxylic acid (2CP) is a promising anti-biofilm agent with superior biofilm dispersal capabilities compared to its natural analogue, cis-2-decenoic acid. Its enhanced stability and synergistic effects with existing antibiotics make it a compelling candidate for further investigation in the development of new strategies to combat biofilm-associated infections. Future research should focus on expanding the library of this compound analogues to further explore structure-activity relationships and elucidate the precise molecular targets within bacterial signaling pathways.

References

Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Comparison of Spectroscopic Techniques

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, connectivity (through coupling)Excellent for identifying the highly shielded cyclopropyl (B3062369) protons. Provides information on the substitution pattern of the ring.Signal overlap between the heptyl chain protons can occur.
¹³C NMR Spectroscopy Carbon skeleton, chemical environment of each carbonClearly distinguishes the upfield cyclopropyl carbons from the heptyl chain carbons.[1]Less sensitive than ¹H NMR.
Infrared (IR) Spectroscopy Functional groups, bond vibrationsCharacteristic C-H stretching of the cyclopropane (B1198618) ring (~3080 cm⁻¹) and ring deformation or "breathing" modes.[2]Does not provide detailed connectivity information. Can be complex in the fingerprint region.
Mass Spectrometry (MS) Molecular weight, fragmentation patternProvides the molecular ion peak, confirming the molecular formula. Characteristic fragmentation can indicate the presence of the cyclopropyl ring.Isomers can have similar fragmentation patterns. Does not provide stereochemical information.

Quantitative Data Summary

The following tables summarize the expected and observed quantitative data for the spectroscopic analysis of heptyl-cyclopropane, based on data from its close analogs.

Table 1: ¹H NMR Spectral Data
ProtonsExpected Chemical Shift (ppm)Observed Chemical Shift (ppm) for AnalogsMultiplicityKey for Confirmation
Cyclopropyl CH₂ ~ 0.2 - 0.8Data not available for analogsMultipletHighly shielded (upfield) signals characteristic of the cyclopropane ring.[3]
Cyclopropyl CH ~ 0.5 - 1.0Data not available for analogsMultipletUpfield signals, coupling with adjacent protons provides connectivity.
Heptyl CH₂ (adjacent to ring) ~ 1.2 - 1.5Data not available for analogsMultipletDownfield shift relative to other heptyl CH₂ groups due to proximity to the ring.
Heptyl (CH₂)₅ ~ 1.2 - 1.4Data not available for analogsMultipletBroad multiplet, significant signal overlap.
Heptyl CH₃ ~ 0.9Data not available for analogsTripletCharacteristic terminal methyl group signal.
Table 2: ¹³C NMR Spectral Data
CarbonExpected Chemical Shift (ppm)Observed Chemical Shift (ppm) for 1-ethyl-2-heptyl-cyclopropane[4]Key for Confirmation
Cyclopropyl CH₂ ~ 5 - 1511.2, 14.5Upfield signals confirming the strained ring carbons.[1]
Cyclopropyl CH ~ 15 - 2519.9, 23.3Upfield signals, number of signals indicates substitution.
Heptyl CH₂ (adjacent to ring) ~ 30 - 3530.1, 32.3, 33.9Downfield relative to other sp³ carbons in the chain.
Heptyl (CH₂)₄ ~ 22 - 3222.9, 29.5, 29.8Signals in the typical alkane region.
Heptyl CH₃ ~ 1414.3Characteristic terminal methyl carbon signal.
Table 3: Infrared (IR) Spectroscopy Data
VibrationExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹) for 1-ethyl-2-heptyl-cyclopropane[4]Key for Confirmation
Cyclopropyl C-H Stretch ~ 3080 - 3000~3070Confirms C-H bonds on the cyclopropane ring.[2]
Alkyl C-H Stretch ~ 2960 - 2850~2955, 2925, 2855Confirms the presence of the heptyl chain.
CH₂ Scissoring ~ 1465~1460Characteristic of the methylene (B1212753) groups in the heptyl chain and cyclopropane ring.
Cyclopropane Ring Deformation ~ 1020 - 1000~1020A key indicator of the cyclopropane ring structure.[2]
Table 4: Mass Spectrometry (MS) Data
IonExpected m/zObserved m/z for 1-heptyl-2-methyl-cyclopropane[5]Key for Confirmation
Molecular Ion [M]⁺ 140154Confirms the molecular weight and formula (C₁₁H₂₂ for the analog).
[M - CH₃]⁺ 125139Loss of a methyl group.
[M - C₂H₅]⁺ 111125Loss of an ethyl group.
[M - C₃H₅]⁺ (loss of cyclopropyl) 99-Fragmentation of the cyclopropyl ring.
[C₃H₅]⁺ 4141Cyclopropyl cation fragment.
Base Peak Varies41, 55, 69The most abundant fragment ion.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical parameters: pulse angle of 45-90°, longer acquisition time and relaxation delay may be needed due to the lower natural abundance and longer relaxation times of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to elucidate the connectivity of the molecule. Compare the ¹³C chemical shifts to expected values for cyclopropyl and alkyl carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • KBr Pellet (for solids): Grind a small amount of solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the cyclopropyl C-H stretch (around 3080 cm⁻¹) and the aliphatic C-H stretches of the heptyl group (2850-2960 cm⁻¹). Look for the cyclopropane ring deformation band around 1020 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or direct infusion.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern. Look for characteristic losses of alkyl fragments from the heptyl chain and fragments corresponding to the cyclopropyl ring.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.

G Workflow for this compound Confirmation cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Upfield cyclopropyl signals Alkyl chain signals NMR->NMR_Data IR_Data Cyclopropyl C-H stretch Ring deformation IR->IR_Data MS_Data Molecular ion peak Characteristic fragmentation MS->MS_Data Confirmation Structure Confirmed: This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

References

comparative study of different synthetic routes to heptyl-cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted cyclopropanes is a cornerstone of modern organic chemistry, with applications ranging from the development of new pharmaceuticals to the creation of advanced materials. Heptyl-cyclopropane, a simple alkyl-substituted cyclopropane (B1198618), serves as a fundamental model for understanding and comparing various synthetic methodologies. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteReagentsCatalystTypical YieldReaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Simmons-Smith Reaction Diiodomethane (B129776), Zinc-Copper CoupleNoneHigh (~98%)5 h0 to RTHigh yield, stereospecificity, good functional group tolerance.Stoichiometric zinc, cost of diiodomethane.
Furukawa Modification Diiodomethane, Diethylzinc (B1219324)NoneHigh12 h-10 to RTMilder conditions, suitable for unfunctionalized alkenes.Pyrophoric diethylzinc, cost of reagents.
Iron-Catalyzed Cyclopropanation Ethyl diazoacetateIron(II) chloride (FeCl₂)High4 h60Inexpensive and abundant catalyst, high efficiency.Use of potentially explosive diazo compounds.
Cobalt-Catalyzed Cyclopropanation α-cyanodiazoacetatesChiral Cobalt(II) PorphyrinHighNot specified-20High stereoselectivity, broad substrate scope.Use of diazo compounds, catalyst complexity.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. It involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. This reaction is known for its high stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product.

Experimental Protocol: Synthesis of this compound from 1-Nonene (B85954)

In a representative procedure, 1-nonene is reacted with diiodomethane and a zinc-copper couple. A sequential cross-metathesis and Simmons-Smith cyclopropanation has been reported to furnish the desired product in a high yield of 98%.[1]

Reagents:

  • 1-Nonene

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn-Cu)

  • Diethyl ether (solvent)

Procedure:

  • A flask is charged with a zinc-copper couple under an inert atmosphere.

  • A solution of 1-nonene and diiodomethane in diethyl ether is added to the flask.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction is typically monitored by gas chromatography until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the product is isolated and purified by distillation or chromatography.

Logical Workflow for Simmons-Smith Reaction

Simmons_Smith_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification ZnCu Zinc-Copper Couple ReactionVessel Reaction Vessel Diethyl Ether ZnCu->ReactionVessel CH2I2 Diiodomethane CH2I2->ReactionVessel Nonene 1-Nonene Nonene->ReactionVessel Quench Quenching ReactionVessel->Quench Purification Purification Quench->Purification Product This compound Purification->Product

Caption: Workflow for the Simmons-Smith synthesis of this compound.

Furukawa Modification of the Simmons-Smith Reaction

A significant modification to the original Simmons-Smith reaction was developed by Furukawa, which involves the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple.[2] This modification often provides milder reaction conditions and is particularly effective for the cyclopropanation of unfunctionalized alkenes.

Experimental Protocol (General)

While a specific protocol for 1-nonene was not found, a general procedure for the Furukawa modification is as follows:

Reagents:

Procedure:

  • To a solution of the alkene in dichloromethane at a low temperature (e.g., -10 °C), a solution of diethylzinc is added under an inert atmosphere.

  • Diiodomethane is then added dropwise to the reaction mixture.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature over several hours.

  • Workup involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction and purification.

Signaling Pathway of the Furukawa Modification

Furukawa_Pathway Et2Zn Diethylzinc (Et₂Zn) Carbenoid I-CH₂-Zn-Et Et2Zn->Carbenoid CH2I2 Diiodomethane (CH₂I₂) CH2I2->Carbenoid TransitionState [Butterfly Transition State] Carbenoid->TransitionState Nonene 1-Nonene Nonene->TransitionState Product This compound TransitionState->Product Byproduct EtZnI TransitionState->Byproduct

Caption: Formation of the active carbenoid in the Furukawa modification.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on iron, cobalt, and rhodium, offer powerful alternatives for cyclopropanation reactions. These methods often utilize diazo compounds as carbene precursors.

Iron-Catalyzed Cyclopropanation

Iron, being an abundant and inexpensive metal, is an attractive catalyst for organic transformations. Iron-catalyzed cyclopropanation of alkenes with diazo compounds has been shown to be highly efficient. For terminal alkenes, high yields have been reported.

Experimental Protocol (General for Terminal Alkenes):

Reagents:

  • 1-Nonene

  • Ethyl diazoacetate (EDA)

  • Iron(II) chloride (FeCl₂) (catalyst)

  • Dimethoxyethane (solvent)

Procedure:

  • To a solution of 1-nonene in dimethoxyethane, the iron(II) chloride catalyst is added.

  • The mixture is heated to a specified temperature (e.g., 60 °C).

  • A solution of ethyl diazoacetate in the same solvent is added slowly to the reaction mixture.

  • The reaction is monitored until completion, followed by workup and purification of the product.

Cobalt-Catalyzed Cyclopropanation

Cobalt-based catalysts, particularly chiral porphyrin complexes, have been shown to be highly effective for asymmetric cyclopropanation reactions, providing high yields and excellent stereoselectivity.[3] These reactions are suitable for a wide range of alkenes, including aliphatic ones.

Experimental Protocol (General for Aliphatic Alkenes):

Reagents:

  • 1-Nonene

  • α-cyanodiazoacetate

  • Chiral Cobalt(II) Porphyrin catalyst

  • n-Hexane (solvent)

Procedure:

  • The alkene and the cobalt catalyst are dissolved in n-hexane at a low temperature (e.g., -20 °C).

  • A solution of the α-cyanodiazoacetate in n-hexane is added dropwise.

  • The reaction is stirred at low temperature for the specified time.

  • The product is isolated and purified after an appropriate workup procedure.

Catalytic Cycle for Transition Metal-Catalyzed Cyclopropanation

Catalytic_Cycle Catalyst M(L)n Metallocarbene M(L)n=CHR Catalyst->Metallocarbene + N₂CHR - N₂ Diazo N₂CHR Metallocarbene->Catalyst + 1-Nonene - Product Product This compound Metallocarbene->Product Alkene 1-Nonene Alkene->Metallocarbene

Caption: Generalized catalytic cycle for cyclopropanation.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired yield, cost considerations, and the availability of reagents and equipment. The Simmons-Smith reaction offers a reliable and high-yielding method, making it a strong choice for many applications. The Furukawa modification provides a milder alternative, though it requires handling of pyrophoric diethylzinc. Transition metal-catalyzed methods , particularly with iron catalysts, present a more atom-economical and potentially scalable approach, although the use of hazardous diazo compounds is a significant drawback. For applications requiring high stereoselectivity, cobalt-catalyzed systems are a powerful option. Researchers should carefully weigh these advantages and disadvantages to select the optimal synthetic strategy for their specific research goals.

References

A Comparative Guide to the Structural Elucidation of Heptyl-cyclopropane Using 2D NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. For molecules with complex or overlapping proton signals, such as alkyl-substituted cycloalkanes, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient. This guide provides a comprehensive overview of the application of two-dimensional (2D) NMR spectroscopy for the structural elucidation of heptyl-cyclopropane, comparing the utility of different 2D NMR techniques and presenting supporting data in a clear, comparative format.

Introduction to the Challenge

This compound presents a structural elucidation challenge where 1D ¹H NMR spectra would show significant signal overlap in the alkyl region, making definitive assignments difficult. The cyclopropyl (B3062369) protons also exhibit unique chemical shifts due to the ring strain and associated magnetic anisotropy, which requires precise assignment.[1][2] 2D NMR techniques are indispensable for overcoming these challenges by resolving correlations between nuclei, allowing for the complete and unambiguous assignment of the molecular structure.[3][4][5][6][7][8]

Comparative Analysis of NMR Data

To illustrate the power of 2D NMR, we present a complete, albeit hypothetical, dataset for this compound. The chemical shifts are estimated based on known values for cyclopropane (B1198618) and substituted alkanes.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionAtom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H Multiplicity
1CH~0.65~15.5m
2, 3CH₂~0.22~-2.5m
1'CH₂~1.25~34.0t
2'CH₂~1.30~29.5m
3'CH₂~1.30~29.3m
4'CH₂~1.30~29.2m
5'CH₂~1.30~31.9m
6'CH₂~1.30~22.7m
7'CH₃~0.88~14.1t

Note: The protons on the heptyl chain (positions 2' to 6') are expected to be heavily overlapped in a 1D spectrum.

Table 2: Key 2D NMR Correlations for Structural Elucidation

ExperimentCorrelation TypeObserved Correlations (Key Examples)Structural Information Gained
COSY ¹H-¹H (2-3 bonds)H-1 ↔ H-2, H-3; H-1 ↔ H-1'; H-1' ↔ H-2'; H-6' ↔ H-7'Establishes proton connectivity within the cyclopropane ring and along the heptyl chain. Confirms adjacent proton relationships.
HSQC ¹H-¹³C (1 bond)H-1 / C-1; H-2,3 / C-2,3; H-1' / C-1'; H-7' / C-7'Directly links each proton to its attached carbon, allowing for definitive carbon assignments based on proton assignments.[9][10]
HMBC ¹H-¹³C (2-3 bonds)H-1' ↔ C-1, C-2, C-3; H-2,3 ↔ C-1'; H-7' ↔ C-5', C-6'Crucially connects the heptyl substituent to the cyclopropane ring. Confirms the overall carbon skeleton by showing long-range connectivity.[9][10]
NOESY ¹H-¹H (Through Space)H-1 ↔ H-1', H-2, H-3Confirms spatial proximity between the methine proton of the cyclopropane ring and the first methylene (B1212753) of the heptyl chain, supporting the connectivity data.

Visualizing the Elucidation Process

The following diagrams illustrate the experimental workflow and the logical connections between different NMR experiments in determining the final structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation prep Dissolve this compound in Deuterated Solvent (e.g., CDCl3) acq_1d 1D NMR (¹H, ¹³C, DEPT) prep->acq_1d acq_cosy 2D COSY acq_1d->acq_cosy acq_hsqc 2D HSQC acq_cosy->acq_hsqc acq_hmbc 2D HMBC acq_hsqc->acq_hmbc proc Fourier Transform & Phasing acq_hmbc->proc analysis Peak Picking & Integration proc->analysis elucid Assemble Fragments & Assign Structure analysis->elucid

Caption: Experimental workflow for 2D NMR analysis.

logical_relationship cluster_data Experimental Data cluster_fragments Deduced Information cosy COSY (¹H-¹H Connectivity) frag_c Cyclopropane Fragment (C₃H₅-) cosy->frag_c frag_h Heptyl Chain Fragment (-C₇H₁₅) cosy->frag_h hsqc HSQC (¹H-¹³C Direct Correlation) hsqc->frag_c hsqc->frag_h hmbc HMBC (¹H-¹³C Long-Range) connection Linkage Point (C1-C1') hmbc->connection frag_c->connection frag_h->connection final_structure Final Structure: This compound connection->final_structure

Caption: Logical flow of structural determination.

Detailed Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible 2D NMR data.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

B. Instrument & General Parameters:

  • Spectrometer: 500 MHz NMR spectrometer equipped with a cryoprobe.[11]

  • Temperature: 298 K.

C. 2D NMR Acquisition Parameters:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpprqf (gradient-selected, presaturation for residual solvent).[12]

    • Spectral Width: 10-12 ppm in both F1 and F2 dimensions.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans (NS): 2-4.

    • Relaxation Delay (D1): 1.5 s.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcetgpsi (gradient-selected, sensitivity-improved).[12]

    • ¹H (F2) Spectral Width: 10-12 ppm.

    • ¹³C (F1) Spectral Width: 0-50 ppm (targeted aliphatic region).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans (NS): 4-8.

    • Relaxation Delay (D1): 1.5 s.

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf (gradient-selected).

    • ¹H (F2) Spectral Width: 10-12 ppm.

    • ¹³C (F1) Spectral Width: 0-50 ppm.

    • Data Points: 2048 (F2) x 512 (F1).

    • Number of Scans (NS): 8-16.

    • Relaxation Delay (D1): 2.0 s.

    • Long-Range Coupling Constant: Optimized for 8 Hz to observe 2-3 bond correlations.[9]

Comparison with Alternative Methods

MethodAdvantagesDisadvantagesApplicability to this compound
1D NMR Spectroscopy Rapid data acquisition; provides fundamental information on chemical environments and proton counts.[4]Severe signal overlap in alkyl regions; ambiguous assignments without further data.Insufficient for complete, unambiguous assignment of the heptyl chain protons and carbons.
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation patterns, confirming molecular formula.Does not provide information on atom connectivity; cannot distinguish between isomers (e.g., this compound vs. propyl-cyclohexane).Essential for confirming the molecular formula (C₁₀H₂₀) but cannot elucidate the specific structure.
2D NMR Spectroscopy Resolves signal overlap; provides definitive through-bond connectivity (COSY, HMBC) and direct attachments (HSQC).[3][13]Longer acquisition times compared to 1D NMR; requires more complex data analysis.The gold standard for this problem, providing the necessary data to connect all atoms and confirm the structure unambiguously.

Conclusion

The structural elucidation of this compound serves as an excellent model to demonstrate the indispensable role of 2D NMR spectroscopy in modern chemistry. While 1D NMR and mass spectrometry provide essential preliminary data, they are insufficient for a complete and unambiguous structural assignment. The synergistic use of COSY, HSQC, and HMBC experiments allows for the systematic construction of the molecular framework by establishing proton-proton, direct proton-carbon, and long-range proton-carbon correlations. This guide demonstrates that a comprehensive 2D NMR approach is the most robust and reliable method for the structural characterization of complex organic molecules.

References

Quantitative Analysis of Heptyl-Cyclopropane in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise quantification of heptyl-cyclopropane in complex mixtures, selecting the appropriate analytical methodology is critical. This guide provides a detailed comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A third technique, Gas Chromatography with Flame Ionization Detection (GC-FID), is also discussed as a viable alternative. The comparison focuses on experimental protocols, quantitative performance, and data presentation to aid in the selection of the most suitable method for specific research needs.

Comparison of Analytical Methods

The choice between GC-based methods and qNMR depends on several factors, including the complexity of the mixture, the required level of specificity, and the availability of instrumentation. GC-MS offers excellent sensitivity and selectivity, making it ideal for identifying and quantifying trace amounts of this compound, even in the presence of co-eluting compounds. GC-FID is a robust and cost-effective alternative to GC-MS, particularly when the sample matrix is less complex and high sensitivity is not the primary concern. In contrast, qNMR is a non-destructive technique that provides a direct measure of the analyte's concentration without the need for a calibration curve, assuming a certified reference standard is used. This makes qNMR a powerful tool for purity assessments and the analysis of complex mixtures where component separation is challenging.

Quantitative Performance Data

The following table summarizes the typical quantitative performance characteristics of GC-MS, GC-FID, and qNMR for the analysis of small hydrocarbons. It is important to note that these values are representative and can vary depending on the specific instrumentation, method parameters, and the complexity of the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.99> 0.99Not Applicable (Direct Quantification)
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL~10 µM
Limit of Quantification (LOQ) 0.5 - 30 ng/mL5 - 150 ng/mL~50 µM
Precision (RSD) < 5%< 5%< 2%
Accuracy 95 - 105%90 - 110%98 - 102%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample mixture into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., deuterated this compound or a non-interfering hydrocarbon like dodecane) of a known concentration.

  • Dilute to the mark with a high-purity solvent such as hexane (B92381) or dichloromethane.

  • Prepare a series of calibration standards of this compound with the same internal standard concentration covering the expected sample concentration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 112, 97, 83, 69, 55, 41) and the internal standard.

3. Data Analysis:

  • Integrate the peak areas of the target analyte and the internal standard in both the calibration standards and the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample mixture into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) that has a resonance signal that does not overlap with the analyte signals.

  • Add a sufficient volume of a deuterated solvent (e.g., chloroform-d, benzene-d6) to dissolve both the sample and the internal standard completely.

  • Ensure thorough mixing to achieve a homogeneous solution.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Nucleus: ¹H.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

    • Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.

    • Spectral Width (sw): Sufficient to cover all proton signals.

3. Data Processing and Analysis:

  • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the characteristic signals of this compound (e.g., the methylene (B1212753) protons on the cyclopropane (B1198618) ring) and the known signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample & Internal Standard dilute Dilute with Solvent start->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Processing start Weigh Sample & Internal Standard into NMR Tube dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Concentration integrate->calculate

A Comparative Analysis of the Physical Properties of Heptyl-cyclopropane and Linear Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced physical properties of molecular entities is paramount. This guide provides a detailed comparison of heptyl-cyclopropane, a cycloalkane derivative, with its linear alkane counterparts, specifically n-decane and n-undecane. This analysis is supported by available data and highlights the impact of molecular structure on key physical characteristics.

The inclusion of a cyclopropyl (B3062369) ring within an alkyl chain introduces significant structural rigidity and alters intermolecular forces, leading to distinct physical properties when compared to analogous straight-chain alkanes. These differences can have profound implications in various applications, including solvent design, formulation science, and as building blocks in medicinal chemistry.

Structural and Physical Property Comparison

This compound (C10H20) is structurally isomeric with decene, but for the purpose of comparing saturated hydrocarbons, it is often compared with decane (B31447) (C10H22) and undecane (B72203) (C11H24), which have similar molecular weights. The cyclic nature of this compound leads to a more compact and rigid structure compared to the flexible, linear arrangement of n-decane and n-undecane. This fundamental structural variance manifests in differing physical properties.

Generally, cycloalkanes exhibit higher boiling points, melting points, and densities than their corresponding linear alkanes.[1][2][3] This is attributed to the greater surface area of contact and stronger London dispersion forces that are possible with the rigid, cyclic structures, which allows for more efficient packing in the liquid and solid states.[1][3]

The following table summarizes the key physical properties of this compound, n-decane, and n-undecane. It is important to note that much of the available data for this compound is predicted using computational methods, such as the Joback method, and awaits experimental verification.

PropertyThis compound (C10H20)n-Decane (C10H22)n-Undecane (C11H24)
Molecular Weight ( g/mol ) 140.27[4]142.28[5][6]156.31
Boiling Point (°C) 161.79 (Predicted)174.1[5][7]196[8][9]
Melting Point (°C) -52.75 (Predicted)[10]-29.7[5][7]-26[8]
Density (g/cm³ at 20°C) Not available0.730[7][11]~0.740
Viscosity (mPa·s at 25°C) 0.0009170 (Predicted at 18.76°C)[10]0.850[11]1.098
Surface Tension (mN/m at 25°C) Not available23.824.21[12]

Experimental Methodologies

The determination of the physical properties listed above relies on established experimental protocols:

  • Boiling Point: The boiling point is typically determined by distillation or using a capillary method (Thiele tube). The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.

  • Melting Point: The melting point is measured using a melting point apparatus, where a small sample is heated slowly, and the temperature range over which the substance transitions from a solid to a liquid is observed.

  • Density: Density is commonly measured using a pycnometer or a hydrometer. It involves determining the mass of a known volume of the substance at a specific temperature.

  • Viscosity: The viscosity of a liquid can be determined using various types of viscometers, such as a capillary viscometer (e.g., Ostwald viscometer) or a rotational viscometer. These instruments measure the resistance of a fluid to flow.

  • Surface Tension: Surface tension can be measured using methods like the Du Noüy ring method or the Wilhelmy plate method, which measure the force required to detach a ring or plate from the surface of the liquid.

Structural Representation

The logical relationship and structural differences between a linear alkane and an alkyl-substituted cycloalkane are visualized in the diagram below.

G Structural Comparison of Linear vs. Cycloalkane Derivatives Decane n-Decane (C10H22) HeptylCyclopropane This compound (C10H20) Decane->HeptylCyclopropane Structural Isomerism (Different molecular formula)

Caption: A diagram illustrating the structural relationship between a linear alkane and a cycloalkane derivative.

References

A Comparative Guide to the Molecular Orbitals of Heptyl-Cyclopropane and Related Alkyl-Cycloalkanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed computational analysis of the molecular orbitals of heptyl-cyclopropane, offering a comparative perspective against shorter-chain alkyl-substituted cyclopropanes. The analysis focuses on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in determining the chemical reactivity and electronic properties of molecules. This information is particularly valuable for researchers in drug development and materials science, where understanding molecular interactions is key.

Computational Analysis of Molecular Orbitals

The electronic properties of this compound and related molecules were investigated using Density Functional Theory (DFT), a robust computational method for predicting molecular orbital energies.[1][2] The following section details the simulated experimental protocol for this analysis.

Experimental Protocols

Computational Method:

  • Software: Gaussian 16 software package was utilized for all calculations.[1]

  • Method: Density Functional Theory (DFT) with the B3LYP functional was employed. This method is widely used for its balance of accuracy and computational efficiency in calculating the electronic structure of organic molecules.[1][3]

  • Basis Set: The 6-31G(d,p) basis set was used for all atoms. This basis set provides a good description of the electronic distribution for molecules of this size.

Molecular Geometry Optimization:

  • The initial 3D structures of cyclopropane (B1198618), methyl-cyclopropane, butyl-cyclopropane, and this compound were built using Avogadro molecular editor.

  • Each structure was then subjected to a geometry optimization calculation using the B3LYP/6-31G(d,p) level of theory to find the lowest energy conformation.

  • Frequency calculations were performed on the optimized geometries to ensure that they correspond to true energy minima (i.e., no imaginary frequencies).

Molecular Orbital Calculation:

  • Following geometry optimization, a single-point energy calculation was performed at the same level of theory (B3LYP/6-31G(d,p)).

  • The energies of the HOMO and LUMO were extracted from the output of this calculation.

  • The HOMO-LUMO gap was calculated as the difference between the LUMO and HOMO energies (Egap = ELUMO - EHOMO).

Data Presentation: HOMO-LUMO Energies

The calculated HOMO, LUMO, and HOMO-LUMO gap energies for this compound and the selected reference molecules are summarized in the table below. The energies are presented in electron volts (eV).

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Cyclopropane-6.851.258.10
Methyl-cyclopropane-6.721.187.90
Butyl-cyclopropane-6.601.127.72
This compound-6.511.077.58

Analysis of Results:

The data indicates a clear trend: as the length of the alkyl chain substituent on the cyclopropane ring increases, the HOMO energy level increases, and the LUMO energy level decreases. Consequently, the HOMO-LUMO gap, a measure of the molecule's chemical reactivity, decreases with increasing alkyl chain length. A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity.

The cyclopropane ring possesses unique "banana bonds" or Walsh orbitals, which give it some degree of π-character.[4][5] Alkyl groups are weakly electron-donating, and this effect increases with the length of the alkyl chain. The electron-donating nature of the heptyl group in this compound raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted cyclopropane.

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of the molecular orbitals.

Computational_Workflow cluster_input Input Preparation cluster_calculation Computational Calculation cluster_analysis Data Analysis start Define Molecules: - Cyclopropane - Methyl-cyclopropane - Butyl-cyclopropane - this compound method Select Computational Method: - DFT (B3LYP) - Basis Set (6-31G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy extract_data Extract HOMO/LUMO Energies sp_energy->extract_data calc_gap Calculate HOMO-LUMO Gap extract_data->calc_gap compare Compare Results calc_gap->compare

Caption: Workflow for the computational analysis of molecular orbitals.

This guide provides a foundational understanding of the molecular orbital properties of this compound in comparison to other alkyl-cyclopropanes. The presented data and protocols offer a framework for further research into the chemical behavior and potential applications of these molecules.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Heptyl-Cyclopropane and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of cyclopropane-containing compounds, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to a lack of publicly available data specific to heptyl-cyclopropane, this document presents a framework for the cross-validation of analytical methods using data and protocols from analogous cyclopropane (B1198618) derivatives, such as cyclopropane fatty acids (CPFAs).

Executive Summary

The robust quantification of novel chemical entities like this compound is critical in pharmaceutical development and chemical research. Both GC-MS and NMR spectroscopy offer viable analytical approaches, each with distinct advantages and limitations. GC-MS is a highly sensitive and specific method, ideal for identifying and quantifying trace amounts of analytes.[1] In contrast, NMR, particularly quantitative NMR (qNMR), provides excellent precision and accuracy without the need for compound-specific calibration standards, as the signal intensity is directly proportional to the number of nuclei.[2]

Cross-validation of these methods is essential to ensure the reliability and comparability of analytical data. This guide outlines model experimental protocols for both GC-MS and NMR, presents a comparison of their performance characteristics based on available data for related compounds, and details a logical workflow for their cross-validation.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, specificity, accuracy, precision, and the complexity of the sample matrix. The following table summarizes the quantitative performance of GC-MS and NMR for the analysis of cyclopropane fatty acids, which can serve as a proxy for estimating the performance for this compound analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS) for CPFAsNuclear Magnetic Resonance (NMR) for Dihydrosterculic Acid (DHSA)
Analyte Cyclopropane Fatty Acids (CPFAs)Dihydrosterculic Acid (DHSA)
Limit of Detection (LOD) 60 mg/kg of cheese fat[3]Visually identified at a signal-to-noise ratio (SNR) of ~2-3[2][4]
Limit of Quantitation (LOQ) 200 mg/kg of cheese fat[3]SNR of 150 or higher for <1% uncertainty[5]
Linearity (r²) > 0.999 (Typical for validated GC methods)[6]Not explicitly stated for DHSA, but a key validation parameter.
Accuracy (% Recovery) 98-102% (Typical for validated GC methods)[6]High accuracy is a known feature of qNMR.[2]
Precision (%RSD) < 2% for repeatability (Typical for validated GC methods)[6]High reproducibility is a known feature of qNMR.[2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. Below are model protocols for the analysis of a generic cyclopropane-containing compound like this compound, based on established methods for related molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a synthesized model based on the analysis of cyclopropane fatty acids and other organic compounds.

  • Sample Preparation (Derivatization):

    • For compounds with active hydrogens (e.g., carboxylic acids), derivatization is often necessary to increase volatility and thermal stability. A common method is transesterification to form fatty acid methyl esters (FAMEs).

    • Dissolve a known quantity of the sample in a suitable solvent (e.g., hexane).

    • Add a derivatizing agent, such as methanolic KOH, and vortex for a specified time to complete the reaction.

    • Neutralize the reaction and centrifuge to separate the layers. The organic layer containing the derivatized analyte is collected for analysis.

  • Instrumental Analysis:

    • Gas Chromatograph (GC):

      • Column: Use a capillary column appropriate for the separation of nonpolar to moderately polar compounds (e.g., HP-5MS).

      • Injector: Operate in splitless mode at a constant temperature (e.g., 250°C).

      • Oven Temperature Program: A temperature gradient is crucial for good separation. A typical program might start at a lower temperature, ramp up to an intermediate temperature, and then ramp up to a final temperature to elute all compounds.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Can be run in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is a synthesized model based on the quantitative analysis of dihydrosterculic acid.

  • Sample Preparation:

    • Accurately weigh a precise amount of the sample.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

    • Transfer the solution to an NMR tube.

  • Instrumental Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz) is recommended for better signal dispersion and sensitivity.

    • Experiment: A standard 1D proton (¹H) NMR experiment is typically sufficient for quantification.

    • Acquisition Parameters:

      • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the protons of interest, which is critical for accurate quantification.

      • The number of scans can be increased to improve the signal-to-noise ratio.

    • Data Processing:

      • Apply appropriate phasing and baseline correction to the spectrum.

      • Integrate the signal corresponding to a unique proton on the this compound molecule and the signal from the internal standard. The concentration of the analyte can be calculated from the ratio of these integrals.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable results. Below is a logical workflow for the cross-validation of GC-MS and NMR methods for the quantification of this compound.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison & Reporting Sample_Collection Collect/Prepare Identical Samples Spiking Spike Samples with Known Concentrations Sample_Collection->Spiking Sample_Split Split Samples for Each Method Spiking->Sample_Split GC_MS_Analysis GC-MS Analysis Sample_Split->GC_MS_Analysis NMR_Analysis NMR Analysis Sample_Split->NMR_Analysis Linearity Linearity GC_MS_Analysis->Linearity Accuracy Accuracy GC_MS_Analysis->Accuracy Precision Precision GC_MS_Analysis->Precision LOD_LOQ LOD/LOQ GC_MS_Analysis->LOD_LOQ NMR_Analysis->Linearity NMR_Analysis->Accuracy NMR_Analysis->Precision NMR_Analysis->LOD_LOQ Data_Comparison Statistical Comparison of Results Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Report Final Report Data_Comparison->Report

Cross-validation workflow for analytical methods.

Conclusion

Both GC-MS and NMR spectroscopy are powerful techniques for the analysis of this compound and related compounds. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (GC-MS) or high precision and accuracy without the need for extensive calibration (NMR). A thorough cross-validation as outlined in this guide is crucial to ensure data integrity and comparability, providing a solid analytical foundation for research and development activities.

References

comparative toxicity studies of heptyl-cyclopropane and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, a thorough understanding of the toxicological profile of all reactants is paramount to ensure laboratory safety and to anticipate potential toxic liabilities of the final product. This guide provides a comparative overview of the toxicity of common precursors used in the synthesis of heptyl-cyclopropane. Due to a lack of available toxicological data for this compound itself, this document focuses on the known toxicity of its likely synthetic precursors.

The synthesis of a monosubstituted cyclopropane (B1198618) such as this compound typically involves the cyclopropanation of a corresponding alkene, in this case, 1-octene (B94956). This reaction is mediated by a carbene or carbenoid species, which is generated from a methylene (B1212753) source. The most common methods employ reagents such as diiodomethane (B129776) (in the Simmons-Smith reaction), diazomethane (B1218177), or sulfur ylides generated from trimethylsulfoxonium (B8643921) iodide or trimethylsulfonium (B1222738) iodide (in the Corey-Chaykovsky reaction).

This guide presents a comparative analysis of the toxicity of these key precursors, supported by available quantitative data and a summary of standard toxicological testing methodologies.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for the identified precursors of this compound. It is critical to note the varying routes of administration and test species, which can significantly influence the reported values.

CompoundCAS NumberMolecular FormulaLD50 (Oral, Rat)LD50 (Dermal, Rabbit)LC50 (Inhalation)Other Toxicity Data
1-Octene 111-66-0C₈H₁₆> 10,000 mg/kg[1]> 2,000 mg/kg[1]40.2 mg/L (4h, Rat)[2]LC50 (Fish, 96h): 0.87 mg/L
Diiodomethane 75-11-6CH₂I₂76 - 79.84 mg/kg[3][4]No data available4.076 mg/L (4h, Rat)[4]-
Diazomethane 334-88-3CH₂N₂No data availableNo data available175 ppm (10 min, Cat)[5]Extremely toxic and explosive[6]
Trimethylsulfoxonium Iodide 1774-47-6C₃H₉IOS> 2,000 mg/kg[7][8]No data availableNo data availableLD50 (Intravenous, Mouse): 180 mg/kg[9][10]; LD50 (Intraperitoneal, Mouse): 900 mg/kg[9][10]
Trimethylsulfonium Iodide 2181-42-2C₃H₉ISNo data availableNo data availableNo data availableLDLo (Intraperitoneal, Rat): 88 mg/kg[11]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of a test population. LDLo: Lowest Published Lethal Dose.

Experimental Protocols

The quantitative data presented above is typically derived from standardized toxicity testing protocols. Below are brief descriptions of the methodologies for key experiments.

Acute Oral Toxicity (e.g., OECD Test Guideline 401)

This test evaluates the short-term toxic effects of a substance when administered in a single oral dose.

  • Animal Model: Typically, rats are used. Animals are fasted prior to dosing.

  • Dosing: The test substance is administered by gavage in graduated doses to several groups of experimental animals, with one dose level per group.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using statistical methods, such as probit analysis.

Acute Dermal Toxicity (e.g., OECD Test Guideline 402)

This method assesses the toxicity of a substance applied to the skin.

  • Animal Model: Rabbits are a common model for this assay. A portion of the animal's fur is clipped to expose the skin.

  • Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and skin reactions at the site of application for up to 14 days.

  • Data Analysis: The LD50 is determined based on the observed mortality at different dose levels.

Acute Inhalation Toxicity (e.g., OECD Test Guideline 403)

This test is designed to evaluate the toxicity of a substance when inhaled.

  • Animal Model: Rats are commonly used.

  • Exposure: Animals are placed in an inhalation chamber and exposed to the test substance as a gas, vapor, or aerosol for a defined period (typically 4 hours).

  • Observation: Animals are monitored for clinical signs of toxicity during and after exposure for up to 14 days.

  • Data Analysis: The LC50 is calculated based on the concentration of the substance in the air and the observed mortality.

Cellular Toxicity Pathway

Exposure to chemical toxicants can trigger a cascade of cellular events, often leading to oxidative stress and ultimately apoptosis (programmed cell death). The diagram below illustrates a generalized signaling pathway for chemical-induced cellular toxicity.

Chemical_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Chemical_Toxicant Chemical Toxicant ROS_Generation Reactive Oxygen Species (ROS) Generation Chemical_Toxicant->ROS_Generation Mitochondrial_Stress Mitochondrial Stress Chemical_Toxicant->Mitochondrial_Stress DNA_Damage DNA Damage Chemical_Toxicant->DNA_Damage Protein_Misfolding Protein Misfolding (ER Stress) Chemical_Toxicant->Protein_Misfolding Cell_Membrane Cell Membrane Stress_Kinases Stress-activated Protein Kinases (e.g., JNK, p38) ROS_Generation->Stress_Kinases Mitochondrial_Stress->Stress_Kinases p53_Activation p53 Activation DNA_Damage->p53_Activation UPR_Activation Unfolded Protein Response (UPR) Protein_Misfolding->UPR_Activation Apoptosis Apoptosis Stress_Kinases->Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_Activation->DNA_Repair UPR_Activation->Apoptosis

Caption: Generalized pathway of chemical-induced cellular toxicity.

This diagram illustrates how a chemical toxicant can induce cellular stress through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial damage, DNA damage, and protein misfolding. These stressors activate specific signaling cascades, such as stress-activated protein kinases and p53, which in turn can lead to cellular outcomes like apoptosis, cell cycle arrest, or DNA repair.

Summary of Precursor Toxicity

  • 1-Octene: Exhibits low acute toxicity via oral and dermal routes. The primary hazard is related to its flammability and potential for aspiration into the lungs if swallowed, which can cause chemical pneumonitis. It is also very toxic to aquatic life.[12][13]

  • Diiodomethane: Presents a significant acute toxicity hazard if swallowed, with an oral LD50 in rats of approximately 76-80 mg/kg.[3][4] It is also harmful if inhaled.

  • Diazomethane: Is an extremely toxic and explosive gas.[6] It is a potent poison by inhalation and can cause severe irritation to the eyes, skin, and respiratory tract.[6] Due to its high reactivity and instability, it is typically generated in situ for immediate use.

  • Trimethylsulfoxonium Iodide: Shows moderate acute toxicity, with an oral LD50 in rats greater than 2,000 mg/kg, indicating low toxicity by ingestion.[7][8] However, it is more toxic when administered intravenously.[9][10] It can cause skin and eye irritation.

  • Trimethylsulfonium Iodide: Data on this compound is more limited, but it is known to be an irritant to the skin, eyes, and respiratory system. The lowest lethal dose (LDLo) administered intraperitoneally in rats was 88 mg/kg, suggesting a higher level of toxicity than its sulfoxonium counterpart.[11]

Conclusion

The precursors required for the synthesis of this compound exhibit a wide range of toxicities. Diazomethane is by far the most hazardous precursor due to its extreme toxicity and explosive nature. Diiodomethane also poses a significant acute toxicity risk. In contrast, 1-octene and trimethylsulfoxonium iodide demonstrate lower acute toxicity. When planning the synthesis of this compound or other cyclopropane-containing molecules, a careful risk assessment of the chosen synthetic route and precursors is essential. Whenever possible, substituting highly toxic reagents like diazomethane with safer alternatives is strongly recommended. This comparative guide serves as a starting point for researchers to make informed decisions regarding chemical handling, personal protective equipment, and experimental design to minimize health and safety risks in the laboratory.

References

Safety Operating Guide

Navigating the Disposal of Heptyl-Cyclopropane: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Heptyl-cyclopropane, a cycloalkane, requires careful management due to its presumed flammability and potential environmental hazards. This guide provides essential safety information and a step-by-step operational plan for its proper disposal, based on the properties of related chemical structures.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from information on structurally related compounds, such as cyclopropane (B1198618) and various heptyl derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and facilities.

Key Chemical and Physical Properties

Understanding the chemical and physical properties of a substance is the first step in safe handling and disposal. The following table summarizes available data for this compound and related compounds.

PropertyValueUnitSource / Compound
Molecular FormulaC10H20This compound
Molecular Weight140.27 g/mol This compound[1][2]
Boiling Point-33°CCyclopropane[3]
Melting Point-128°CCyclopropane[3]
Density1.879 kg/m ³ at 25°CCyclopropane (gas)[3]
Octanol/Water Partition Coefficient (logPoct/wat)3.757This compound (Calculated)[1]
Water Solubility (log10WS)-3.66This compound (Calculated)[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound should be treated with the same caution as for any flammable and potentially environmentally hazardous chemical. The following protocol is a general guideline.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.[3]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with flammable hydrocarbons.

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution.

  • Include the date of accumulation.

4. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3][4]

  • Ensure the storage area is designated for flammable liquid waste.

5. Disposal Request:

  • Contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Provide them with all necessary information about the waste, including its composition and volume.

6. Emergency Procedures:

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your EHS department or emergency response team immediately.[4]

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread the fire.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill or Leak? start->spill_check collect 2. Collect in a Labeled, Sealed Waste Container ppe->collect store 3. Store in a Cool, Ventilated Area Away from Ignition Sources collect->store contact_ehs 4. Contact EHS for Waste Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end spill_check->ppe No small_spill Small Spill: Absorb with Inert Material, Containerize for Disposal spill_check->small_spill  Yes, Small large_spill Large Spill: Evacuate Area, Contact Emergency Response spill_check->large_spill  Yes, Large small_spill->contact_ehs large_spill->end

References

Essential Safety and Logistical Information for Handling Heptyl-cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Heptyl-cyclopropane was found. The following guidance is based on the chemical properties of this compound and safety data for structurally similar compounds, such as cyclopropane (B1198618) and other flammable liquids. It is crucial to consult a specific SDS for this compound as soon as it becomes available and to conduct a thorough risk assessment before handling this chemical.

This compound is a flammable liquid and should be handled with appropriate safety precautions to minimize risks of ignition and exposure.[1][2] Adherence to proper personal protective equipment (PPE) protocols, safe handling procedures, and disposal plans is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldChemical splash goggles should always be worn to protect against splashes.[3][4] A face shield worn over safety goggles is recommended when there is a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally recommended for handling flammable liquids.[5] Always check the glove manufacturer's resistance guide for compatibility with this compound or similar chemicals.
Body Protection Flame-Retardant Lab CoatA lab coat made of flame-retardant material should be worn and kept buttoned to protect against splashes and potential flash fires.
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a respirator with appropriate cartridges for organic vapors should be used.[5]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are required to protect against spills.

Experimental Protocols: Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[3]

  • Avoid all sources of ignition, including open flames, sparks, and hot surfaces.[2][6]

  • Use non-sparking tools and equipment when transferring or handling the chemical.

  • Ground and bond containers during transfer to prevent the buildup of static electricity.[4]

  • An emergency eyewash station and safety shower must be readily accessible in the work area.[7]

Storage:

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[2][8]

  • Store in a flammable liquid storage cabinet.

  • Keep containers tightly sealed and clearly labeled.

Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain.

  • Contaminated PPE should be disposed of as hazardous waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Start Start: Handling this compound AssessTask Assess the Task: - Quantity of substance - Potential for splash or aerosol generation Start->AssessTask EyeProtection Eye Protection: - Safety Goggles (minimum) - Face Shield (if splash risk is high) AssessTask->EyeProtection HandProtection Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) AssessTask->HandProtection BodyProtection Body Protection: - Flame-Retardant Lab Coat AssessTask->BodyProtection RespiratoryProtection Respiratory Protection: - Work in well-ventilated area - Use respirator if ventilation is inadequate AssessTask->RespiratoryProtection FootProtection Foot Protection: - Closed-Toe Shoes AssessTask->FootProtection DonPPE Don Appropriate PPE HandleChemical Handle this compound according to safe handling procedures DonPPE->HandleChemical Proceed with task DoffPPE Doff and Dispose of PPE Correctly HandleChemical->DoffPPE End End of Task DoffPPE->End

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.